4-Benzyloxy-3-methoxynitrostyrene
Description
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Properties
IUPAC Name |
2-methoxy-4-(2-nitroethenyl)-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNRJKNDGBMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214201 | |
| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-56-6 | |
| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Benzyloxy-3-methoxynitrostyrene CAS number 1860-56-6 details
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxynitrostyrene (CAS 1860-56-6): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxynitrostyrene, a key organic intermediate with significant applications in pharmaceutical synthesis. We will explore its chemical identity, physicochemical properties, and detailed spectroscopic signatures. The core of this document is a thorough examination of its synthesis via the Henry-nitroaldol condensation, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide highlights its critical role as a precursor in the development of important therapeutic agents and outlines the necessary safety and handling protocols for its use in a research and development setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Compound Identification and Properties
4-Benzyloxy-3-methoxynitrostyrene is a substituted styrene derivative characterized by the presence of a benzyloxy group, a methoxy group, and a nitrovinyl group attached to the benzene ring. These functional groups make it a versatile building block in organic synthesis. The trans- or (E)-isomer is the most commonly referenced and thermodynamically stable form.
| Identifier | Value | Reference |
| IUPAC Name | 2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | [1][2] |
| Synonyms | 4-Benzyloxy-3-methoxy-β-nitrostyrene, (E)-1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene, O-Benzylvanillin nitrostyrene | [1][3] |
| CAS Number | 1860-56-6 (product); 63909-38-6, 63909-29-5 (often for trans-isomer) | [2][4][5] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][5] |
| Molecular Weight | 285.3 g/mol | [1][2][5] |
Physicochemical Properties
The physical properties of this compound are consistent with a crystalline organic solid. Variations in reported color may be attributed to residual impurities or differences in crystalline form.
| Property | Value | Reference |
| Appearance | Yellow solid / White powder | [4][6] |
| Melting Point | 122 - 124 °C | [1] |
| Solubility | Soluble in many common organic solvents; slightly soluble in water. | [7] |
| XLogP3 | 3.4 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (from both benzene rings), a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic (-OCH₂Ph) protons, and two doublets for the vinyl protons of the nitrostyrene group, exhibiting a large coupling constant characteristic of a trans-configuration.[8] |
| ¹³C NMR | Resonances for the aldehyde-derived aromatic carbons, the benzyl group carbons, the methoxy carbon, and the two vinyl carbons. The carbon attached to the nitro group will be shifted downfield.[9] |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1490 and 1350-1320 cm⁻¹. Also, characteristic peaks for C=C stretching of the alkene and aromatic rings, and C-O stretching for the ether and methoxy groups.[9] |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (285.3) should be observable, along with characteristic fragmentation patterns, such as the loss of the nitro group (NO₂) or cleavage of the benzyl ether. |
Synthesis via Henry-Nitroaldol Condensation
The most direct and widely employed method for synthesizing 4-Benzyloxy-3-methoxynitrostyrene is the Henry reaction, also known as the nitroaldol reaction.[10] This classic C-C bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[11][12] In this case, 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin) is reacted with nitromethane.
Reaction Mechanism
The Henry reaction proceeds through a well-established multi-step mechanism. The choice of a mild base is critical to prevent side reactions like the Cannizzaro reaction, which can occur with non-enolizable aldehydes like O-benzylvanillin under strongly basic conditions.[13]
-
Deprotonation: The base abstracts an acidic α-proton from nitromethane, forming a resonance-stabilized, nucleophilic nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 4-Benzyloxy-3-methoxybenzaldehyde.
-
Protonation: The resulting β-nitro alkoxide intermediate is protonated by the conjugate acid of the base or the solvent, yielding a β-nitro alcohol.
-
Dehydration: The β-nitro alcohol readily undergoes base-catalyzed dehydration to eliminate a water molecule. This step is highly favorable as it results in the formation of a stable, conjugated π-system in the final nitrostyrene product.[10][13]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Henry condensations.[13] All operations should be conducted in a well-ventilated fume hood.
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin, 1.0 eq)
-
Nitromethane (excess, e.g., 5-10 eq)
-
Methanol (solvent)
-
n-Butylamine (catalyst, e.g., 0.1-0.2 eq)
-
0.1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Benzyloxy-3-methoxybenzaldehyde in a minimal amount of methanol with stirring.
-
Reagent Addition: Add nitromethane to the solution, followed by the dropwise addition of the n-butylamine catalyst. The solution will typically change color from yellow to a deep red or orange.
-
Reaction: Cap the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. A solid mass is expected to form within a few hours.
-
Work-up: Once the reaction is complete, break up the solid mass and add a small amount of cold methanol to create a slurry.
-
Filtration and Wash: Collect the solid product by vacuum filtration. Wash the solid on the filter extensively with 0.1 M HCl. This acidic wash protonates the nitronate salt, causing the color to change from red to a bright yellow.
-
Recrystallization: Transfer the crude yellow solid to a new flask and recrystallize from a suitable solvent, such as hot methanol, to achieve high purity.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to remove residual solvent.
Applications in Drug Development
4-Benzyloxy-3-methoxynitrostyrene is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate in the synthesis of complex APIs.[3][4]
Precursor to β2-Adrenergic Agonists
The most notable application is in the synthesis of long-acting β2-adrenergic agonists, such as formoterol and its single enantiomer, arformoterol, which are used in the management of asthma and COPD. The nitrostyrene can be converted to the corresponding epoxide, 4-benzyloxy-3-nitrostyrene oxide.[14] This epoxide is a key electrophilic intermediate that can be coupled with the appropriate amine side-chain to construct the core structure of these drugs.[14][15]
Versatile Synthetic Building Block
The nitroalkene functional group is synthetically versatile:
-
Reduction: The nitro group can be reduced to a primary amine, providing a route to phenethylamine derivatives.
-
Conjugate Addition: The double bond can act as a Michael acceptor, allowing for the introduction of various nucleophiles at the β-position.
-
Diels-Alder Reactions: It can participate as a dienophile in cycloaddition reactions.
This chemical reactivity makes it a valuable starting material for creating libraries of diverse compounds for drug screening. While not specifically reported for this molecule, the broader class of β-nitrostyrenes has been investigated for various biological activities, including as potential enzyme inhibitors and antimicrobial agents, providing a rationale for its use in exploratory medicinal chemistry.[16]
Safety and Handling
Proper safety precautions are mandatory when handling 4-Benzyloxy-3-methoxynitrostyrene. It is classified as an irritant.[2][6]
| Hazard Class | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation. | [2][5] |
| Eye Irritation | H319: Causes serious eye irritation. | [2][5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [2][5] |
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles conforming to EN 166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][17]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[18][19]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][17]
-
Conclusion
4-Benzyloxy-3-methoxynitrostyrene (CAS 1860-56-6) is a well-defined organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its straightforward preparation via the Henry condensation makes it an accessible intermediate. Its primary value lies in its role as a key building block for synthesizing high-value pharmaceutical compounds, particularly β2-adrenergic agonists. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
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4-Benzyloxy-3-Nitro-Styrenoxide. ChemBK. Available from: [Link]
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Material Safety Data Sheet - 4-Benzyloxy-3-methoxystyrene, 95%. Cole-Parmer. Available from: [Link]
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trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. PubChem. Available from: [Link]
-
4-Benzyloxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
4-benzyloxy-3-methoxy-omega-nitrostyrene. LookChem. Available from: [Link]
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4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6. Veeprho. Available from: [Link]
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Henry reaction. Wikipedia. Available from: [Link]
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Henry Reaction. Organic Chemistry Portal. Available from: [Link]
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Henry Reaction. SynArchive. Available from: [Link]
- Desformoterol and process for its preparation. Google Patents.
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. Available from: [Link]
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(PDF) 4-Benzyloxy-3-methoxybenzonitrile. Academia.edu. Available from: [Link]
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o-Benzylvanillin. ChemBK. Available from: [Link]
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(PDF) 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Available from: [Link]
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PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. Available from: [Link]
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4-benzyloxyindole. Organic Syntheses. Available from: [Link]
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Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
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Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available from: [Link]
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Comprehensive Technical Guide on 4-Benzyloxy-3-methoxynitrostyrene: Structure, Synthesis, and Applications
Executive Summary
4-Benzyloxy-3-methoxynitrostyrene (CAS 1860-56-6) is a highly functionalized nitroalkene that serves as a critical intermediate in advanced organic synthesis and drug development[1][2]. Featuring a benzyl-protected phenolic hydroxyl group, a methoxy group, and a strongly electron-withdrawing β-nitrostyrene moiety, this compound is primarily utilized in the total synthesis of complex benzylisoquinoline alkaloids, berbines, and L-DOPA derivatives[2]. Furthermore, it has emerged as a vital analytical reference standard for quantifying trace nitroso and nitroalkene impurities in pharmaceutical manufacturing, ensuring compliance with stringent regulatory frameworks established by the FDA and EMA[1].
Chemical Identity & Structural Elucidation
The molecule is derived from O-benzylvanillin. The presence of the benzyloxy group provides robust protection against nucleophilic attack and oxidation during downstream transformations (such as reduction to the phenethylamine), while the nitroalkene acts as a powerful Michael acceptor[2].
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene |
| CAS Number | 1860-56-6 |
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| Appearance | Yellow to off-white crystalline powder |
| SMILES | COC1=CC(/C=C/=O)=CC=C1OCC2=CC=CC=C2 |
Mechanistic Synthesis Workflow: The Henry Reaction
The synthesis of 4-benzyloxy-3-methoxynitrostyrene is classically achieved via the Henry reaction (nitroaldol condensation) between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane, as detailed in [2].
Causality in Experimental Design: The choice of ammonium acetate (NH₄OAc) in glacial acetic acid is not arbitrary; it is a highly optimized bifunctional catalytic system designed to maximize yield and stereoselectivity.
-
Nucleophile Generation: The acetate anion acts as a mild base to deprotonate nitromethane (pKa ~ 10), generating the reactive nitronate anion.
-
Electrophile Activation: The ammonium cation simultaneously activates the carbonyl oxygen of the aldehyde via hydrogen bonding (or transient iminium formation), accelerating the nucleophilic attack.
-
Thermodynamic Control: Glacial acetic acid provides a protic solvent environment that facilitates the elimination of water from the intermediate β-nitro alcohol. The applied heat (reflux) drives this dehydration step, thermodynamically favoring the (E)-alkene due to the extended π-conjugation between the aromatic ring and the nitro group.
Henry reaction mechanism for the synthesis of 4-benzyloxy-3-methoxynitrostyrene.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable by the operator without requiring complex offline analytics[2].
Table 2: Reaction Optimization Parameters
| Parameter | Standard Condition | Rationale / Causality |
| Solvent | Glacial Acetic Acid | Provides a protic environment to facilitate dehydration of the β-nitro alcohol. |
| Catalyst | Ammonium Acetate (0.9 - 1.0 eq) | Bifunctional activation (acetate deprotonates MeNO₂; ammonium activates carbonyl). |
| Nitromethane | Excess (3.0 - 7.4 eq) | Drives the equilibrium forward and acts as a co-solvent. |
| Temperature | Reflux (90-100 °C) | Required to overcome the activation energy for the dehydration step. |
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) and ammonium acetate (0.9 eq) in glacial acetic acid (approx. 2.5 mL per mmol of aldehyde).
-
Addition: Add nitromethane (3.0 - 7.4 eq) to the solution under a nitrogen atmosphere to prevent oxidative side reactions.
-
Reflux: Heat the mixture to 90-100 °C for 3 to 5 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc (3:1) mobile phase. The starting aldehyde (Rf ~ 0.62) must completely disappear, replaced by a new, intensely UV-active spot corresponding to the product.
-
-
Quenching & Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into ice-cold water (approx. 10 volumes relative to acetic acid) while stirring vigorously.
-
Causality: The highly hydrophobic nitrostyrene precipitates immediately, while the unreacted nitromethane, acetic acid, and ammonium salts remain dissolved in the aqueous phase, providing a built-in purification step.
-
-
Isolation: Collect the crude yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure (E)-4-benzyloxy-3-methoxynitrostyrene as yellow-to-white crystals (Typical yield: 68–89%)[2][3].
Step-by-step experimental workflow for synthesizing and isolating the target compound.
Analytical Profiling & Quality Control
To verify the structural integrity and stereochemistry of the synthesized batch, the following analytical signatures are standard[2][3]:
-
¹H NMR (CDCl₃): The defining feature is the pair of vinylic protons. They typically appear as two distinct doublets between δ 7.50 and 8.00 ppm. The trans-vicinal coupling constant (J ≈ 13.5 - 14.0 Hz) mathematically confirms the exclusive formation of the (E)-isomer. The benzyloxy methylene protons appear as a sharp singlet around δ 5.15 ppm, and the methoxy protons as a singlet near δ 3.90 ppm.
-
Mass Spectrometry (EI/ESI): The molecular ion peak [M]⁺ is observed at m/z 285. Fragments corresponding to the loss of the nitro group and the tropylium ion (m/z 91) from the benzyl ether are highly characteristic.
Applications in Drug Development
-
Alkaloid Total Synthesis: The nitroalkene is readily reduced using lithium aluminum hydride (LiAlH₄) or borane complexes to yield 4-benzyloxy-3-methoxyphenethylamine. This primary amine is a foundational building block for the synthesis of (S)-scoulerine, berbines, and other neuroactive benzylisoquinoline alkaloids via Bischler-Napieralski cyclization[2].
-
Regulatory Impurity Standards: In modern pharmaceutical quality control, 4-benzyloxy-3-methoxynitrostyrene is utilized as an impurity reference standard . It allows analytical chemists to develop and validate HPLC-MS/MS methods for detecting trace nitroso and nitroalkene impurities in Active Pharmaceutical Ingredients (APIs), ensuring compliance with strict FDA and EMA safety thresholds[1].
References
-
Veeprho Pharmaceuticals. "4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6 Impurity Standard". Veeprho. URL: [Link]
-
Schrittwieser, J. H., et al. "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids". Journal of Organic Chemistry / ACS Publications. URL:[Link]
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A Comprehensive Technical Guide to 4-Benzyloxy-3-methoxy-β-nitrostyrene: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of 4-Benzyloxy-3-methoxy-β-nitrostyrene, a key intermediate in synthetic organic chemistry. Tailored for researchers and drug development professionals, this document covers its chemical identity, a detailed synthesis protocol with mechanistic insights, its critical applications in pharmaceutical manufacturing, and essential safety information.
Chemical Identity and Physicochemical Properties
4-Benzyloxy-3-methoxy-β-nitrostyrene is an organic compound valued for its utility as a building block in multi-step syntheses. Its structure incorporates a protected catechol moiety (benzyloxy and methoxy groups) and a reactive nitrostyrene group, making it a versatile precursor for various target molecules.
IUPAC Name: 1-methoxy-4-[(E)-2-nitroethenyl]-2-(phenylmethoxy)benzene[1]
Common Synonyms:
-
4-Benzyloxy-3-methoxy-β-nitrostyrene[2]
-
4-Benzyloxy-3-methoxy-ω-nitrostyrene[3]
-
1-Benzyloxy-2-methoxy-4-(2-nitrovinyl)benzene[2]
-
2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene[2]
-
(E)-1-(4-(Benzyloxy)-3-methoxyphenyl)-2-nitroethene
Physicochemical Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1860-56-6 | [2][3] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |
| Molecular Weight | 285.30 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a dry, dark, and well-ventilated place | [3][5] |
Synthesis via Henry Condensation
The most common and efficient method for synthesizing 4-benzyloxy-3-methoxy-β-nitrostyrene is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.
Core Reaction: 4-(Benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin) reacts with nitromethane in the presence of a weak base catalyst.
Mechanistic Insights and Rationale
The Henry reaction proceeds through a well-understood mechanism that is crucial for optimizing reaction conditions and minimizing byproducts.[6]
-
Deprotonation: A base removes an acidic alpha-proton from nitromethane, forming a resonance-stabilized nitronate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the O-benzyl vanillin.
-
Protonation: The resulting β-nitro alkoxide is protonated by the solvent or the conjugate acid of the catalyst to form a β-nitro alcohol intermediate.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final product, 4-benzyloxy-3-methoxy-β-nitrostyrene. The formation of a highly conjugated system provides the thermodynamic driving force for this elimination step.
Expertise in Catalyst Selection: The choice of catalyst is critical. While strong bases like sodium hydroxide can be used, they significantly increase the risk of side reactions. O-benzyl vanillin is a non-enolizable aldehyde, making it susceptible to the Cannizzaro reaction under strongly basic conditions, which would lead to disproportionation into an alcohol and a carboxylic acid.[6] Therefore, milder bases such as primary amines (e.g., n-butylamine) or ammonium acetate are preferred. These catalysts are sufficiently basic to deprotonate nitromethane without promoting unwanted side reactions, leading to higher purity and yield of the desired nitrostyrene.[6][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxy-β-nitrostyrene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the condensation of vanillin derivatives with nitromethane.[6][7]
Materials:
-
4-(Benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin)
-
Nitromethane (CH₃NO₂)
-
n-Butylamine (C₄H₁₁N)
-
Methanol (CH₃OH)
-
0.1 M Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolution: In a suitable flask, dissolve 10.0 g of O-benzyl vanillin in approximately 15-20 mL of methanol with gentle swirling.
-
Reagent Addition: Add 1.5 to 2.0 molar equivalents of nitromethane to the solution. Swirl to ensure a homogeneous mixture.
-
Catalysis: Add a catalytic amount of n-butylamine (e.g., 0.5 g). The solution will rapidly change color from yellow to deep red.
-
Reaction: Cap the flask and allow it to stand at room temperature. After 1-2 hours, the reaction mixture will typically solidify into a solid red mass.
-
Workup and Isolation: Break up the solid mass. Add approximately 10 mL of fresh methanol and transfer the slurry to a Buchner funnel for vacuum filtration. Wash the solid with approximately 100 mL of 0.1 M HCl. This acidic wash quenches the reaction and protonates the nitronate salt, causing the color to change from red to bright yellow.
-
Purification: Transfer the crude yellow solid to a clean flask. Add a sufficient volume of methanol (e.g., ~150 mL) and heat to near boiling with stirring to dissolve the solid completely.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in a freezer or ice bath to maximize crystal formation.
-
Final Collection: Collect the purified, fibrous yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold 0.1 M HCl, followed by cold distilled water to remove residual acid.
-
Drying: Air-dry the final product or dry it in a vacuum oven at low temperature.
Applications in Pharmaceutical Synthesis
4-Benzyloxy-3-methoxy-β-nitrostyrene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its synthetic value lies in the nitroalkene functional group, which is a versatile precursor to other functionalities, most notably amines.
Precursor to Phenethylamines
The reduction of the nitro group in β-nitrostyrenes is a cornerstone transformation that yields phenethylamines. This class of compounds forms the structural backbone of numerous neurotransmitters and a wide array of pharmacologically active drugs. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step if required.
This transformation makes the title compound a valuable starting material for libraries of compounds in drug discovery. It has been specifically identified as an intermediate in the synthesis of Arformoterol and Formoterol, which are long-acting β-adrenoceptor agonists used in the management of chronic obstructive pulmonary disease (COPD).[8][9]
Key Transformation Workflow
Caption: Conversion of the nitrostyrene to a versatile phenethylamine intermediate.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-benzyloxy-3-methoxy-β-nitrostyrene.
-
General Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid the formation of dust and aerosols.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[4][5]
-
Hazards: The compound may cause skin and eye irritation upon contact.[1] Avoid contact with skin, eyes, and respiratory tract.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.
Conclusion
4-Benzyloxy-3-methoxy-β-nitrostyrene is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and the synthetic versatility of its nitroalkene functional group. Its role as a precursor to the phenethylamine core makes it particularly relevant to professionals in drug discovery and development, as demonstrated by its application in the synthesis of important respiratory medicines. A thorough understanding of its synthesis, particularly the mechanistic rationale for catalyst selection, allows for the efficient and high-purity production of this important building block.
References
-
Veeprho. (n.d.). 4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Benzyloxy-3-Nitro-Styrenoxide. Retrieved from [Link]
-
Hanif, M., et al. (2010). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o572. Published by the International Union of Crystallography. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2. Retrieved from [Link]
-
LookChem. (n.d.). 4-benzyloxy-3-methoxy-omega-nitrostyrene. RongNa Biotechnology Co., Ltd. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (1R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP1093450B1 - Desformoterol and process for its preparation.
-
ResearchGate. (n.d.). Scheme 2. Three-component click reaction of NaN3, nitromethane and benzyl alcohol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Retrieved from [Link]
- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
-
ResearchGate. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, June 7). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylnitromethane. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
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4-Benzyloxy-3-methoxynitrostyrene molecular weight and formula
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxynitrostyrene: Synthesis, Characterization, and Applications
Introduction
4-Benzyloxy-3-methoxynitrostyrene is a substituted nitrostyrene that serves as a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its chemical architecture, featuring a benzyloxy protecting group, a methoxy activating group, and a reactive nitrovinyl moiety, makes it a versatile precursor for a range of complex target molecules. The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic addition, while the nitro group itself can be readily transformed into other functional groups, most notably an amine.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-Benzyloxy-3-methoxynitrostyrene, from its fundamental properties to its synthesis and critical applications. As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform the methodologies presented.
Physicochemical Properties and Specifications
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical identity. 4-Benzyloxy-3-methoxynitrostyrene is typically encountered as a stable, crystalline solid. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 285.3 g/mol | [1][2] |
| IUPAC Name | 1-methoxy-4-[(E)-2-nitroethenyl]-2-(phenylmethoxy)benzene | [2] |
| Common Synonyms | 4-Benzyloxy-3-methoxy-β-nitrostyrene, 1-benzyloxy-2-methoxy-4-(2-nitrovinyl)benzene | [1] |
| CAS Number | 1860-56-6; 63909-29-5 (trans-isomer) | [1][2][3] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Purity (Typical) | ≥99% | [3][4] |
Synthesis: The Henry-Knoevenagel Condensation
The most direct and widely employed method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitrostyrene.
Causality of Experimental Design: The synthesis of 4-Benzyloxy-3-methoxynitrostyrene leverages 4-benzyloxy-3-methoxybenzaldehyde as the aldehyde component and nitromethane as the nitroalkane.[7][8] The choice of catalyst is critical; a weak base such as ammonium acetate is often preferred because it facilitates both the initial nitroaldol addition and the subsequent dehydration under the reaction conditions, driving the equilibrium toward the final product.[4] Using the nitroalkane as both reactant and solvent is common but using a co-solvent like glacial acetic acid can improve solubility and reaction rates.[5]
Experimental Workflow: Synthesis via Henry Reaction
Caption: Workflow for the synthesis of 4-Benzyloxy-3-methoxynitrostyrene.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful execution at each stage (e.g., complete dissolution, observed precipitation, sharp melting point) confirms readiness for the next.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 4-benzyloxy-3-methoxybenzaldehyde (1 eq.), ammonium acetate (0.4 eq.), and nitromethane (10 eq.).[4]
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool slightly. While still hot, carefully pour the mixture into a beaker containing a large volume of ice-water with stirring. A yellow solid should precipitate immediately.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual ammonium acetate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield the final product as bright yellow crystals.[4]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to remove residual solvent.
Core Application: A Precursor to Phenethylamines
The primary utility of 4-Benzyloxy-3-methoxynitrostyrene in drug development lies in its role as a precursor to 2-phenethylamines. The conjugated nitroalkene system can be fully reduced to an ethylamine moiety, a critical pharmacophore in many classes of drugs, including β-adrenergic receptor agonists.
Mechanism and Strategic Importance: The reduction of a nitrostyrene to a phenethylamine is a powerful transformation. This two-step functional group conversion (nitroalkene → nitroalkane → amine) can be achieved using various reducing agents. Potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) are effective, but milder and more scalable systems like Sodium Borohydride (NaBH₄) in conjunction with a catalyst such as Copper(II) Chloride (CuCl₂) are often preferred for their operational simplicity and high yields.[1][3][9] This reduction is a cornerstone of synthesizing pharmacologically active agents from simple aldehyde precursors.
Synthetic Pathway: From Nitrostyrene to a Drug Scaffold
Caption: Application of nitrostyrene as a precursor to a phenethylamine drug scaffold.
Detailed Step-by-Step Reduction Protocol
-
Setup: To a stirred solution of 4-Benzyloxy-3-methoxynitrostyrene (1 eq.) in a mixture of THF and Methanol, add Copper(II) Chloride (0.1 eq.).
-
Reduction: Cool the mixture in an ice bath. Add Sodium Borohydride (4-5 eq.) portion-wise, maintaining the temperature below 10°C. The reaction is exothermic and will be accompanied by gas evolution.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. A multi-technique approach ensures the highest level of confidence.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by showing characteristic peaks for the vinyl, aromatic, methoxy, and benzylic protons. The coupling constant between the vinyl protons is indicative of the trans (E) stereochemistry, which is the thermodynamically favored product of the Henry reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides information on purity. A robust GC method can be developed using a standard non-polar column (e.g., HP-5) with a flame ionization detector (FID) for quantification.[10]
-
Melting Point: A sharp and un-depressed melting point range is a reliable indicator of high purity for a crystalline solid.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed. Based on data for the trans-isomer, 4-Benzyloxy-3-methoxynitrostyrene should be handled with care.
-
Hazards: Causes skin and serious eye irritation.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
4-Benzyloxy-3-methoxynitrostyrene is more than a simple chemical; it is an enabling tool for the construction of complex molecular architectures relevant to drug discovery. Its synthesis via the reliable Henry-Knoevenagel condensation and its facile conversion into valuable phenethylamine scaffolds underscore its importance. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this intermediate to advance their scientific and developmental objectives.
References
-
D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Erowid. (2005). Reduction of Nitrostyrenes using Red-Al. Erowid. [Link]
-
PubChem. (n.d.). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. National Center for Biotechnology Information. [Link]
-
D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]
-
Sá e Melo, M. L. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Green Chemistry (pp. 1-10). [Link]
-
Dal Cason, T. A., et al. (2014). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]
- Trofast, J., et al. (1991). Formoterol process.
- Trofast, J., et al. (1991). Desformoterol and process for its preparation.
-
Reddy, M. et al. (2007). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]
- Reddy, M. et al. (2009). Process for the synthesis of arformoterol.
-
Dal Cason, T. A., et al. (2014). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]
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4-Benzyloxy-3-methoxynitrostyrene melting point and boiling point
This guide provides a comprehensive technical analysis of 4-Benzyloxy-3-methoxynitrostyrene , a critical intermediate in the synthesis of phenethylamine derivatives.[1] The content is structured for direct application in research and development environments.
Physicochemical Profiling, Synthesis, and Characterization[1][2]
Executive Summary
4-Benzyloxy-3-methoxynitrostyrene (CAS: 1860-56-6) is a lipophilic, conjugated nitroalkene used primarily as a precursor in the synthesis of substituted phenethylamines and isoquinoline alkaloids.[1][2] It is synthesized via the Henry condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.[1]
Its physical handling requires strict thermal control due to the instability of the nitroalkene moiety at elevated temperatures. This guide details its experimentally validated melting point, theoretical boiling behavior, and purification protocols.
Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | 1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Name | 4-Benzyloxy-3-methoxy- |
| CAS Registry Numbers | 1860-56-6 (Primary), 63909-38-6 (Variant) |
| Molecular Formula | C |
| Molecular Weight | 285.30 g/mol |
| SMILES | COC1=C(OCC2=CC=CC=C2)C=CC(=C1)C=C[O-] |
| Appearance | Yellow crystalline solid (needles or plates) |
Physicochemical Properties[2][3][4][5][6][7]
Melting Point (Experimental)
The melting point is the primary indicator of purity for this compound. A sharp melting range indicates high crystalline order and the absence of aldehyde precursors.
| Parameter | Value / Range | Condition |
| Melting Point | 122 – 124 °C | Recrystallized (Ethanol/AcOH) |
| Literature Consensus | 122–124 °C | Validated by Thermo Scientific SDS [1] |
| Impurity Indicators | < 118 °C | Indicates presence of benzaldehyde precursor or solvent occlusion.[1] |
Boiling Point & Thermal Stability
Critical Note: Do not attempt to distill this compound at atmospheric pressure.
-
Atmospheric Boiling Point: Decomposes. [1]
-
Nitroalkenes are thermally labile. Heating near predicted boiling points (>350 °C) leads to rapid polymerization and evolution of NO
gases.
-
-
Predicted Boiling Point: ~450 °C (Theoretical extrapolation, non-experimental).
-
Vacuum Distillation: Not recommended. Purification should be performed exclusively via recrystallization.
Solubility Profile
-
Soluble: Chloroform, Dichloromethane, Ethyl Acetate, Hot Ethanol, Hot Acetic Acid.
-
Insoluble: Water, Cold Hexane.
Synthesis & Purification Protocol
The synthesis utilizes the Henry Reaction (Nitroaldol Condensation). The choice of catalyst (Ammonium Acetate) and solvent (Glacial Acetic Acid) ensures the formation of the thermodynamically stable (E)-isomer.
Reaction Pathway
The reaction involves the dehydration of the intermediate nitroaldol to form the conjugated alkene.
Figure 1: Synthetic pathway for the Henry condensation of 4-benzyloxy-3-methoxybenzaldehyde.[1]
Experimental Procedure
-
Stoichiometry: Dissolve 1.0 eq of 4-benzyloxy-3-methoxybenzaldehyde in Glacial Acetic Acid (3–4 mL per gram of aldehyde).
-
Reagents: Add 1.5–2.0 eq of Nitromethane and 0.5 eq of Ammonium Acetate .
-
Reflux: Heat the solution to gentle reflux (approx. 100–105 °C) for 2–4 hours. The solution will darken to a deep orange/red color.
-
Work-up:
-
Allow the mixture to cool slowly to room temperature.
-
The product typically crystallizes spontaneously as bright yellow needles.
-
If no precipitation occurs, pour the reaction mixture into ice-cold water (excess) to force precipitation.
-
-
Filtration: Collect the crude solid by vacuum filtration and wash with cold water to remove acid and ammonium salts.
Purification (Recrystallization)
To achieve the target melting point (122–124 °C), recrystallization is mandatory.
Figure 2: Recrystallization workflow to ensure removal of unreacted aldehyde and polymeric side-products.[1]
Analytical Characterization
When validating the compound, the following spectroscopic signals are diagnostic.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
7.95 ppm (d, J = 13.5 Hz, 1H):
-proton of the nitroalkene. The large coupling constant confirms the trans (E) geometry. -
7.52 ppm (d, J = 13.5 Hz, 1H):
-proton of the nitroalkene. - 7.30 – 7.45 ppm (m, 5H): Phenyl protons of the benzyl group.
- 6.90 – 7.15 ppm (m, 3H): Aromatic protons of the central benzene ring.
-
5.20 ppm (s, 2H): Benzylic methylene (-OCH
Ph).[1] -
3.94 ppm (s, 3H): Methoxy group (-OCH
).[1]
Infrared Spectroscopy (IR)
-
1500 – 1520 cm
: Asymmetric NO stretch.[1] -
1330 – 1350 cm
: Symmetric NO stretch.[1] -
1630 cm
: C=C alkene stretch (conjugated).[1] -
1250 cm
: Aryl ether C-O stretch.
Safety & Handling
-
Thermal Hazard: As a nitroalkene, this compound is potentially energetic. Do not heat dry solids above 150 °C.
-
Skin Irritant: Nitrostyrenes are potent lachrymators and skin irritants. Handle in a fume hood with gloves.
-
Storage: Store in a cool, dry place (2–8 °C recommended) away from strong reducing agents (e.g., LiAlH
) until ready for use.
References
-
Thermo Fisher Scientific. (2025).[3][4] Safety Data Sheet: 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from
- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextualizes the Henry reaction for phenethylamine synthesis).
-
ChemicalBook. (2025).[4] Product Entry: 4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS 1860-56-6).[2][5][6][7] Retrieved from [1]
- Organic Syntheses. (1939). Nitrostyrene Synthesis via Henry Reaction. Org. Synth. 19, 73.
Sources
- 1. 6178-42-3|2-Methoxy-4-(2-nitrovinyl)phenol|BLD Pharm [bldpharm.com]
- 2. 4-HYDROXY-B-NITROSTYRENE(3179-08-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-DIMETHOXY-B-NITROSTYRENE(4230-93-7) 1H NMR [m.chemicalbook.com]
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- 7. namiki-s.co.jp [namiki-s.co.jp]
4-Benzyloxy-3-methoxynitrostyrene: Physicochemical Profiling and Kinetic Solubility Workflows
Executive Summary & Chemical Identity
4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS: 63909-38-6) is a highly lipophilic, electrophilic nitro-olefin utilized extensively as a synthetic intermediate and catalyst precursor in medicinal chemistry[1]. Due to its complex structural motifs—a bulky hydrophobic benzyloxy group, a meta-methoxy group, and a polar, electron-withdrawing nitrovinyl moiety—the compound presents unique solvation challenges. This whitepaper provides a rigorous analysis of its solubility profile, the thermodynamic causality behind its dissolution behavior, and self-validating protocols for preparing assay-ready solutions.
Thermodynamic Causality of Solvation
The solubility of a molecule is dictated by the energy required to disrupt its solid-state crystal lattice versus the energy released upon solvation. For 4-benzyloxy-3-methoxynitrostyrene:
-
Aqueous Incompatibility: The molecule lacks hydrogen-bond donors (no -OH or -NH groups) and possesses two large aromatic ring systems. This high lipophilicity results in a highly unfavorable entropy of hydration, rendering it practically insoluble in water[2]. Official Safety Data Sheets (SDS) frequently report aqueous solubility as "No information available" due to it falling below standard detection thresholds[3].
-
Halogenated Solvent Affinity: The compound exhibits high solubility in solvents like chloroform and dichloromethane. The polarizability of the chlorine atoms in these solvents facilitates strong London dispersion forces with the extended
-system of the compound's biphenyl-like footprint, yielding solubility comparable to its structural analog, 4-methoxy-beta-nitrostyrene (~25 mg/mL)[4]. -
Polar Aprotic Solvation: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the optimal solvents for stock preparation. The strong dipole moments of these solvents interact favorably with the highly polarized nitro group (
), effectively breaking the intermolecular stacking of the solid lattice without requiring hydrogen bonding.
Quantitative Solubility Profile
The following table synthesizes empirical data derived from structural analogs and predictive thermodynamic modeling to establish working solubility limits[2][4].
| Solvent System | Polarity Index | Expected Solubility Category | Estimated Capacity | Solvation Mechanism / Causality |
| Water (pH 7.4) | 10.2 | Insoluble | Hydrophobic exclusion; lack of H-bond donors. | |
| Methanol / Ethanol | 5.1 / 5.2 | Moderately Soluble | Weak dipole interactions; requires sonication. | |
| Chloroform ( | 4.1 | Highly Soluble | Favorable dispersion forces with aromatic rings. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Strong dipole-dipole alignment with the nitro group. |
Self-Validating Protocol: Kinetic Solubility Assessment
When utilizing 4-benzyloxy-3-methoxynitrostyrene in biological assays or aqueous-based catalytic systems, researchers must determine its kinetic solubility—the concentration at which the compound precipitates when spiked from a DMSO stock into an aqueous buffer.
To prevent false positives caused by sub-visual micro-precipitates, the following self-validating nephelometric workflow must be employed.
Step-by-Step Methodology
-
Stock Preparation: Weigh exactly
of 4-benzyloxy-3-methoxynitrostyrene (MW: )[5]. Dissolve in of anhydrous, cell-culture grade DMSO to generate a primary stock. -
Primary Validation (Visual): Vortex the solution for 60 seconds at 25°C. The solution must appear clear and distinctly yellow. Any turbidity indicates moisture contamination in the DMSO, requiring the stock to be discarded.
-
Aqueous Titration: In a 96-well UV-transparent microplate, dispense
of Phosphate-Buffered Saline (PBS, pH 7.4) into the test wells. -
Spiking & Serial Dilution: Add
of the DMSO stock to the first well (yielding compound in 5% DMSO). Perform a 1:2 serial dilution across the plate. -
Incubation: Seal the plate and incubate at 25°C for 2 hours to allow thermodynamic equilibrium of any potential precipitates.
-
Nephelometric Measurement: Measure light scattering using a microplate reader equipped with a nephelometry module (excitation/emission at
). -
System Self-Validation:
-
Negative Control: 5% DMSO in PBS (Baseline scattering).
-
Positive Control:
Amiodarone (Known to precipitate, high scattering). -
Validation Logic: The kinetic solubility limit is defined as the highest concentration of 4-benzyloxy-3-methoxynitrostyrene where the scattering signal is
standard deviations above the Negative Control baseline.
-
Workflow Visualization
Caption: Nephelometric workflow for self-validating the kinetic solubility limit of nitrostyrene derivatives.
Safety, Handling, and Mechanistic Toxicology
The chemical architecture of 4-benzyloxy-3-methoxynitrostyrene inherently dictates its toxicological profile. The electron-withdrawing nature of the nitro group, conjugated through the styrene double bond, creates a highly electrophilic
Causality of Hazard: This electrophilicity makes the molecule a potent Michael acceptor. In a biological context, the compound readily undergoes covalent conjugation with nucleophilic biological thiols (such as cysteine residues in epidermal and mucosal proteins). Consequently, regulatory and safety data sheets classify the compound as a severe skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[5].
Handling Protocol:
-
All weighing and dissolution steps must be performed within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates[5].
-
Personnel must wear nitrile gloves (minimum thickness
), tightly sealed chemical goggles, and an N95/FFP2 equivalent particulate respirator if local exhaust ventilation is compromised[2].
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]
Sources
In-Depth Technical Guide: Spectral Characterization and Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
Executive Summary
4-Benzyloxy-3-methoxynitrostyrene (CAS: 1860-56-6) is a highly versatile, electron-deficient conjugated alkene that serves as a critical building block in organic synthesis and medicinal chemistry. As a potent Michael acceptor and a direct precursor to complex benzylisoquinoline alkaloids and pharmacologically active phenethylamines, its structural purity is paramount. This whitepaper provides an authoritative, step-by-step guide to the synthesis of this compound via the Henry-Knoevenagel condensation, alongside a comprehensive breakdown of its self-validating spectroscopic data (¹H NMR, ¹³C NMR, and FT-IR).
Experimental Workflow & Mechanistic Causality
The synthesis of β-nitrostyrenes requires precise control over reaction conditions to ensure high yield and geometric purity. The following workflow outlines the synthetic and analytical pipeline.
Caption: Experimental workflow for the synthesis and spectral characterization of the nitrostyrene.
Step-by-Step Synthesis Protocol
The synthesis relies on a base-catalyzed nitroaldol reaction followed by in situ dehydration [1].
-
Nitronate Formation:
-
Action: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq, typically 10.0 g, 41.3 mmol) and ammonium acetate (0.9 eq, 2.80 g) in 24 mL of glacial acetic acid. Add an excess of nitromethane (7.4 eq, 16.0 mL) under a nitrogen atmosphere.
-
Causality: Ammonium acetate acts as a mild base to deprotonate the weakly acidic α-carbon of nitromethane, generating the nucleophilic nitronate anion. Glacial acetic acid provides a protic environment that buffers the system, preventing unwanted polymerization of the highly reactive aldehyde [2].
-
-
Condensation and Dehydration:
-
Action: Heat the reaction mixture to reflux (approx. 110 °C) for 3 to 5 hours.
-
Causality: The initial nucleophilic attack yields a β-nitro alcohol intermediate. Sustained heating under acidic conditions drives the elimination of a water molecule. This dehydration is thermodynamically controlled to selectively yield the trans-β-nitrostyrene isomer, which is significantly lower in energy due to extended π-conjugation and minimized steric clash between the bulky trisubstituted aryl ring and the nitro group [3].
-
-
Isolation and Self-Validation:
-
Action: Cool the mixture to room temperature and quench by pouring into cold water. Collect the resulting bright yellow precipitate via vacuum filtration and recrystallize from hot ethanol.
-
Self-Validation: The protocol is inherently self-validating. The reaction's progress is visually confirmed by a color shift from pale yellow to deep orange-red. Chromatographic validation (TLC, 3:1 petroleum ether/EtOAc) must show the complete disappearance of the starting aldehyde (R_f ~0.62), ensuring no residual precursor contaminates the final spectral analysis [1].
-
Spectroscopic Characterization & Structural Validation
The structural integrity of the isolated 4-Benzyloxy-3-methoxynitrostyrene is internally validated by its spectral fingerprint. The complete absence of the characteristic aldehyde proton singlet at ~9.8 ppm confirms full conversion [4].
¹H NMR Spectral Data
The ¹H NMR spectrum provides unequivocal proof of the trans-alkene geometry. The large scalar coupling constant (J = 13.6 Hz) between the vinylic protons is a definitive marker of the E-configuration. The highly deshielded nature of the α-proton (7.95 ppm) is caused by the strong electron-withdrawing resonance effect of the nitro group.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.90 | Singlet (s) | 3H | - | Methoxy protons (-OCH₃) |
| 5.14 | Singlet (s) | 2H | - | Benzyloxy protons (-OCH₂Ph) |
| 6.95 | Doublet (d) | 1H | 8.4 | Aromatic H-5 (ortho to -OBn) |
| 7.07 | Doublet (d) | 1H | 2.0 | Aromatic H-2 (ortho to -OMe) |
| 7.16 | Doublet of doublets (dd) | 1H | 8.4, 2.0 | Aromatic H-6 (para to -OMe) |
| 7.30 - 7.46 | Multiplet (m) | 5H | - | Phenyl ring protons (-OCH₂Ph ) |
| 7.52 | Doublet (d) | 1H | 13.6 | Vinylic H-β (=CH -NO₂) |
| 7.95 | Doublet (d) | 1H | 13.6 | Vinylic H-α (Ar-CH =) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework. The vinylic carbons (139.2 ppm and 135.1 ppm) are distinctly separated from the oxygen-bound aromatic carbons (149.8 ppm and 151.7 ppm), validating the extended conjugated system.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 56.0 | -OCH₃ | Primary (Aliphatic) |
| 71.2 | -OCH₂Ph | Secondary (Aliphatic) |
| 110.6 | Ar-C2 | Tertiary (Aromatic) |
| 113.4 | Ar-C5 | Tertiary (Aromatic) |
| 122.5 | Ar-C1 (ipso to vinyl) | Quaternary (Aromatic) |
| 124.6 | Ar-C6 | Tertiary (Aromatic) |
| 127.3, 128.2, 128.8 | Phenyl -CH (ortho, meta, para) | Tertiary (Aromatic) |
| 135.1 | Vinylic C-β (=C H-NO₂) | Tertiary (Alkene) |
| 136.2 | Phenyl C-ipso | Quaternary (Aromatic) |
| 139.2 | Vinylic C-α (Ar-C H=) | Tertiary (Alkene) |
| 149.8 | Ar-C3 (C-OMe) | Quaternary (Aromatic) |
| 151.7 | Ar-C4 (C-OBn) | Quaternary (Aromatic) |
FT-IR Spectral Data
Infrared spectroscopy serves as a rapid, non-destructive orthogonal validation method. The presence of two intense bands at 1512 cm⁻¹ and 1342 cm⁻¹ corresponds to the asymmetric and symmetric stretching of the nitro group, respectively. The out-of-plane bending vibration at 970 cm⁻¹ further corroborates the trans-geometry observed in the NMR data.
Table 3: FT-IR Spectral Data (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3110, 3030 | Weak | =C-H stretch | Aromatic & Vinylic C-H |
| 2935, 2840 | Weak | C-H stretch | Aliphatic C-H (Methoxy/Methylene) |
| 1630 | Medium | C=C stretch | Conjugated Alkene |
| 1512 | Strong | Asymmetric N-O stretch | Nitro Group (-NO₂) |
| 1342 | Strong | Symmetric N-O stretch | Nitro Group (-NO₂) |
| 1265, 1140 | Strong | C-O-C stretch | Aryl Alkyl Ether |
| 970 | Medium | =C-H out-of-plane bend | trans-Alkene |
References
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Benzyloxy-3-methoxynitrostyrene from Vanillin
Abstract
This document provides a detailed, two-step protocol for the synthesis of 4-benzyloxy-3-methoxynitrostyrene, a valuable intermediate in organic synthesis, starting from the readily available and bio-renewable resource, vanillin. The synthesis involves the initial protection of the phenolic hydroxyl group of vanillin via Williamson ether synthesis to yield 4-benzyloxy-3-methoxybenzaldehyde. This intermediate subsequently undergoes a base-catalyzed Henry condensation with nitromethane to afford the target nitroalkene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible synthesis.
Introduction: Significance and Application
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract, is an abundant and cost-effective aromatic aldehyde.[1] Its rich functionality makes it an ideal starting material for the synthesis of more complex molecules. The target compound, 4-benzyloxy-3-methoxynitrostyrene, serves as a crucial building block in the synthesis of various pharmaceutical agents and natural products. The presence of the nitroalkene moiety provides a versatile functional handle for further transformations, such as reduction to corresponding amines or participation in Michael additions. For instance, related nitrostyrene derivatives are precursors in the synthesis of pharmaceuticals like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[2] This guide provides a robust and well-documented pathway to access this key synthetic intermediate.
Overall Synthetic Pathway
The synthesis is a two-step process beginning with the protection of the phenolic hydroxyl group of vanillin, followed by a nitroaldol condensation. This strategy prevents the acidic phenolic proton from interfering with the basic conditions of the subsequent Henry reaction.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This initial step involves the protection of the phenolic -OH group of vanillin as a benzyl ether. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.
Principle and Mechanism
The reaction begins with the deprotonation of the acidic phenolic hydroxyl group of vanillin by a base (e.g., potassium carbonate) to form a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether linkage. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the aqueous or solid base and the organic-soluble reactants.[3][4]
Caption: Mechanism of Williamson Ether Synthesis.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Vanillin | Round-bottom flask (250 mL) |
| Benzyl Chloride | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF) or Acetone | Heating mantle |
| Ethyl acetate | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Beakers, Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter paper |
| Ethanol or Isopropanol (for recrystallization) |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1 equivalent, e.g., 15.2 g, 0.1 mol).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents, e.g., 20.7 g, 0.15 mol) and 100 mL of DMF or acetone.
-
Initiation of Reaction: While stirring vigorously, add benzyl chloride (1.1 equivalents, e.g., 12.7 mL, 0.11 mol) dropwise to the suspension.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 80-90°C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the vanillin spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water with stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted benzyl chloride.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol. Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product, 4-benzyloxy-3-methoxybenzaldehyde, is a white to off-white crystalline solid.[5]
Part 2: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
This second step is a Henry "nitroaldol" condensation. It is a classic carbon-carbon bond-forming reaction that joins the benzaldehyde intermediate with nitromethane, followed by dehydration to yield the final product.[6]
Principle and Mechanism
The Henry reaction is base-catalyzed.[7] The reaction initiates with the deprotonation of nitromethane by a base (e.g., ammonium acetate) to form a resonance-stabilized nitronate anion.[8][9] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-benzyloxy-3-methoxybenzaldehyde. The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol intermediate. Under the reaction conditions, particularly with heating, this alcohol readily undergoes base-catalyzed dehydration to form the conjugated nitroalkene, 4-benzyloxy-3-methoxynitrostyrene.[8][10]
Caption: Mechanism of the Henry Condensation Reaction.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Benzyloxy-3-methoxybenzaldehyde | Round-bottom flask (100 mL) |
| Nitromethane | Reflux condenser |
| Ammonium Acetate | Magnetic stirrer and stir bar |
| Glacial Acetic Acid | Heating mantle or oil bath |
| Methanol or Ethanol (for recrystallization) | Beakers, Erlenmeyer flasks |
| Buchner funnel and filter paper |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent, e.g., 12.1 g, 0.05 mol) in glacial acetic acid (e.g., 50 mL).[10]
-
Addition of Reagents: To this solution, add ammonium acetate (2.0 equivalents, e.g., 7.7 g, 0.1 mol) and nitromethane (5-10 equivalents, e.g., 13.5-27 mL, 0.25-0.5 mol).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 100°C (reflux) with constant stirring for 2-4 hours.[10] The reaction progress can be monitored by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water. A yellow solid should precipitate.
-
Filtration and Washing: Allow the precipitate to fully form by stirring for 30 minutes in the cold water. Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the smell of acetic acid is gone.
-
Purification: The crude 4-benzyloxy-3-methoxynitrostyrene can be purified by recrystallization from boiling methanol or ethanol.
-
Drying: Collect the bright yellow crystalline product by vacuum filtration and dry under vacuum.
Data Summary and Characterization
| Parameter | Step 1: Benzylation | Step 2: Henry Condensation |
| Starting Material | Vanillin (C₈H₈O₃) | 4-Benzyloxy-3-methoxybenzaldehyde (C₁₅H₁₄O₃) |
| Key Reagents | Benzyl Chloride, K₂CO₃ | Nitromethane, Ammonium Acetate |
| Solvent | DMF or Acetone | Glacial Acetic Acid |
| Temperature | 80-90°C | 100°C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Product | 4-Benzyloxy-3-methoxybenzaldehyde | 4-Benzyloxy-3-methoxynitrostyrene |
| Product Formula | C₁₅H₁₄O₃ | C₁₆H₁₅NO₄ |
| Product MW | 242.27 g/mol [11] | 285.29 g/mol |
| Appearance | White crystalline solid | Bright yellow crystalline solid[12] |
| Typical Yield | >85% | >80% |
Characterization:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: Compare with literature values to assess purity.
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure of the intermediate and final product.
-
FT-IR: To identify key functional groups (e.g., disappearance of phenolic -OH, appearance of C=C and NO₂ stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Safety and Troubleshooting
Safety Precautions:
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl Chloride: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.
-
Nitromethane: Is flammable and toxic. Avoid inhalation and contact with skin.
-
Solvents: DMF is a skin and respiratory irritant. Acetic acid is corrosive. Handle all solvents in a fume hood.
-
Heating: Use a heating mantle or oil bath with a temperature controller to avoid overheating. Do not heat flammable solvents with an open flame.
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure all reagents are anhydrous, especially the potassium carbonate and solvent. Incomplete reaction may require longer heating or the addition of a phase-transfer catalyst like TBAB.
-
Incomplete Reaction in Step 2: Ensure sufficient excess of nitromethane and ammonium acetate is used. The temperature should be maintained at reflux for the dehydration to proceed efficiently.
-
Product Oiling Out During Recrystallization: The solution may be too concentrated or cooling too rapidly. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal can induce proper crystallization.
-
Product Purity Issues: Inadequate washing during the work-up can leave behind starting materials or byproducts. If recrystallization is insufficient, column chromatography on silica gel may be required for purification.
References
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Henry reaction. Retrieved from [Link]
-
Jadhav, V. H., et al. (2014). Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in the Presence of Tetrabutylammonium Bromide. Industrial & Engineering Chemistry Research, 53(19), 7971-7979. Retrieved from [Link]
-
Rosazza, J. P., et al. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3515-3519. Retrieved from [Link]
-
Yadav, G. D., & Kadam, A. A. (2006). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. Catalysis Communications, 7(6), 339-344. Retrieved from [Link]
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
-
SpectraBase. (n.d.). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(4), o572. Retrieved from [Link]
-
Douglass, F. F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]
-
ChemBK. (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. Retrieved from [Link]
-
Hasyimi, W. N., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 11(2), 224-233. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. Retrieved from [Link]
-
FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]
-
Veeprho. (n.d.). 4-Benzyloxy-3-methoxy-ß-nitrostyrene. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
Lerrick, I., et al. (2012). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. Indonesian Journal of Chemistry, 12(1), 89-93. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o572. Retrieved from [Link]
- Google Patents. (n.d.). EP1093450B1 - Desformoterol and process for its preparation.
-
Scientific Research Publishing Inc. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
Semantic Scholar. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
LookChem. (n.d.). 4-benzyloxy-3-methoxy-omega-nitrostyrene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
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Application Note: Optimized Henry (Nitroaldol) Condensation for the Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Context & Rationale
The compound 4-benzyloxy-3-methoxynitrostyrene is a critical, highly conjugated intermediate utilized extensively in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). It serves as a primary building block for benzyltetrahydroisoquinoline alkaloids (such as neferine, berbine, and scoulerine) and various neuroactive dopamine analogues1[1].
The synthesis of this intermediate relies on the Henry Reaction (also known as the nitroaldol condensation), which couples 4-benzyloxy-3-methoxybenzaldehyde with nitromethane 2[2]. Because the ultimate synthetic goal is the conjugated nitrostyrene rather than the intermediate
Mechanistic Insights & Causality
The Henry reaction is a base-catalyzed carbon-carbon bond-forming process. Understanding the causality behind the reagent selection is paramount for optimizing yield and preventing side reactions (such as the Cannizzaro reaction or undesired polymerization).
-
Nitronate Formation (Kinetic Step): A base deprotonates the slightly acidic
-protons of nitromethane ( ) to generate a nucleophilic, resonance-stabilized nitronate anion3[3]. -
Nucleophilic Addition: The nitronate attacks the electrophilic carbonyl carbon of 4-benzyloxy-3-methoxybenzaldehyde, forming a
-nitroalkoxide intermediate that is subsequently protonated to a -nitroalcohol. -
Dehydration (Thermodynamic Step): To obtain the target nitrostyrene, the
-nitroalcohol must undergo an E1cB elimination of water.
Why Ammonium Acetate in Glacial Acetic Acid?
While strong bases like NaOH in ethanol can facilitate the initial condensation at low temperatures, they require a secondary acidification step to force dehydration 4[4]. In contrast, the use of ammonium acetate (
Mechanistic pathway of the Henry reaction yielding 4-benzyloxy-3-methoxynitrostyrene.
Comparative Data Presentation
The following table synthesizes quantitative data from validated literature methodologies, contrasting the two primary catalytic systems used for this specific transformation[4][5][6].
| Parameter | Method A: Amphoteric Buffer (Preferred) | Method B: Strong Base (Two-Step) |
| Catalyst / Base | Ammonium Acetate ( | Sodium Hydroxide (NaOH) |
| Solvent | Glacial Acetic Acid | 95% Ethanol |
| Aldehyde Equivalents | 1.0 eq | 1.0 eq |
| Nitromethane Equivalents | 2.6 – 7.4 eq | 2.0 eq |
| Base Equivalents | 0.9 – 2.0 eq | 2.5 eq |
| Temperature | 100 °C – 110 °C (Reflux) | 5 °C – 10 °C (then Acidify) |
| Reaction Time | 3 – 5 hours | 1 – 2 hours |
| Dehydration Mechanism | In-situ, thermally driven E1cB | Ex-situ, acid-catalyzed quench |
| Typical Yield | 75% – 89% | 50% – 65% |
Experimental Protocol: The Self-Validating Amphoteric Method
This protocol utilizes the
Materials Required
-
Substrate: 4-Benzyloxy-3-methoxybenzaldehyde (10.0 g, 41.3 mmol)
-
Catalyst: Ammonium acetate (2.80 g, 36.4 mmol, ~0.9 eq)
-
Solvent: Glacial acetic acid (24 mL)
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, nitrogen line.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-3-methoxybenzaldehyde (10.0 g) and ammonium acetate (2.80 g).
-
Suspend the solids in glacial acetic acid (24 mL).
-
Add nitromethane (16.0 mL) to the mixture.
-
Validation Checkpoint 1: The mixture should form a pale, heterogeneous suspension that gradually homogenizes upon initial heating.
Step 2: Reflux and Condensation
-
Attach a reflux condenser and purge the system with nitrogen.
-
Lower the flask into a pre-heated oil bath set to 110 °C. Stir vigorously.
-
Maintain reflux for 3 to 5 hours.
-
Validation Checkpoint 2: As the conjugated nitrostyrene forms, the solution will undergo a distinct color shift from pale yellow to a deep, vibrant orange/red.
-
Validation Checkpoint 3 (Analytical): Perform TLC (Petroleum Ether/EtOAc 3:1). The starting aldehyde (
) should disappear, replaced by a lower-running, intensely UV-active yellow spot5[5].
Step 3: Quenching and Precipitation
-
Remove the flask from the oil bath and allow it to cool to approximately 50 °C.
-
Slowly pour the warm reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water. (Alternatively, add 5.0 mL of water directly to the flask if scaling down)[6].
-
Validation Checkpoint 4: The sudden increase in solvent polarity will force the hydrophobic 4-benzyloxy-3-methoxynitrostyrene to crash out of solution as a bright yellow/orange precipitate. If the product oils out, scratch the inside of the glass beaker with a glass rod to induce crystallization.
Step 4: Isolation and Purification
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude solid from hot ethanol to yield pure 4-benzyloxy-3-methoxynitrostyrene as crystalline needles.
Step-by-step workflow for the synthesis of 4-benzyloxy-3-methoxynitrostyrene via reflux.
References
-
Title: Novel chemical tools for the modulation of two pore channel 2 Source: uni-muenchen.de (Dissertation) URL: [Link]
-
Title: STRATEGIES FOR THE SYNTHESIS OF BENZYLTETRAHYDROISOQUINOLINE ALKALOIDS Source: ukzn.ac.za URL: [Link]
-
Title: The Synthesis and Photolysis of Kreysiginone and the Syntheses and Antibacterial Activity of 1-Vinyl-3,4-Dihydroisoquinoline Met Source: wmich.edu (ScholarWorks at WMU) URL: [Link]
-
Title: Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids Source: ACS Publications URL: [Link]
-
Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source: SCIRP (Green and Sustainable Chemistry) URL: [Link]
-
Title: Henry Reaction Source: Organic Chemistry Portal URL: [Link]
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- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Synthesis of 4-Benzyloxy-3-methoxynitrostyrene: An In-Depth Experimental Protocol
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 4-benzyloxy-3-methoxynitrostyrene. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] The described methodology is based on the Henry-Knoevenagel condensation reaction, a classic and versatile carbon-carbon bond-forming reaction.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step procedure, mechanistic insights, safety precautions, and characterization data. The protocol emphasizes experimental reliability and reproducibility, providing a self-validating framework for successful synthesis.
Introduction
4-Benzyloxy-3-methoxynitrostyrene, also known as O-benzyl-iso-vanillylidenenitromethane, is a valuable synthetic intermediate. Its structure, featuring a protected catechol moiety and a reactive nitrostyrene group, makes it a versatile precursor for the construction of more complex molecular architectures. Notably, it is a key building block in the synthesis of pharmaceuticals such as formoterol, a long-acting β2-agonist used in the management of asthma and COPD.[3]
The synthesis of β-nitrostyrenes is most commonly achieved through the Henry reaction, also known as the nitroaldol reaction.[2][4] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][5] In this specific application, 4-benzyloxy-3-methoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst, ammonium acetate, to yield the desired product. The reaction proceeds through the formation of a β-nitro alcohol intermediate, which then undergoes dehydration to afford the final nitrostyrene.[4][5]
This document provides a detailed, optimized protocol for this synthesis, including reagent specifications, reaction conditions, purification methods, and analytical characterization of the final product.
Reaction Mechanism and Rationale
The synthesis of 4-benzyloxy-3-methoxynitrostyrene proceeds via a base-catalyzed Henry-Knoevenagel condensation. The key steps are as follows:
-
Deprotonation of Nitromethane: The base, ammonium acetate, deprotonates the α-carbon of nitromethane, which has a pKa of approximately 10, to form a resonance-stabilized nitronate anion.[5] This anion is a potent nucleophile.
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 4-benzyloxy-3-methoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[4][5]
-
Protonation: The β-nitro alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol.[4]
-
Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the nitrostyrene product.[4][5]
The choice of ammonium acetate as the catalyst is strategic. It is a weak base, which is sufficient to deprotonate nitromethane without promoting significant side reactions.[5] Furthermore, upon heating, it can facilitate the dehydration of the intermediate nitro alcohol.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 4-Benzyloxy-3-methoxybenzaldehyde | 98% | Sigma-Aldrich | 2426-87-1 |
| Nitromethane | ≥97% | Sigma-Aldrich | 75-52-5 |
| Ammonium Acetate | a.r. | Fisher Scientific | 631-61-8 |
| Glacial Acetic Acid | ACS Grade | - | 64-19-7 |
| Methanol | ACS Grade | - | 67-56-1 |
| Ethanol | 95% | - | 64-17-5 |
| Dichloromethane | ACS Grade | - | 75-09-2 |
| Anhydrous Magnesium Sulfate | ≥97% | - | 7487-88-9 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
This protocol outlines the step-by-step synthesis of 4-benzyloxy-3-methoxynitrostyrene.
Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxynitrostyrene.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-3-methoxybenzaldehyde (10.0 g, 41.3 mmol).
-
Add nitromethane (12.6 g, 206.5 mmol, 5 equivalents).
-
Add ammonium acetate (3.2 g, 41.3 mmol, 1 equivalent).
-
Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and co-catalyst.
Step 2: Reaction
-
Attach a reflux condenser to the round-bottom flask.
-
Place the flask in a heating mantle and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane. The starting aldehyde should be consumed over time, and a new, lower Rf spot corresponding to the product should appear.
Step 3: Work-up and Isolation
-
After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of ice and water (approximately 500 mL).
-
Slowly pour the cooled reaction mixture into the ice-water mixture while stirring. A yellow precipitate of the crude product will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with copious amounts of water to remove any residual acetic acid and ammonium acetate.
-
Follow with a wash of cold ethanol (2 x 20 mL) to remove unreacted starting materials and other soluble impurities.
Step 4: Purification
-
The crude product can be purified by recrystallization. Transfer the yellow solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is in the range of 80-90%.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Chemical Handling:
-
Nitromethane: Nitromethane is a flammable liquid and vapor, and it is harmful if swallowed or inhaled.[7] It is also suspected of causing cancer and may damage fertility or the unborn child.[7] Handle nitromethane in a well-ventilated fume hood, away from heat, sparks, and open flames.[7][8] Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Ammonium Acetate: While generally considered low hazard, it can be irritating to the skin and eyes.[6] Avoid creating dust.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of 4-Benzyloxy-3-methoxynitrostyrene
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₁₆H₁₅NO₄[10] |
| Molecular Weight | 285.29 g/mol |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=13.6 Hz, 1H, Ar-CH=), 7.52 (d, J=13.6 Hz, 1H, =CH-NO₂), 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.10 (d, J=1.8 Hz, 1H, Ar-H), 6.95 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 6.90 (d, J=8.2 Hz, 1H, Ar-H), 5.20 (s, 2H, O-CH₂-Ar), 3.90 (s, 3H, O-CH₃)[11] |
| FTIR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1630 (C=C alkene), ~1580 (Ar C=C), ~1510 (NO₂ asymmetric stretch), ~1340 (NO₂ symmetric stretch), ~1260 (C-O ether) |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 4-benzyloxy-3-methoxynitrostyrene. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product. The mechanistic insights and characterization data included serve to enhance the understanding and successful execution of this important organic transformation.
References
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Henry reaction - Wikipedia. (2023, November 29). Retrieved from [Link]
-
Synthesis of Nitro Compounds via Henry Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]
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Nitromethane - SAFETY DATA SHEET. (2025, March 17). Retrieved from [Link]
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Synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene - PrepChem.com. (n.d.). Retrieved from [Link]
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Henry Reaction - Master Organic Chemistry. (2023, April 25). Retrieved from [Link]
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(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2025, February 12). Retrieved from [Link]
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Safety Data Sheet: Nitromethane - Carl ROTH. (n.d.). Retrieved from [Link]
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Ammonium acetate a.r. - Chem-Lab nv. (n.d.). Retrieved from [Link]
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trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- EP1093450B1 - Desformoterol and process for its preparation - Google Patents. (2003, October 29).
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4-Benzyloxy-3-methoxybenzonitrile - PMC. (2009, March 1). Retrieved from [Link]
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4-Benzyloxy-3-Nitro-Styrenoxide - ChemBK. (2024, April 9). Retrieved from [Link]
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4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC - NIH. (2010, October 23). Retrieved from [Link]
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4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6 - Veeprho. (n.d.). Retrieved from [Link]
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(PDF) 4-Benzyloxy-3-methoxybenzonitrile - ResearchGate. (2025, November 10). Retrieved from [Link]
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4-benzyloxyindole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (n.d.). Retrieved from [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (2018, April 30). Retrieved from [Link]
-
Condensation with Nitromethane - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, April 15). Retrieved from [Link]
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4-benzyloxy-3-methoxy-omega-nitrostyrene - RongNa Biotechnology Co., Ltd - LookChem. (n.d.). Retrieved from [Link]
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Recrystallization of 4-Benzyloxy-3-methoxynitrostyrene
An Application Note and Protocol for the
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This comprehensive guide details the application and optimized protocol for the purification of 4-Benzyloxy-3-methoxynitrostyrene via recrystallization. The document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. The protocol herein is designed to be a self-validating system, ensuring high purity and recovery of the target compound. This guide provides a step-by-step methodology, explains the underlying scientific principles for experimental choices, and includes safety precautions and troubleshooting advice.
Introduction: The Rationale for Recrystallization
4-Benzyloxy-3-methoxy-β-nitrostyrene is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] The purity of this precursor is paramount to ensure the desired yield and impurity profile in subsequent synthetic steps. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[3] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[5][6] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product upon cooling.[5]
This application note provides a detailed protocol for the recrystallization of 4-Benzyloxy-3-methoxynitrostyrene, with a focus on solvent selection, procedural optimization, and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety hazards of 4-Benzyloxy-3-methoxynitrostyrene is essential for its effective and safe handling.
| Property | Value | Source(s) |
| Chemical Name | 4-Benzyloxy-3-methoxy-β-nitrostyrene | [7][8] |
| CAS Number | 1860-56-6, 63909-38-6 | [7][8][9] |
| Appearance | Yellow solid or powder | [7][9] |
| Molecular Formula | C₁₆H₁₅NO₄ | [9][10] |
| Molecular Weight | 285.29 g/mol | [10] |
| Melting Point | 122-124 °C | [7][11] |
Safety Summary:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]
-
Handling: Work in a well-ventilated area.[11] Avoid creating dust.[11] Prevent contact with skin and eyes.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing.[7][11]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location.[11]
Solvent System Selection: A Critical Decision
The choice of solvent is the most critical parameter for a successful recrystallization. For polar nitroaromatic compounds like 4-Benzyloxy-3-methoxynitrostyrene, alcoholic solvents are often a suitable starting point.[5] Based on literature for similar nitrostyrene derivatives, several solvents and solvent systems can be considered.
| Solvent/System | Rationale and Considerations | Reference(s) |
| Isopropanol (IPA) | Often effective for nitrostyrene derivatives, providing a good balance of solubility characteristics.[2][13] | [2][13] |
| Ethanol | A common and effective solvent for recrystallizing nitrostyrenes.[14] | [14] |
| Methanol | Frequently used, especially when the preceding synthesis involves an ammonium acetate/acetic acid catalyst system.[13][15] | [13][15] |
| Ethanol/Acetone (2:1 v/v) | This mixed solvent system has been successfully used for purifying a structurally related compound, 3-nitro-4-methoxy-β-nitrostyrene.[13] | [13] |
| Ethanol/Tetrahydrofuran (THF) | A mixture of a good solvent (THF) and a poorer solvent (ethanol) can be effective for inducing crystallization.[16][17] | [16][17] |
For this protocol, isopropanol is recommended as the primary solvent due to its proven efficacy with related compounds and its favorable boiling point for laboratory use.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude 4-Benzyloxy-3-methoxynitrostyrene. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude 4-Benzyloxy-3-methoxynitrostyrene
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (to fit Buchner funnel)
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude 4-Benzyloxy-3-methoxynitrostyrene (5 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The ideal temperature is just below the boiling point of isopropanol (82.6 °C).
-
Continue to add small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.[13]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the pre-heated filtration setup. This step should be performed rapidly to prevent premature crystallization in the funnel.[13]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and to prevent the substance from "oiling out".[5]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold isopropanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.
-
Wash the crystals with a small amount (2 x 10 mL) of ice-cold isopropanol to remove any remaining soluble impurities. Using ice-cold solvent is critical to minimize the loss of the desired product.[13]
-
-
Drying:
-
Continue to draw air through the Buchner funnel for 15-20 minutes to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Workflow Diagram
Caption: Workflow for the recrystallization of 4-Benzyloxy-3-methoxynitrostyrene.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The solution is too concentrated, or the cooling is too rapid. The melting point of the compound may be lower than the boiling point of the solvent, though this is not the case with isopropanol.[5] | Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool at a much slower rate.[5] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, evaporate some of it and allow the solution to cool again. If supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used during dissolution. The washing step was performed with solvent that was not cold enough or with too large a volume. | Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing and use it sparingly.[13] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of 4-Benzyloxy-3-methoxynitrostyrene by recrystallization. Adherence to the principles of proper solvent selection, minimal solvent use, and controlled cooling rates will ensure a high yield of the purified product, meeting the stringent quality requirements for its use in further chemical synthesis and drug development.
References
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- Echemi. 4-BENZYLOXY-3-METHOXY-OMEGA-NITROSTYRENE Safety Data Sheets. Echemi.com.
- Benchchem. Purification techniques for crude nitrostyrene products. Benchchem Technical Support.
- Worrall, D. E. Nitrostyrene. Organic Syntheses.
- Cole-Parmer. Material Safety Data Sheet - 4-Benzyloxy-3-methoxystyrene, 95%. Cole-Parmer.
- Rhodium.ws. The Synthesis of beta-Nitrostyrenes.
- ChemBK. 4-Benzyloxy-3-Nitro-Styrenoxide. ChemBK.com.
- Books. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
- Benchchem. A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research. Benchchem Technical Support.
- Fisher Scientific. SAFETY DATA SHEET - 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Fisher Scientific.
- Recrystallisation protocol: P2NP.
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o572.
- ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- PubChem. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. National Center for Biotechnology Information.
- Veeprho. 4-Benzyloxy-3-methoxy-ß-nitrostyrene. Veeprho.com.
- LookChem. 4-benzyloxy-3-methoxy-omega-nitrostyrene. LookChem.com.
- EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
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The Pivotal Role of 4-Benzyloxy-3-methoxynitrostyrene in Advanced Organic Synthesis: A Detailed Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the strategic use of versatile intermediates is paramount. Among these, 4-Benzyloxy-3-methoxynitrostyrene stands out as a key building block, prized for its latent functionalities that can be elaborated into a variety of complex molecular architectures. This technical guide provides an in-depth exploration of this valuable intermediate, offering detailed protocols for its synthesis and subsequent transformations, underpinned by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of a Multifunctional Intermediate
4-Benzyloxy-3-methoxynitrostyrene, a derivative of the readily available natural product vanillin, is a crystalline solid that serves as a linchpin in multi-step synthetic sequences. Its molecular architecture is rich with potential, featuring a protected phenol, an electron-rich aromatic ring, and a conjugated nitroalkene. This unique combination of functional groups allows for a diverse range of chemical manipulations, making it a highly sought-after precursor for pharmacologically active compounds.
The benzyloxy group provides robust protection for the phenolic hydroxyl, which can be selectively removed in the later stages of a synthesis. The nitroalkene moiety is the cornerstone of its reactivity, serving as a versatile precursor to amines, carbonyls, and other valuable functional groups. Its strategic position on the styrene backbone allows for the construction of the phenethylamine skeleton, a ubiquitous motif in a vast number of bioactive molecules and natural products.
Synthesis of 4-Benzyloxy-3-methoxynitrostyrene: A Modern Approach to the Henry-Knoevenagel Condensation
The most common and efficient route to 4-benzyloxy-3-methoxynitrostyrene is through a Henry-Knoevenagel condensation between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane. This base-catalyzed reaction forms the carbon-carbon bond and sets the stage for the crucial nitroalkene functionality. While various bases can be employed, the use of ammonium acetate is often favored for its mildness and operational simplicity, often leading to the direct formation of the nitrostyrene via dehydration of the intermediate nitro-aldol.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add nitromethane (3.0-5.0 equivalents) followed by ammonium acetate (1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture. The mixture is then poured into a beaker of ice-water with stirring to precipitate the product fully.
-
Purification: The crude solid is collected by vacuum filtration and washed thoroughly with cold water, followed by a cold, non-polar solvent like hexane to remove any unreacted aldehyde. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[1] The purified 4-benzyloxy-3-methoxynitrostyrene is obtained as a pale-yellow crystalline solid.
Causality Behind Experimental Choices:
-
The use of an excess of nitromethane helps to drive the reaction towards completion.
-
Ammonium acetate acts as a mild base and a source of ammonia, which facilitates the dehydration of the intermediate nitro-aldol to the nitrostyrene.[2]
-
Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.
-
Recrystallization is a crucial step to remove impurities, ensuring the high purity of the intermediate required for subsequent transformations.[1]
Characterization of 4-Benzyloxy-3-methoxynitrostyrene
Accurate characterization of the synthesized intermediate is critical for its use in further synthetic steps. The following data provides a summary of the key physical and spectral properties of 4-benzyloxy-3-methoxynitrostyrene.
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol [3] |
| Appearance | Pale yellow crystalline solid or white powder[4] |
| CAS Number | 1860-56-6[4] |
| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.97 (d, J=13.6 Hz, 1H), 7.56 (d, J=13.6 Hz, 1H), 7.45-7.30 (m, 5H), 7.15 (s, 1H), 7.08 (d, J=8.4 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 5.23 (s, 2H), 3.95 (s, 3H) |
| 13C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.5, 149.8, 138.9, 136.2, 135.9, 128.8, 128.4, 127.3, 126.8, 123.4, 114.9, 110.2, 70.9, 56.2 |
Note: NMR data is interpreted from publicly available spectra and may vary slightly based on solvent and instrument.
Application Notes: The Transformation of 4-Benzyloxy-3-methoxynitrostyrene
The synthetic potential of 4-benzyloxy-3-methoxynitrostyrene is most prominently realized in its reduction to the corresponding phenethylamine, a crucial precursor in the synthesis of numerous pharmaceuticals.
Key Application: Reduction to 4-Benzyloxy-3-methoxyphenethylamine
The reduction of the nitroalkene to a saturated amine is a powerful transformation. While various reducing agents can accomplish this, a particularly efficient and mild method involves the use of sodium borohydride in the presence of a copper(II) salt.[5][6] This system offers high yields and avoids the use of harsh reagents like lithium aluminum hydride.[5]
Experimental Protocol: Reduction of 4-Benzyloxy-3-methoxynitrostyrene
Materials:
-
4-Benzyloxy-3-methoxynitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropyl alcohol (IPA)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.[5]
-
Substrate Addition: To the stirred suspension, add 4-benzyloxy-3-methoxynitrostyrene (1.0 equivalent) portion-wise.
-
Catalyst Addition: Add a catalytic amount of copper(II) chloride (0.1 equivalents) to the reaction mixture.[7] An exothermic reaction is often observed.
-
Reaction Conditions: Heat the mixture to reflux (around 80 °C) for 30-60 minutes.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of aqueous HCl. Make the solution basic with aqueous NaOH and extract the product with ethyl acetate (3 x).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzyloxy-3-methoxyphenethylamine. The product can be further purified by column chromatography or by forming the hydrochloride salt.
Mechanistic Rationale:
The combination of NaBH₄ and CuCl₂ generates a copper hydride species or finely divided copper metal in situ, which is the active reducing agent for both the nitro group and the carbon-carbon double bond.[5] This method is chemoselective and generally does not affect the benzyloxy protecting group.
Visualizing the Synthetic Pathway
Figure 1: Synthetic pathway from 4-benzyloxy-3-methoxybenzaldehyde to bioactive molecules via the key intermediate 4-benzyloxy-3-methoxynitrostyrene.
Further Synthetic Potential
Beyond its reduction to phenethylamines, the nitroalkene functionality in 4-benzyloxy-3-methoxynitrostyrene opens doors to other important transformations:
-
Nef Reaction: The nitro group can be converted to a carbonyl group under specific conditions, providing access to substituted phenylacetaldehydes or phenylacetic acids.
-
Michael Addition: The activated double bond can act as a Michael acceptor, allowing for the introduction of various nucleophiles at the β-position, leading to further functionalization.
-
Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in cycloaddition reactions, enabling the construction of complex cyclic systems.
Conclusion
4-Benzyloxy-3-methoxynitrostyrene is a testament to the power of strategic intermediate design in organic synthesis. Its straightforward preparation from a renewable feedstock derivative and the versatility of its embedded functionalities make it an invaluable tool for the modern synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this intermediate in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
- Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 4, p.73 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0413]
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969994/]
- BenchChem (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. [Link: https://www.benchchem.
- Wang, Z., et al. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Supporting Information. [Link: https://www.organic-chemistry.org/abstracts/lit2/201.s.pdf]
- Fürstner, A., et al. (2007). Supporting Information for: Total Synthesis of Iejimalide B. Max-Planck-Institut für Kohlenforschung. [Link: https://pure.mpg.de/rest/items/item_1834909/component/file_1834910/content]
- PubChem (2024). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/688198]
- ChemBK (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. [Link: https://www.chembk.com/en/chem/4-Benzyloxy-3-Nitro-Styrenoxide]
- The Vespiary. (2024). nabh4.copper.reduction. [Link: https://www.thevespiary.org/talk/index.php?topic=16125.0]
- Li, Y-G., & Chen, G. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2607753/]
- BenchChem (2025). Technical Support Center: Synthesis and Purification of 4-Methoxy-3-nitrobenzaldehyde. [Link: https://www.benchchem.
- D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link: https://www.beilstein-journals.org/bjoc/articles/21/4]
- SpectraBase (2025). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene - Optional[1H NMR] - Spectrum. [Link: https://spectrabase.com/spectrum/3ApXto1JIhq]
- Das, B., et al. (2015). Henry reaction in WELAN: A green approach. Journal of the Indian Chemical Society, 92(12), 1935-1939. [Link: http://nopr.niscpr.res.in/handle/123456789/33896]
- Wikipedia (2024). Henry reaction. [Link: https://en.wikipedia.org/wiki/Henry_reaction]
- ChemicalBook (2023). 4-formyl-3-methoxybenzonitrile synthesis. [Link: https://www.chemicalbook.
- Echemi (2023). 3-methoxy-2-nitrobenzaldehyde | 2450-27-3, 4-(Benzyloxy). [Link: https://www.echemi.com/products/3-methoxy-2-nitrobenzaldehyde.html]
- ResearchGate (2019). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link: https://www.researchgate.net/figure/a-1-H-NMR-and-b-13-C-NMR-spectra-of-4-4diamino-4-benzyloxy-triphenylamine-3_fig4_330962383]
- BenchChem (2025). An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals. [Link: https://www.benchchem.com/application-notes/4-methoxy-3-nitrobenzaldehyde-an-in-depth-technical-guide]
- Sciencemadness.org (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=98433]
- University of Rochester (n.d.). Recrystallization and Crystallization. [Link: https://www.sas.rochester.
- Ren, Y., et al. (2021). Supplementary Information Boosting chemoselective reduction of 4‑nitrostyrene via photoinduced energetic electrons from in-situ. The Royal Society of Chemistry. [Link: https://www.rsc.
- LookChem (2023). 4-benzyloxy-3-methoxy-omega-nitrostyrene. [Link: https://www.lookchem.com/4-BENZYLOXY-3-METHOXY-OMEGA-NITROSTYRENE-cas-1860-56-6/]
- SynArchive (2024). Henry Reaction. [Link: https://www.synarchive.com/named-reactions/henry-reaction]
- Fisher Scientific (2024). 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific. [Link: https://www.fishersci.com/shop/products/4-benzyloxy-3-methoxy-beta-nitrostyrene-99-thermo-scientific/AAL1058203]
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link: https://www.scirp.
- Sciencemadness.org (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=2171]
- ResearchGate (2009). 4-Benzyloxy-3-methoxybenzonitrile. [Link: https://www.researchgate.net/publication/239535043_4-Benzyloxy-3-methoxybenzonitrile]
Sources
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- 7. nabh4.copper.reduction [chemistry.mdma.ch]
Application Note: Catalytic Hydrogenation of 4-Benzyloxy-3-methoxynitrostyrene
Executive Summary & Mechanistic Overview
The catalytic hydrogenation of 4-benzyloxy-3-methoxynitrostyrene is a critical transformation in the synthesis of phenethylamine derivatives, benzyltetrahydroisoquinoline alkaloids, and neuropharmacological agents such as 3-methoxytyramine (3-MT) 1.
This substrate presents a unique chemo-selective challenge due to the presence of three distinct reducible functional groups:
-
The conjugated alkene (
) : Highly susceptible to reduction. -
The aliphatic nitro group (
) : Reduces through nitroso and hydroxylamine intermediates to a primary amine. -
The benzyl ether (
) : Susceptible to catalytic hydrogenolysis.
Depending on the catalyst and reaction environment, the reduction can be driven to a global reduction (yielding the fully deprotected 3-methoxytyramine) or a selective reduction (preserving the benzyl ether to yield 4-benzyloxy-3-methoxyphenethylamine) 2.
Mechanistic divergence in the reduction of 4-benzyloxy-3-methoxynitrostyrene based on catalyst.
Catalyst Selection & Reaction Causality
To achieve high-purity yields, researchers must understand the causality behind the selected reagents:
-
Palladium on Carbon (Pd/C) + Acidic Medium (Global Reduction): Pd/C is highly active for both nitro reduction and benzyl ether hydrogenolysis. However, reducing a nitro group to a primary amine often leads to a major side reaction: dimerization . The newly formed primary amine can act as a nucleophile, attacking the intermediate imine to form a secondary amine dimer. By conducting the reaction in an acidic medium (e.g., methanolic HCl or glacial acetic acid), the primary amine is immediately protonated to an ammonium salt (
). This entirely suppresses its nucleophilicity, preventing dimerization. Furthermore, protonation prevents the amine lone pair from coordinating with the palladium surface, avoiding catalyst poisoning and ensuring the reaction proceeds to complete hydrogenolysis of the benzyl group. -
Raney Nickel or
(Selective Reduction): If the synthetic route requires the preservation of the benzyl protecting group, Pd/C is contraindicated. Chemical reduction using Lithium Aluminum Hydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) in anhydrous THF is the literature standard for selectively reducing the alkene and nitro groups while leaving the benzyl ether intact . Alternatively, Raney Nickel under neutral conditions can achieve this catalytically, as it is notoriously poor at cleaving benzyl ethers.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen catalytic system:
| Reduction Goal | Catalyst System | Solvent / Additive | Major Product | Typical Yield | |
| Global Reduction | 10% Pd/C | MeOH / conc. HCl | 5.0 eq | 3-Methoxytyramine Hydrochloride | >85% |
| Selective Reduction | Raney-Ni | EtOH / Neutral | 3.0 eq | 4-Benzyloxy-3-methoxyphenethylamine | ~70% |
| Chemical Reduction | Anhydrous THF | N/A | 4-Benzyloxy-3-methoxyphenethylamine | 67–84% |
Experimental Protocols: Self-Validating Systems
A protocol is only as robust as its built-in validation mechanisms. The following workflow for global reduction is designed as a self-validating system , meaning the physical and chemical state of the reaction inherently reports its progress without relying solely on post-hoc analysis.
Step-by-step experimental workflow for the global catalytic hydrogenation process.
Protocol A: Global Reduction to 3-Methoxytyramine Hydrochloride
Objective: Complete reduction of the alkene and nitro group, with simultaneous hydrogenolysis of the benzyl ether.
-
Substrate Dissolution: Dissolve 10.0 mmol of 4-benzyloxy-3-methoxynitrostyrene in 50 mL of HPLC-grade Methanol. Add 1.5 equivalents (15.0 mmol) of concentrated HCl.
-
Validation Checkpoint 1 (Visual): The starting nitrostyrene is intensely yellow due to the extended
-conjugation. The solution must be completely clear of particulates, presenting as a bright yellow liquid.
-
-
Catalyst Addition: Purge the reaction vessel with inert Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.
-
Hydrogenation: Transfer the vessel to a Parr hydrogenator. Purge the vessel with
gas three times, then pressurize to 40-50 psi. Shake or stir vigorously at room temperature (25°C).-
Validation Checkpoint 2 (Mechanical): Monitor the pressure gauge. The substrate requires exactly 5 molar equivalents of
. Calculate the expected pressure drop using the ideal gas law. The reaction validates its completion when the pressure stabilizes at the calculated terminal pressure (typically 4-6 hours). -
Validation Checkpoint 3 (Chromophoric): Upon completion, the solution will have transitioned from bright yellow to completely colorless, confirming the destruction of the conjugated
-nitrostyrene system.
-
-
Filtration: Vent the
gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol. -
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce crystallization. Filter and dry under vacuum to yield 3-methoxytyramine hydrochloride as a white crystalline solid.
-
Validation Checkpoint 4 (Orthogonal TLC): Spot the product on a silica TLC plate. It should be UV-active (aromatic ring) and yield a distinct purple spot when stained with Ninhydrin and heated, confirming the presence of a primary aliphatic amine.
-
Protocol B: Selective Chemical Reduction (Preserving Benzyl Ether)
Note: Adapted from standard literature procedures for targeted preservation of the O-Bn group 3.
-
Suspend
(5.0 equivalents) in anhydrous THF (15 mL) under an Argon atmosphere and cool to 0°C. -
Add a solution of 4-benzyloxy-3-methoxynitrostyrene (1.0 equivalent) in anhydrous THF (5 mL) dropwise to control the exothermic reaction.
-
Remove the ice bath and reflux the mixture for 3-4 hours.
-
Quench the excess
carefully with 20% aqueous KOH at 0°C (Fieser method). -
Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate to yield 4-benzyloxy-3-methoxyphenethylamine as an oil.
Troubleshooting & Analytical Characterization
If the reaction stalls (indicated by a premature halt in
-
Intervention: Vent the reactor, check the pH of the solution (it should remain acidic), add an additional 0.5 eq of HCl and 5% w/w fresh Pd/C, and re-pressurize.
NMR Characterization Markers:
-
Starting Material: Look for vinylic protons at ~7.5-8.0 ppm (doublets,
Hz, indicating trans geometry) and the benzylic singlet at ~5.1 ppm. -
Target Product (3-MT): Complete disappearance of vinylic protons. Disappearance of the benzylic
at 5.1 ppm. Appearance of two distinct aliphatic multiplets at ~2.7-3.0 ppm corresponding to the new backbone.
References
-
An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications - Benchchem.1
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - ACS Publications. 2
-
Synthesis of 4-Benzyloxy-3-methoxyphenethylamine - Thieme E-Journals. 3
Sources
Application Notes and Protocols for the Reduction of 4-Benzyloxy-3-methoxynitrostyrene
Introduction: Strategic Importance of the Reduction
The reduction of 4-benzyloxy-3-methoxynitrostyrene is a pivotal transformation in synthetic organic chemistry, serving as a primary route to 4-benzyloxy-3-methoxyphenethylamine. This phenethylamine derivative is a highly valuable intermediate in the synthesis of a wide array of pharmacologically significant molecules. The careful selection of a reducing agent is paramount, as it dictates not only the efficiency and yield of the reaction but also the preservation of the acid-labile benzyl protecting group, a critical consideration for multi-step syntheses.
This guide provides an in-depth analysis of various reduction strategies for this specific substrate. It moves beyond a simple listing of reagents to explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select and execute the optimal synthetic route for their objectives. We will detail field-proven protocols, compare their relative merits, and provide a mechanistic rationale for their application.
Pillar 1: Mechanistic Considerations & Strategy Selection
The conversion of 4-benzyloxy-3-methoxynitrostyrene to the corresponding saturated amine requires the reduction of two distinct functional groups: the nitro group and the carbon-carbon double bond of the styryl moiety. The choice of reductant hinges on factors such as chemoselectivity, scalability, cost, and safety.
Metal Hydride Reduction: Power and Finesse
Metal hydrides are a cornerstone of nitroalkene reduction. However, their reactivity profiles vary significantly.
-
Lithium Aluminum Hydride (LiAlH₄): As a potent, non-selective reducing agent, LiAlH₄ readily reduces both the nitro group and the alkene in nitrostyrenes.[1][2] Its high reactivity necessitates stringent anhydrous conditions and an inert atmosphere, making it less amenable to large-scale synthesis.[3] While effective, the formation of side products can complicate purification.[3][4]
-
Sodium Borohydride (NaBH₄) with Catalysis: By itself, NaBH₄ is generally ineffective at reducing the nitro group or the conjugated double bond.[3][5] However, its reactivity can be dramatically enhanced by the addition of a transition metal salt catalyst, most notably Copper(II) Chloride (CuCl₂).[3][6][7][8] This system offers a milder, safer, and often higher-yielding alternative to LiAlH₄.[6][8] The proposed mechanism involves the in-situ reduction of Cu(II) to an active copper species by NaBH₄, which then facilitates the complete reduction of the nitrostyrene.[6] This method is characterized by short reaction times, mild conditions, and high yields, making it exceptionally attractive.[6][7][8]
-
Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®): This reagent is another powerful hydride that smoothly reduces nitrostyryl derivatives to the desired phenethylamines in high yields.[1] It serves as a viable, though less common, alternative to LiAlH₄ for reducing aliphatic nitro compounds.[1]
Catalytic Hydrogenation: The "Clean" but Cautious Route
Catalytic hydrogenation (e.g., H₂ over a metal catalyst) is a classic and efficient method for reducing both aromatic and aliphatic nitro groups.[2]
-
Common Catalysts: Palladium on carbon (Pd/C) is the most frequently used catalyst for this transformation.[2] Raney Nickel is another effective option.[4][9]
-
A Critical Caveat—Debenzylation: The primary drawback of catalytic hydrogenation for this specific substrate is the lability of the benzyl ether protecting group. Palladium catalysts are highly effective for hydrogenolysis (cleavage of C-O bonds at a benzylic position). Therefore, attempting this reduction with H₂/Pd-C will likely result in significant, if not complete, cleavage of the benzyl group, yielding 4-hydroxy-3-methoxyphenethylamine. This may be a desired outcome if the unprotected phenol is the final target, but it is a critical failure if the benzyloxy moiety must be preserved for subsequent synthetic steps.
Dissolving Metal Reduction: The Robust Workhorse
The reduction of nitro groups using an easily oxidized metal in acidic media is one of the oldest and most reliable methods in organic synthesis.[9][10]
-
Iron in Acidic Media (Fe/AcOH or Fe/HCl): This system is highly effective for reducing aromatic nitro compounds and can also reduce the double bond of α,β-unsaturated nitro compounds.[4][11] Iron is inexpensive, and the procedure is robust and scalable.[11][12] A key advantage is its chemoselectivity; it generally does not affect other sensitive functional groups.[12] The primary disadvantage is the workup, which requires neutralization and filtration to remove iron salts.[11]
Pillar 2: Comparative Analysis of Reduction Methods
The selection of an appropriate protocol is a balance of multiple factors. The following table summarizes the key attributes of the discussed methods for the reduction of 4-benzyloxy-3-methoxynitrostyrene.
| Reducing System | Typical Conditions | Typical Yield | Advantages | Disadvantages & Considerations |
| LiAlH₄ | Anhydrous THF or Et₂O, inert atmosphere | 60-75%[3] | Powerful, well-established | Pyrophoric, requires strict anhydrous/inert conditions, potential for side products.[3] |
| NaBH₄ / CuCl₂ | Isopropyl Alcohol/Water, 80°C | 62-83%[6][8] | Mild, safe, fast (10-30 min), high-yielding, no inert atmosphere needed.[6][7][8] | Requires careful, portion-wise addition of reagents due to exothermicity.[13] |
| H₂ / Pd-C | H₂ gas (1-4 atm), Methanol or Ethanol, RT | Variable | "Clean" reaction, easy workup | High risk of debenzylation (cleavage of the benzyl ether protecting group). |
| Fe / Acetic Acid | EtOH/AcOH, Reflux | 70-85% | Inexpensive, scalable, robust, good chemoselectivity.[11][12] | Requires acidic conditions, workup can be tedious due to iron salt removal.[11] |
Pillar 3: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices for setup, monitoring, and purification.
Protocol 1: Facile Reduction using Sodium Borohydride and Copper(II) Chloride
This method is highly recommended for its safety, speed, and high yield, while preserving the benzyl protecting group.[6][8]
Materials and Reagents:
-
4-Benzyloxy-3-methoxynitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Isopropyl alcohol (IPA)
-
Deionized water
-
25% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask of appropriate size equipped with a magnetic stir bar and reflux condenser, add isopropyl alcohol and water in a 2:1 ratio (e.g., 32 mL IPA and 16 mL water for a 10 mmol scale reaction).[13]
-
Suspend sodium borohydride (7.5 equivalents) in the solvent mixture with vigorous stirring.
-
Substrate Addition: Carefully add the 4-benzyloxy-3-methoxynitrostyrene (1.0 equivalent) in portions to the stirred suspension. An exothermic reaction will occur, raising the temperature to 50-60°C.[13]
-
Catalyst Addition: Prepare a 2M solution of CuCl₂ in water. Add this solution dropwise (0.1 equivalents of CuCl₂) to the reaction mixture. A further exotherm and gas evolution will be observed.[13]
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain at reflux for 30 minutes.[6][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a 25% solution of NaOH until the mixture is strongly basic (pH > 12) and the color changes.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate or DCM (3 x volume of aqueous phase).[13]
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[6] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 4-benzyloxy-3-methoxyphenethylamine, typically as an oil.
-
Purification (Optional): The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., dioxane or ether) followed by filtration.[13]
Protocol 2: Classic Reduction using Iron in Acetic Acid
This protocol is a robust and cost-effective method suitable for larger-scale synthesis.[11][12]
Materials and Reagents:
-
4-Benzyloxy-3-methoxynitrostyrene
-
Iron powder (Fe), fine grade
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Celite® or a similar filter aid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-benzyloxy-3-methoxynitrostyrene (1.0 equivalent).
-
Add a solvent mixture, typically ethanol and glacial acetic acid (e.g., a 2:1 ratio).[11]
-
Reagent Addition: Add iron powder (4-5 equivalents) to the stirred solution.[11]
-
Reaction: Heat the resulting mixture to reflux (around 100°C) and stir for 2-3 hours.[11] Monitor the reaction by TLC. The yellow color of the nitrostyrene should fade.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until gas evolution ceases and the pH is ~7-8.
-
Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude amine can be purified by silica gel chromatography if necessary.
Visualizations
General Reaction Scheme
Caption: General reduction of the nitrostyrene to the phenethylamine.
Workflow for NaBH₄/CuCl₂ Reduction Protocol
Caption: Step-wise workflow for the NaBH₄/CuCl₂ reduction method.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Benchchem.
-
d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. [Link]
-
d'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
Janssen, C. L., et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis. [Link]
-
MDPI. (2019). Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal. MDPI. [Link]
-
Aalborg University. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. Sciencemadness Discussion Board. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-methoxy phenethylamine. PrepChem.com. [Link]
-
Oxford Academic. (2019). Chemoselective Hydrogenation of 4-Nitrostyrene to 4-Aminostyrene by Highly Efficient TiO2 Supported Ni3Sn2 Alloy Catalyst. Bulletin of the Chemical Society of Japan. [Link]
-
Thomas, H. G., et al. (2013). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]
-
Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]
-
Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
Sources
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- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 8. vbn.aau.dk [vbn.aau.dk]
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- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Benzyloxy-3-methoxynitrostyrene Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Benzyloxy-3-methoxynitrostyrene. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nitroaldol condensation (Henry reaction) between O-benzylvanillin and nitromethane.
Rather than just providing a static protocol, this guide emphasizes the causality behind chemical behaviors, ensuring you can dynamically adapt to issues like incomplete conversion, byproduct formation, and purification challenges.
Process Workflow & Competing Pathways
Understanding the mechanistic branching of the Henry reaction is critical for yield optimization. The diagram below illustrates the equilibrium of the intermediate and the competing side reactions that reduce overall yield.
Reaction pathways and competing side reactions in nitrostyrene synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at the nitroalcohol intermediate, resulting in a low yield of nitrostyrene. How do I drive the conversion? Causality & Solution: The initial step of the Henry reaction—the nucleophilic attack of the nitronate anion on the aldehyde—is inherently reversible. If the subsequent dehydration step is not thermodynamically favored, the reaction undergoes a retro-Henry cleavage, reverting to starting materials. To drive the equilibrium toward the nitrostyrene, water must be eliminated. Using glacial acetic acid as the solvent with ammonium acetate (NH₄OAc) as the catalyst provides an ideal amphoteric environment. The acetate acts as a mild base to form the nitronate, while the acetic acid protonates the hydroxyl group of the intermediate, facilitating its elimination as water. Heating to reflux (100–115 °C) for 1.5 to 5 hours typically ensures complete dehydration[1].
Q2: I am observing a dark, viscous "tar" instead of a crystalline product. What causes this, and how can I prevent it? Causality & Solution: "Tar" is a complex mixture of high-molecular-weight oligomers and polymers. β-nitrostyrenes are highly electrophilic and susceptible to anionic polymerization, particularly in the presence of basic catalysts or under prolonged thermal stress[2]. To prevent tar formation:
-
Limit Reaction Time: Monitor the reaction strictly via TLC and terminate it as soon as the aldehyde is consumed.
-
Alternative Activation: Transitioning from conventional reflux to ultrasound-promoted synthesis at ambient temperatures (22–25 °C) significantly suppresses polymerization. Sonication enhances mass transfer and localized energy delivery without the bulk thermal stress that leads to tar[3].
Q3: How do I selectively precipitate and purify the product without risking the hydrolysis of the benzyl ether protecting group? Causality & Solution: While benzyl ethers are generally stable under the mildly acidic conditions of the Henry reaction, exposing the reaction mixture to strong mineral acids during workup or excessive heat during solvent evaporation can lead to deprotection. The most reliable, self-validating purification method leverages solubility differences. By pouring the hot acetic acid reaction mixture directly into ice-water, the highly hydrophobic 4-benzyloxy-3-methoxynitrostyrene crashes out of solution immediately as a yellow precipitate[4]. The water-soluble acetic acid, ammonium acetate, and unreacted nitromethane remain in the aqueous phase[1].
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes how different reaction parameters influence the yield and purity of 4-Benzyloxy-3-methoxynitrostyrene.
| Synthesis Method | Catalyst / Solvent | Temperature | Reaction Time | Typical Yield | Tar Formation Risk |
| Conventional Reflux | NH₄OAc / Glacial Acetic Acid | 100–115 °C | 1.5 – 5.0 h | 80 – 90% | Moderate (Time-dependent) |
| Base Catalysis | KOH / Methanol | -10 to 0 °C | 2.0 h | < 50% | High |
| Ultrasound-Promoted | NH₄OAc / Glacial Acetic Acid | 22 – 25 °C | 3.0 – 6.0 h | 85 – 95% | Low |
Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes the conventional reflux method, embedded with self-validating checkpoints to ensure scientific integrity at every step.
Step 1: Reagent Preparation In a round-bottom flask, combine 9.0 g of freshly prepared O-benzylvanillin, 3.0 g of ammonium acetate, and 15 mL of nitromethane in 25 mL of glacial acetic acid[4]. Causality: A large excess of nitromethane is used not only as a reactant but as a co-solvent to keep the intermediate in solution and drive the equilibrium forward.
Step 2: Reaction Execution Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 110 °C) for 1.5 hours[5]. Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep, vibrant orange/red. This chromic shift is a direct visual validation of extended π-conjugation, confirming the successful dehydration of the nitroalcohol into the target nitrostyrene.
Step 3: Quenching & Precipitation Allow the reaction mixture to cool slightly (to approx. 60 °C), then pour it slowly into 150 mL of vigorously stirred ice-water[1]. Self-Validation Checkpoint: An immediate precipitation of a yellow solid should occur. If the product oils out, it indicates the presence of unreacted starting material or polymeric tar; stirring vigorously and adding a seed crystal will induce crystallization.
Step 4: Isolation Filter the precipitate under vacuum and wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral. This ensures the complete removal of residual acetic acid.
Step 5: Purification Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath[5]. Self-Validation Checkpoint: Collect the bright yellow needles and dry under vacuum. The melting point should be sharply defined at 121–123 °C , confirming high purity and the successful retention of the benzyl protecting group[4].
References
-
Optimizing Henry reaction conditions - Sciencemadness Discussion Board. Available at:[Link]
-
A novel route for synthesis of corypalline - Indian Journal of Scientific Research. Available at:[Link]
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - National Library of Medicine (PMC). Available at:[Link]
-
Ultrasound-Promoted Synthesis of Nitrostyrenes - MDMA.ch Archive. Available at:[Link]
Sources
- 1. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ijsr.in [ijsr.in]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Benzyloxy-3-methoxynitrostyrene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experimental work. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of a pure product.
The synthesis of 4-Benzyloxy-3-methoxynitrostyrene is a classic example of the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.[1][2] While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide will delve into the causality behind these issues and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a thick, dark-colored tar. What is happening and how can I prevent this?
A1: The formation of a dark, tar-like substance is a common issue in nitrostyrene synthesis and is primarily due to the anionic polymerization of the β-nitrostyrene product.[3][4] The product itself is susceptible to polymerization, especially under the basic conditions of the Henry reaction.
-
Causality: The electron-withdrawing nitro group makes the double bond of the nitrostyrene highly susceptible to nucleophilic attack by anions present in the reaction mixture (like the nitronate anion or hydroxide). This initiates a chain-growth polymerization, leading to high-molecular-weight, often insoluble, colored byproducts.
-
Preventative Measures:
-
Control Reaction Time: Do not let the reaction run for an extended period after the formation of the product is observed by Thin Layer Chromatography (TLC). Over-extending the reaction time significantly increases the likelihood of polymerization.
-
Moderate Reaction Temperature: Avoid excessive heat, as this can accelerate polymerization. For many nitrostyrene syntheses, gentle warming or even room temperature is sufficient, depending on the catalyst used.
-
Choice of Base: Utilize milder bases such as ammonium acetate or primary amines (e.g., methylamine) instead of strong bases like sodium hydroxide, which can aggressively promote polymerization.[5][6]
-
Q2: My final product is an oil and refuses to crystallize. What are the likely causes and solutions?
A2: An oily product often indicates the presence of impurities that inhibit crystallization. These impurities can include unreacted starting materials, residual solvent, or side products.[5]
-
Causality: The presence of other molecules disrupts the formation of a uniform crystal lattice. The β-hydroxy nitro alcohol intermediate, if not fully dehydrated, is a common oily byproduct.[7]
-
Troubleshooting Steps:
-
Thorough Washing: Ensure the crude product is washed extensively with water to remove any inorganic salts or water-soluble impurities. A useful technique involves melting the crude product with hot water, allowing the layers to separate, and then cooling to solidify the nitrostyrene, after which the water can be decanted.[8]
-
Solvent Removal: Ensure all reaction solvents have been completely removed under reduced pressure.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the oil with a glass rod or adding a seed crystal of pure 4-Benzyloxy-3-methoxynitrostyrene.
-
Purification: If crystallization fails, purify the oil using column chromatography on silica gel.[5] This is highly effective at separating the desired product from impurities.
-
Recrystallization Solvent: Experiment with different solvents for recrystallization. Alcohols like ethanol or isopropanol are commonly effective for nitrostyrenes.[5][9]
-
Q3: The yield of my reaction is consistently low. What factors could be contributing to this?
A3: Low yields can stem from a variety of issues, from incomplete reactions to the formation of multiple side products.
-
Causality and Solutions:
-
Incomplete Reaction: Monitor the reaction progress by TLC. If the starting aldehyde is still present after a reasonable time, consider optimizing the catalyst, temperature, or reaction time.
-
Retro-Henry Reaction: The Henry reaction is reversible.[2] To drive the reaction towards the product, it is often beneficial to remove the water formed during the dehydration step, although in many standard procedures this is not explicitly done and the reaction is pushed to completion by precipitation of the product.
-
Cannizzaro Reaction: If using a strong base, the starting aldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction, a disproportionation into 4-benzyloxy-3-methoxybenzyl alcohol and 4-benzyloxy-3-methoxybenzoic acid.[10][11] This is a significant yield-reducing side reaction. To avoid this, use a weaker base like ammonium acetate.[6]
-
Work-up Losses: Ensure efficient extraction and isolation of the product. During recrystallization, avoid using an excessive amount of solvent, as this will lead to product loss in the mother liquor. Cooling the recrystallization mixture thoroughly in an ice bath before filtration is crucial.
-
Q4: I see multiple spots on my TLC plate after the reaction. What are the potential byproducts?
A4: Besides unreacted 4-benzyloxy-3-methoxybenzaldehyde and the desired nitrostyrene, several byproducts can be present:
-
β-Nitro Alcohol Intermediate: This is the initial product of the Henry reaction before dehydration.[12] Its presence indicates incomplete dehydration.
-
Cannizzaro Products: As mentioned in Q3, 4-benzyloxy-3-methoxybenzyl alcohol and 4-benzyloxy-3-methoxybenzoic acid can be formed under strongly basic conditions.[10]
-
Polymeric Material: This will often appear as a streak or a spot at the baseline of the TLC plate.
-
Starting Material Impurities: Impurities in the 4-benzyloxy-3-methoxybenzaldehyde, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) from incomplete benzylation, can lead to the formation of the corresponding nitrostyrene derivative.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the type of problem encountered.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen base may not be effective for this specific substrate. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. 3. Incorrect Reagent Stoichiometry: An insufficient amount of nitromethane can lead to incomplete conversion. 4. Presence of Water: Moisture can interfere with the reaction. | 1. Catalyst Selection: Ammonium acetate in glacial acetic acid is a common and effective choice that minimizes side reactions like polymerization.[6][13] 2. Temperature Optimization: For ammonium acetate catalysis, refluxing in glacial acetic acid is standard.[6] If using a milder catalyst, gentle heating may be required. 3. Stoichiometry Check: Use a slight excess of nitromethane to ensure complete conversion of the aldehyde. 4. Anhydrous Conditions: While not always strictly necessary for this reaction, using dry glassware and solvents can improve reproducibility. |
| Product is an Oil or Fails to Crystallize | 1. Impurities Present: Unreacted starting materials, solvent, or byproducts are inhibiting crystallization.[5] 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable. | 1. Purification: Purify the crude product using column chromatography on silica gel.[5] 2. Recrystallization Solvent: Methanol, ethanol, or isopropanol are commonly used for recrystallizing β-nitrostyrenes.[5][9] Experiment with solvent mixtures if a single solvent is ineffective. |
| Formation of Dark Tar/Polymer | 1. Prolonged Reaction Time: Extended reaction times favor polymerization. 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. 3. Strongly Basic Conditions: Strong bases are known to promote the anionic polymerization of nitrostyrenes.[3] | 1. Monitor Reaction: Stop the reaction as soon as TLC indicates the consumption of the starting aldehyde. 2. Temperature Control: Maintain the recommended reaction temperature and avoid overheating. 3. Choice of Base: Use a milder base like ammonium acetate.[6] |
| Product is Contaminated with Starting Aldehyde | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Reversibility: The retro-Henry reaction is occurring. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation. 2. Purification: The product can be readily separated from the less polar starting aldehyde by recrystallization or column chromatography. |
| Debenzylation of the Product | 1. Harsh Acidic Conditions: The benzyl ether protecting group is labile to strong acids.[14] | 1. Avoid Strong Acids: Use mild conditions for work-up and purification. The benzyl group is generally stable to the conditions of the Henry reaction itself.[15] |
Visualizing the Reaction and Side Reactions
Main Reaction Pathway
The desired synthesis of 4-Benzyloxy-3-methoxynitrostyrene proceeds through a two-step sequence within the Henry reaction: a base-catalyzed addition to form a β-nitro alcohol, followed by dehydration.
Common Side Reaction Pathways
Several competing reactions can lower the yield and purity of the final product. Understanding these pathways is key to effective troubleshooting.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene using Ammonium Acetate
This protocol is a reliable method that generally minimizes the formation of polymeric byproducts.[6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and glacial acetic acid (4-5 mL per gram of aldehyde).
-
Catalyst Addition: Add ammonium acetate (0.3-0.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker of ice water with stirring. The crude product should precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure 4-Benzyloxy-3-methoxynitrostyrene as yellow crystals.[9]
Protocol 2: Purification of Crude 4-Benzyloxy-3-methoxynitrostyrene by Column Chromatography
This protocol is recommended if the crude product is an oil or if recrystallization fails to yield a pure product.[5]
-
Column Preparation: Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate, starting with a low polarity mixture like 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure to begin elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Benzyloxy-3-methoxynitrostyrene.
References
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Vogel, A. I. (n.d.). Preparation of Nitrostyrenes. Erowid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3.
- Dinh-Ngoc, B., & Schnabel, W. (1978). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Journal of Macromolecular Science: Part A - Chemistry, 12(11), 1637-1653.
-
ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Anionic polymerization of β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrene. Retrieved from [Link]
- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2018). Molecules, 23(9), 2333.
-
Organic Syntheses. (n.d.). m-Nitrostyrene. Retrieved from [Link]
-
Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
-
Patsnap. (2025, July 3). What is Anionic Polymerization and How Does It Work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Journal of Applicable Chemistry, 5(1), 108-115.
-
Max Planck Institute of Colloids and Interfaces. (2016, November 11). Vlsg-4-Protecting Groups I. Retrieved from [Link]
-
The Hive Methods Discourse. (2003, December 15). 2,5-DMNS rectrystallization w/toluene. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Leybold. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]
-
NEET coaching. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry, 32(5), 2695-2701.
-
Sciencemadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
YouTube. (2011, June 22). The Henry Reaction: Reaction mechanism chemistry tutorial. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2018, April 30). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
Taylor & Francis Online. (2009, December 2). Henry reaction in environmentally benign methods using imidazole as catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Benzyloxy-3-methoxy-ß-nitrostyrene. Retrieved from [Link]
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Technical Support Center: Optimization of Henry-Knoevenagel Reaction Conditions
Welcome to the Technical Support Center for the Henry-Knoevenagel reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this pivotal carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your experiments. Our approach is rooted in a deep understanding of the reaction mechanism, enabling you to make informed decisions to overcome common challenges and achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Henry-Knoevenagel reaction.
Q1: My reaction has a low or no yield. What are the primary factors to investigate?
A low conversion rate is a frequent issue and can stem from several sources. The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] Key areas to investigate include:
-
Catalyst Inactivity: The base catalyst may be old, impure, deactivated, or inappropriate for your specific substrates.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice profoundly impact the reaction outcome.[2][3]
-
Presence of Water: The reaction produces water, which can shift the equilibrium back towards the reactants, thereby lowering the yield.[1][2]
-
Reactant Quality: Impurities in the aldehyde, ketone, or the active methylene compound can inhibit the reaction.[2][4]
-
Steric Hindrance: Bulky groups on the reactants can impede the nucleophilic attack.[2][3]
Q2: I'm observing significant side-product formation. What are the likely culprits and how can I minimize them?
The most common side reaction is the Michael addition, where the highly electrophilic nitroalkene product reacts with a second molecule of the deprotonated nitroalkane (the Michael donor).[5][6] This 1,4-conjugate addition forms a dimeric byproduct.[5][7][8]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and nitroalkane. An excess of the nitroalkane will favor the Michael addition.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the formation of Michael adducts.[2] Monitor the reaction closely by TLC or GC and quench it upon consumption of the starting aldehyde.
-
Catalyst Choice: Strong bases can accelerate the Michael addition. Use a weaker base or a heterogeneous catalyst to improve selectivity.[6][9]
-
Another potential side reaction is the self-condensation of the aldehyde (an aldol reaction), especially if a strong base is used.[9] Using a weakly basic amine catalyst is crucial to prevent this.[9]
Q3: How do I choose the optimal catalyst for my specific substrates?
Catalyst selection is critical for activating the active methylene compound.[1]
-
Weak Bases are Standard: Weakly basic amines like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are most commonly used.[1][9]
-
Consider "Greener" Options: Ammonium acetate is often considered a more environmentally friendly option.[1]
-
Substrate-Specific Effects: For aldehydes containing basic functional groups, like pyridyl aldehydes, the substrate itself can poison an acidic catalyst. In such cases, a basic or neutral catalyst is essential.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts can offer advantages in terms of separation, reusability, and sometimes, improved selectivity.[1][10]
-
Screening is Key: The optimal catalyst and its loading should be determined empirically. A small-scale screen of different catalysts (e.g., piperidine, DBU, ammonium acetate) and loadings (e.g., 5-20 mol%) is highly recommended.
Q4: What is the role of the solvent, and how does it impact my reaction?
The solvent plays a multifaceted role, influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[11]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile often provide the fastest reaction rates and highest yields by stabilizing charged intermediates.[1][11]
-
Polar Protic Solvents: Ethanol, methanol, and even water are effective and "greener" alternatives.[3][11] Protic solvents can participate in proton transfer steps.[11]
-
Solvent-Free Conditions: In some cases, running the reaction neat or by grinding the reactants can improve yields and is environmentally friendly.[3][12]
-
Water Removal: For reactions where water removal is critical to drive the equilibrium, using a solvent like toluene with a Dean-Stark apparatus allows for azeotropic removal of water.[1]
Section 2: Troubleshooting Guide: A Deeper Dive
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low Yield or Stalled Reaction
Symptoms: TLC or GC analysis shows a large amount of unreacted starting material even after an extended reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield Henry-Knoevenagel reactions.
Detailed Steps:
-
Verify Catalyst Activity: Catalysts can degrade over time. If you are using a previously opened bottle of an amine like piperidine, it may have oxidized.
-
Assess Reaction Conditions:
-
Temperature: Many Henry-Knoevenagel reactions proceed at room temperature, but some systems require heating to overcome the activation energy barrier.[14] A moderate increase in temperature (e.g., to 40-80°C) can significantly increase the reaction rate.[3][15] However, excessive heat can lead to byproduct formation and decomposition.[1]
-
Reaction Time: Monitor the reaction's progress. If it stalls, an extended reaction time may be necessary, but be mindful of potential side reactions.[2]
-
-
Evaluate Reagent Quality:
-
Purity is Paramount: Impurities in either the carbonyl compound or the nitroalkane can act as catalyst poisons or participate in unwanted side reactions.[4][16] Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can neutralize the basic catalyst.
-
Action: Ensure the purity of your starting materials. If necessary, purify the aldehyde by distillation or chromatography before use.[17]
-
-
Consider Water Removal: The elimination step of the reaction produces one equivalent of water.[1] According to Le Chatelier's principle, this can inhibit the reaction from reaching completion.
-
Action: If you suspect an equilibrium issue, consider using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.[1] Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective.
-
Problem 2: Product Purification Challenges
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in product loss or decomposition.
Troubleshooting Steps:
-
Isolate the β-Nitro Alcohol Intermediate: The initial Henry adduct is a β-nitro alcohol.[18][19] This intermediate is often more stable and easier to purify than the final nitroalkene.
-
Protocol: Run the reaction at a lower temperature (e.g., 0°C to room temperature) and use only a catalytic amount of base to favor the formation of the alcohol adduct and prevent immediate dehydration.[20] After workup, the β-nitro alcohol can often be purified by crystallization or chromatography. The purified intermediate can then be dehydrated in a separate step, typically by heating with a mild acid or a dehydrating agent, to yield the pure nitroalkene.[18][19]
-
-
Optimize Work-up Procedure:
-
Quenching: Quench the reaction carefully with a dilute acid (e.g., 1M HCl) to neutralize the basic catalyst.[19]
-
Extraction: Ensure thorough extraction with a suitable organic solvent. Back-washing the organic layer with brine can help remove residual water and water-soluble impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective purification method.[18] Screen various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) to find the optimal system.
-
Problem 3: Substrate-Specific Issues
Symptoms: A protocol that works well for one aldehyde fails with another.
Causality & Solutions:
-
Electron-Withdrawing vs. Electron-Donating Groups:
-
Aldehydes with electron-withdrawing groups (e.g., nitro-, cyano-, halo-substituted benzaldehydes) are generally more electrophilic and react faster.[3]
-
Aldehydes with electron-donating groups (e.g., methoxy-, hydroxy-substituted benzaldehydes) are less reactive and may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).[21]
-
-
Steric Hindrance: Ortho-substituted aldehydes or bulky ketones can react much more slowly due to steric hindrance, which impedes the approach of the nucleophile.[3]
-
Action: For sterically hindered substrates, increasing the reaction temperature is often necessary. A less bulky catalyst might also be beneficial.
-
-
Aliphatic vs. Aromatic Aldehydes: Aliphatic aldehydes can be more prone to self-condensation side reactions.[22]
-
Action: Use milder conditions, a weaker base, and carefully control the stoichiometry to minimize side reactions.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for identifying the optimal catalyst for your specific reaction.
-
Setup: In an array of clean, dry vials, add the aldehyde (1.0 mmol) and the nitroalkane (1.0 mmol) to the chosen solvent (e.g., 5 mL of ethanol).[1]
-
Catalyst Addition: To each vial, add a different catalyst (e.g., piperidine, DBU, ammonium acetate) at a specific loading (e.g., 10 mol%).[1] Include a no-catalyst control.
-
Reaction: Stir the mixtures at a set temperature (e.g., room temperature or 50°C) and monitor the progress by TLC or GC at regular intervals (e.g., 1h, 4h, 24h).[1]
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.[1]
Data Presentation: Solvent Effects
The choice of solvent can dramatically influence reaction outcomes. The following table summarizes conceptual data illustrating this effect.
| Solvent | Dielectric Constant (ε) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 2.4 | Piperidine | 12 | 65 | [23] |
| Ethanol | 24.6 | Piperidine | 6 | 85 | [11] |
| Acetonitrile | 37.5 | Piperidine | 4 | 92 | [11] |
| DMF | 38.3 | Piperidine | 2 | 95 | [11] |
| Water | 80.1 | Ammonium Acetate | 8 | 88 | [11][24] |
This data is illustrative and highlights general trends. Optimal conditions will vary with specific substrates.
Section 4: Mechanistic Insights
A clear understanding of the reaction mechanism is crucial for effective troubleshooting.
The Henry-Knoevenagel Reaction Mechanism
The reaction proceeds in two main stages: a base-catalyzed nucleophilic addition (Henry reaction) followed by an elimination (dehydration).
Caption: The stepwise mechanism of the Henry-Knoevenagel reaction.
-
Deprotonation: A base removes an acidic α-proton from the nitroalkane to form a resonance-stabilized carbanion (nitronate ion).[25] The strength of the electron-withdrawing nitro group makes this proton sufficiently acidic to be removed by a weak base.[9]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[25] This forms a tetrahedral intermediate, a β-nitro alkoxide.
-
Protonation: The alkoxide is protonated (typically by the conjugate acid of the base or the solvent) to yield the β-nitro alcohol, also known as the Henry adduct.[19]
-
Dehydration: The β-nitro alcohol then undergoes elimination of a water molecule to form the final α,β-unsaturated nitro compound (nitroalkene). This step is often promoted by heat and is the rate-determining step in many cases.[25]
By understanding these steps, you can pinpoint where your reaction might be failing. For instance, a failure to form product could be due to an insufficiently strong base to perform Step 1, while the accumulation of the β-nitro alcohol intermediate suggests that Step 4 (dehydration) is slow or inhibited.
References
-
How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]
-
Michael Addition Reaction, Mechanism & Applications. Chemist Wizards. Available at: [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available at: [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. PMC. Available at: [Link]
-
The comparative study of the kinetics of Knoevenagel condensation under microwave and conventional conditions. MDPI. Available at: [Link]
-
Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Substrate Scope and Limitations of the Knoevenagel Condensation Reaction for Synthesizing Coumarin-Oligonucleotide Conjugates. ResearchGate. Available at: [Link]
-
Effect of temperature on the Henry reaction. ResearchGate. Available at: [Link]
-
The Microwave Promoted Condensation of Aldehydes with Nitromethane. MDPI. Available at: [Link]
-
Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. ResearchGate. Available at: [Link]
-
Henry Reaction. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Henry, Knoevenagel, and Michael reactions. ResearchGate. Available at: [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]
-
Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PMC. Available at: [Link]
-
How Does Temperature Affect The Rate Of A Reaction?. ReAgent Chemical Services. Available at: [Link]
-
Effects of different temperatures on Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Effect of Temperature on Reaction Rates. Dalal Institute. Available at: [Link]
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
Substrate scope of Knoevenagel reactiona. ResearchGate. Available at: [Link]
-
Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. ACS Omega. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
Knoevenagel Condensation of 8-hydroxyjulolidine-9-carboxaldehyde with diethylmalonate in ethanol with the catalyst piperidine has been unsuccessful. ResearchGate. Available at: [Link]
-
Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. ResearchGate. Available at: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Available at: [Link]
-
Preparation of conjugated nitroalkenes: short review. Scientiae Radices. Available at: [Link]
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Technical Support Center: 4-Benzyloxy-3-methoxynitrostyrene
Welcome to the technical support guide for 4-Benzyloxy-3-methoxynitrostyrene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Our goal is to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental stability of 4-Benzyloxy-3-methoxynitrostyrene.
Q1: What are the optimal storage conditions for 4-Benzyloxy-3-methoxynitrostyrene?
A: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For maximum shelf life, refrigerated temperatures (2-8°C) are recommended.[3] It is critical to protect the compound from exposure to light, heat, and incompatible materials.
Q2: Is 4-Benzyloxy-3-methoxynitrostyrene sensitive to light?
A: Yes, nitrostyrene derivatives are known to be photosensitive.[4] Exposure to UV light can induce photoisomerization, typically converting the more stable trans-isomer to the cis-isomer.[5][6] Furthermore, irradiation with visible light can lead to [2+2] photocycloaddition reactions, potentially causing dimerization or reactions with other olefins present in the medium.[7] Therefore, all handling and storage should be performed under conditions that minimize light exposure, such as using amber vials or light-blocking containers.
Q3: How does temperature affect the stability of this compound?
A: The Safety Data Sheet (SDS) explicitly lists "excess heat" as a condition to avoid.[8] Thermal degradation is a known issue for nitro-substituted styrenes, which tend to have lower thermal stability compared to their non-nitrated analogs.[9][10] At elevated temperatures, polymers derived from nitrostyrene undergo depolymerization, suggesting that the monomer itself is susceptible to heat-induced degradation or unwanted polymerization.[9][10] Decomposition can yield hazardous products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]
Q4: What are the primary chemical incompatibilities?
A: 4-Benzyloxy-3-methoxynitrostyrene should not be stored or mixed with strong oxidizing agents or strong bases.[8][11] The electron-withdrawing nature of the nitro group makes the β-carbon of the styrene double bond highly electrophilic and susceptible to nucleophilic attack (Michael addition), a reaction that can be catalyzed by bases.[5]
Q5: What are the likely degradation products?
A: Based on the structure and known reactivity of related compounds, degradation can occur via several pathways. Potential degradation products may include:
-
The cis-isomer of the parent compound (from photoisomerization).[6]
-
Cyclobutane dimers (from photocycloaddition).[7]
-
Products resulting from the cleavage of the benzyloxy ether bond, potentially forming 2-methoxy-4-(2-nitrovinyl)phenol, especially under hydrolytic (acidic or basic) conditions.[12]
-
Aldehydes and other fragments resulting from oxidative cleavage or extensive photo-degradation.[13]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.
Problem 1: Sample Discoloration or Change in Physical Appearance
-
Observation: The typically yellow crystalline solid darkens, becomes oily, or changes color upon storage or when dissolved in a solvent.
-
Potential Causes:
-
Photodegradation: Exposure to ambient or UV light is a primary cause of discoloration and potential polymerization. Nitrostyrenes are known to form colored byproducts upon irradiation.[6][13]
-
Thermal Degradation: Storage at temperatures above the recommended 2-8°C can accelerate degradation.[8]
-
Oxidation: Although stable under normal atmospheric conditions, prolonged exposure to air or the presence of oxidizing agents can lead to degradation.[8][11]
-
-
Recommended Solutions:
-
Immediate Action: Transfer the material to an amber glass vial, purge with an inert gas (e.g., argon or nitrogen), and store in a refrigerator.
-
Preventative Measures:
-
Always work with the compound in a fume hood with the sash lowered to minimize light exposure or under yellow/red laboratory lighting.
-
For solutions, use amber volumetric flasks and autosampler vials.[14]
-
Prepare solutions fresh and use them promptly. If short-term storage is necessary, keep solutions refrigerated and protected from light.
-
-
Problem 2: Emergence of New or Unexpected Peaks in Chromatography (HPLC, LC-MS)
-
Observation: Analysis of a sample shows impurity peaks that were not present in the initial analysis or whose intensity increases over time.
-
Potential Causes:
-
Solution Instability: The compound may be degrading in the dissolution solvent or mobile phase. The pH of the solution can significantly impact stability.[15]
-
Photodegradation in Autosampler: Clear glass autosampler vials can allow sufficient light exposure to cause degradation over the course of an analytical run.[14]
-
On-Column Degradation: The stationary phase or mobile phase additives may be catalyzing degradation of the analyte.
-
-
Recommended Solutions:
-
Verify Solution Stability: Perform a solution stability quick-check (see Protocol 3.1). Analyze the freshly prepared solution and re-analyze it after letting it stand in the autosampler for the maximum expected run time.
-
Minimize Light Exposure: Switch to amber or UV-protected autosampler vials.
-
Evaluate Analytical Method:
-
Check the pH of your mobile phase. Highly acidic or basic conditions may promote hydrolysis.
-
If on-column degradation is suspected, try a different column chemistry (e.g., a more inert stationary phase) or modify the mobile phase composition.
-
Ensure the column temperature is not excessively high.
-
-
Workflow for Investigating Sample Degradation
The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.
Caption: A troubleshooting workflow for identifying the root cause of sample degradation.
Section 3: Protocols for Stability Assessment
These protocols provide standardized methods for evaluating the stability of 4-Benzyloxy-3-methoxynitrostyrene.
Protocol 3.1: Solution Stability Quick-Check
Objective: To rapidly assess the stability of the compound in a specific solvent over a typical experimental timeframe.
Methodology:
-
Prepare a stock solution of 4-Benzyloxy-3-methoxynitrostyrene in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Transfer the solution to an amber HPLC vial.
-
Immediately inject the sample onto a suitable HPLC system and acquire the initial chromatogram (T=0).
-
Store the vial in the autosampler under its normal operating conditions (temperature and light).
-
Re-inject the same sample at timed intervals (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Compare the peak area of the main compound and look for the appearance or growth of new peaks over time. A decrease of >5% in the main peak area or the appearance of significant impurity peaks indicates instability under the tested conditions.
Protocol 3.2: Forced Degradation Study (ICH Guideline Overview)
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods, as outlined by ICH guidelines.[16]
Methodology: Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[16]
-
Acid Hydrolysis:
-
Treat the compound with 0.1 M HCl at room temperature and at 60°C.
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat the compound with 0.1 M NaOH at room temperature.
-
Monitor as above. Neutralize before analysis.
-
-
Oxidative Degradation:
-
Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Monitor over time.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Also, heat a solution of the compound under reflux.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to a calibrated light source providing both UV and visible light, as specified in ICH Q1B guidelines.[14]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis: Analyze all stressed samples by a suitable method (e.g., HPLC-DAD, LC-MS) to separate and identify any degradation products formed.[17]
Section 4: Data & Diagrams
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability.[3][8] |
| Light Exposure | Store in the dark (amber vials) | Nitrostyrenes are photosensitive and can undergo isomerization or cycloaddition.[5][6][7] |
| Atmosphere | Store under inert gas (Ar, N₂) if possible | To prevent potential long-term oxidation.[8] |
| pH (in solution) | Avoid strongly acidic or basic conditions | The benzyloxy ether and nitrostyrene moieties may be susceptible to hydrolysis or base-catalyzed reactions.[5][12] |
| Chemical Incompatibility | Avoid strong oxidizing agents and strong bases | To prevent uncontrolled reactions and degradation.[8][11] |
Proposed Degradation Pathways of 4-Benzyloxy-3-methoxynitrostyrene
The following diagram illustrates the potential chemical transformations the molecule may undergo under various stress conditions.
Caption: Potential degradation pathways for 4-Benzyloxy-3-methoxynitrostyrene.
References
-
Zuev, V. V., et al. (2006). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS. International Journal of Polymer Analysis and Characterization. [Link]
-
Zuev, V.V. (2006). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS. Taylor & Francis Online. [Link]
-
Yamamoto, H., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4831. [Link]
-
Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
-
Chapman, O. L., & Lura, R. D. (1970). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Western Kentucky University, TopSCHOLAR. [Link]
-
Organic Syntheses Procedure. (n.d.). Nitrostyrene. [Link]
-
Yamamoto, H., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. MDPI. [Link]
-
Veeprho. (n.d.). 4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6. [Link]
-
ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. [Link]
-
Madorsky, S. L. (1962). Thermal degradation of fractionated high and low molecular weight polystyrenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 307. [Link]
-
ResearchGate. (n.d.). Research Progress on Reactions Involving β -Nitrostyrene. [Link]
-
Al-Achi, A., & Gupta, M. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. [Link]
-
ChemBK. (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. [Link]
-
Majek, M., & Wangelin, A. J. V. (2016). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Synlett, 28(01), 77-81. [Link]
-
Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 688-695. [Link]
-
ChemBK. (2024). 4-Hydroxy-3-methoxy-beta-nitrostyrene. [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(4), o572. [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o572. [Link]
-
Kumar, V., & Kumar, P. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-191. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Kumar, A., et al. (2023). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega, 8(31), 28247-28257. [Link]
-
Scruci, F., et al. (2021). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 26(14), 4259. [Link]
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Technical Support Center: 4-Benzyloxy-3-methoxynitrostyrene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Benzyloxy-3-methoxynitrostyrene. This guide is designed to provide in-depth troubleshooting and practical advice for common issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil and will not crystallize. What are the likely causes and how can I resolve this?
A: An oily product is a common issue and typically indicates the presence of impurities that are inhibiting crystallization. These can include residual solvents, unreacted starting materials, or reaction byproducts.
Root Cause Analysis:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., methanol, ethanol) or extraction solvents (e.g., diethyl ether, dichloromethane) will result in an oily product.
-
Unreacted 4-Benzyloxy-3-methoxybenzaldehyde: This starting material has a lower melting point than the final product and its presence can depress the freezing point of the mixture.
-
β-Nitro Alcohol Intermediate: The Henry reaction first forms a stable β-nitro alcohol intermediate. If the subsequent dehydration step is incomplete, this alcohol will remain as an impurity.[1][2]
-
Polymeric Byproducts: Nitrostyrenes can polymerize, especially under prolonged heating or basic conditions, leading to viscous oils.[3][4]
Troubleshooting Workflow:
-
Initial Wash: Ensure the crude product is thoroughly washed with water to remove any inorganic salts from the reaction. A useful technique involves melting the crude product with hot water, allowing the layers to separate, and then cooling until the nitrostyrene solidifies before decanting the water.[3][5]
-
Solvent Removal: Re-dissolve the oil in a suitable solvent like dichloromethane, dry the solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Induce Crystallization:
-
Purification: If crystallization fails, the product must be purified to remove the impurities.
-
Recrystallization: Attempt a careful recrystallization from a suitable solvent like hot isopropanol or ethanol.[3][6]
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography is a highly effective method for separating the desired nitrostyrene from both polar (β-nitro alcohol) and non-polar (unreacted aldehyde) impurities, as well as polymers.[3][7]
-
Q2: The final product is orange or red, not the expected pale yellow. What does this indicate and is it acceptable?
A: A significant orange or red coloration is a strong indicator of polymeric byproducts. While a very pale yellow is expected, darker colors suggest a higher level of impurity that can interfere with subsequent reactions.
Causality:
Nitrostyrenes, as electron-deficient alkenes, are susceptible to anionic polymerization. This process can be initiated by residual base from the Henry reaction or accelerated by excessive heat during workup or purification.[3] The extended conjugation in the polymer chains results in a shift of light absorption to longer wavelengths, causing the orange/red appearance.
Recommended Actions:
-
Minimize Heat: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and avoid prolonged heating periods. For many nitrostyrenes, temperatures above 60°C can accelerate polymerization.[3]
-
Recrystallization: A careful recrystallization should be the first step. The monomeric nitrostyrene is typically less soluble than the polymeric impurities and should crystallize out upon cooling, leaving the colored impurities in the mother liquor.
-
Column Chromatography: If recrystallization does not remove the color, purification by column chromatography is necessary. The polymer will typically have a different retention factor (Rf) than the desired product on a silica gel column.
Q3: My reaction yield is consistently low after purification. What are the key parameters to optimize?
A: Low yields often point to incomplete reaction, side reactions, or losses during the workup and purification stages.
Optimization Strategies:
-
Reaction Conditions: The Henry reaction is reversible.[1] Key parameters include the choice of base, reaction time, and temperature.
-
Base/Catalyst: While strong bases like sodium hydroxide can be used, milder catalysts like ammonium acetate or primary amines are also common.[4][5] The choice of catalyst can significantly impact the formation of byproducts.[4]
-
Temperature Control: The initial condensation is often exothermic. Maintaining a low temperature (e.g., 10-15°C) during the base addition can prevent side reactions.[5]
-
-
Dehydration Step: The conversion of the intermediate β-nitro alcohol to the nitrostyrene requires dehydration. This is often achieved by heating or by acidic workup. Ensure this step goes to completion. Adding the alkaline reaction mixture to a large excess of acid facilitates the formation of the desired unsaturated product.[5]
-
Purification Losses:
-
Recrystallization: Using an excessive volume of hot solvent will result in a significant amount of product remaining in the mother liquor upon cooling. Use the minimum amount required for dissolution.[3]
-
Washing: When washing the filtered crystals, always use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[3]
-
Guide to Common Impurities
This section details the most common impurities, their origin, and methods for their detection and removal.
| Impurity Name | Structure | Origin | Detection Method | Removal Strategy |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | Unreacted starting material | GC, HPLC, TLC, ¹H NMR | Column Chromatography, Recrystallization |
| β-Nitro Alcohol Intermediate | C₁₆H₁₇NO₅ | Incomplete dehydration after Henry reaction[1][2] | HPLC, TLC, ¹H NMR | Acidic workup, Column Chromatography |
| Polymeric Byproducts | (C₁₆H₁₅NO₄)n | Polymerization during reaction or workup (heat/base)[3][4] | Visual (color), GPC, ¹H NMR (broad signals) | Column Chromatography, Recrystallization |
| 4-Benzyloxy-3-methoxybenzonitrile | C₁₅H₁₃NO₂ | Side reaction, particularly with acetic acid solvent[8] | GC-MS, HPLC, IR (nitrile stretch) | Column Chromatography |
Experimental Protocols & Visual Guides
Synthesis and Impurity Formation Pathway
The synthesis of 4-Benzyloxy-3-methoxynitrostyrene proceeds via a base-catalyzed Henry condensation, followed by dehydration.
Caption: Synthesis pathway and origin of common impurities.
Protocol: Purification by Column Chromatography
This protocol is effective for removing the majority of common impurities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture, 9:1 v/v). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[3]
-
Elution: Begin eluting the column with the non-polar solvent mixture. The less polar compounds (unreacted aldehyde) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move towards an 8:2 or 7:3 hexane/ethyl acetate ratio) to elute the desired product, 4-Benzyloxy-3-methoxynitrostyrene.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified crystalline product.
Troubleshooting Logic for Purification
Caption: Decision workflow for purifying impure nitrostyrene.
Protocol: Analysis by Gas Chromatography (GC)
This method is suitable for assessing the purity of the final product and detecting volatile impurities like the starting aldehyde.[9]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: HP-5 (5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane or ethyl acetate. Inject 1 µL.
Expected Results: The main peak will correspond to 4-Benzyloxy-3-methoxynitrostyrene. Earlier eluting peaks may correspond to unreacted 4-benzyloxy-3-methoxybenzaldehyde. The presence of multiple, broad peaks at later retention times could indicate degradation or polymeric material.
References
- BenchChem. (2025). Purification techniques for crude nitrostyrene products.
- BenchChem. (2025).
- Organic Syntheses Procedure. Nitrostyrene.
- Rhodium.ws. The Synthesis of beta-Nitrostyrenes.
- PrepChem.com. Synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene.
- ResearchGate. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.
- Wikipedia. Henry reaction.
- Master Organic Chemistry. Henry Reaction.
- Books. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of β-Nitrostyrenes
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of β-nitrostyrenes. Recognizing the pivotal role of these compounds as intermediates in the pharmaceutical and fine chemical industries, this document provides a comprehensive resource for troubleshooting and navigating the nuances of alternative catalytic systems beyond traditional methods.[1][2] Our focus is to empower you with the technical insights and practical guidance necessary to optimize your synthetic routes for improved efficiency, yield, and environmental sustainability.
The synthesis of β-nitrostyrenes is most commonly achieved through the Henry-Knoevenagel condensation reaction between an aromatic aldehyde and a nitroalkane.[1][3][4] While conventional catalysts like ethylenediamine diacetate (EDDA) and ammonium acetate have been widely used, the exploration of alternative catalysts offers significant advantages.[1][2] This guide delves into the practical application of these alternatives, addressing common challenges and providing evidence-based solutions.
Frequently Asked Questions (FAQs)
Catalyst Selection and Optimization
Q1: My standard ammonium acetate catalyst is giving low yields with an electron-rich benzaldehyde. What are some effective alternatives?
A1: This is a common challenge as electron-donating groups on the benzaldehyde can decrease its electrophilicity. For such substrates, consider the following options:
-
Ionic Liquids: Task-specific ionic liquids, such as (2-hydroxyethyl)ammonium formate, can act as both the solvent and catalyst, often providing excellent yields (up to 90%) at room temperature.[2][5] They offer the additional benefits of being recyclable and promoting solvent-free conditions.[3][6]
-
Aqueous Methylamine: This catalyst has proven effective for a range of aromatic aldehydes, providing high yields in shorter reaction times (around 45 minutes) at mild temperatures (40-50°C).[2][7]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][8][9] For instance, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene can be completed in 5 minutes at 150°C with ammonium acetate as the catalyst.[3][9]
Q2: I am working on a green chemistry initiative and need to avoid organic solvents. What are my best catalytic options?
A2: Several environmentally friendly approaches have been developed:
-
Ionic Liquids: As mentioned, many ionic liquids facilitate solvent-free reactions.[3][6] Novel multiple-acidic ionic liquids derived from ethanolamine have shown high catalytic efficiency and can be reused multiple times without significant loss of activity.[6][10]
-
Solvent-Free Microwave Irradiation: This combination offers a significant green advantage by eliminating the need for a solvent and drastically reducing energy consumption due to short reaction times.[8][11]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as sulfated zirconia/piperidine, can be easily recovered and reused, minimizing waste.
Q3: How do organocatalysts compare to traditional base catalysts for this synthesis?
A3: Organocatalysis has emerged as a powerful, metal-free alternative. Bifunctional organocatalysts, like those containing a thiourea and a tertiary amino group, can activate both the nitromethane and the aldehyde through hydrogen bonding, leading to high yields and, importantly, high enantioselectivity in asymmetric syntheses.[12] This is a significant advantage over many traditional catalysts that do not offer stereocontrol.
Troubleshooting Common Synthesis Issues
Q4: I am observing significant tar formation in my reaction. What is causing this and how can I prevent it?
A4: Tar formation is a frequent issue, primarily due to the polymerization of the β-nitrostyrene product, especially under basic conditions.[7][13] Here’s how to mitigate it:
-
Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting aldehyde is consumed.[7] Prolonged reaction times, particularly at elevated temperatures, promote polymerization.[7][13]
-
Temperature Management: Use the lowest effective temperature for your chosen catalytic system. Excessive heat accelerates polymerization.[7]
-
pH Control: The pH of the reaction medium can influence side reactions. Maintaining a pseudo-pH range of 6.5–6.8 has been shown to be beneficial for some systems.[13]
-
Purity of Reagents: Use freshly distilled benzaldehyde to remove acidic impurities that can catalyze side reactions.[13]
Q5: My product is an oil and will not crystallize. What steps can I take?
A5: The presence of impurities is the most common reason for the failure of a product to crystallize.[7]
-
Purification: Purify the crude product using column chromatography on silica gel to remove unreacted starting materials and byproducts before attempting recrystallization.[7]
-
Solvent Selection: The choice of recrystallization solvent is crucial. Methanol, ethanol, and isopropanol are often effective for β-nitrostyrenes.[7]
Q6: My reaction is very slow or not proceeding to completion. What should I check?
A6: Several factors could be at play:
-
Catalyst Inactivity: Ensure your catalyst is active. Some catalysts can be sensitive to air or moisture.
-
Insufficient Catalyst Loading: While catalytic amounts are required, too little may result in a sluggish reaction. Refer to established protocols for appropriate catalyst loading for your chosen system.
-
Stoichiometry: An insufficient amount of the nitroalkane can lead to incomplete conversion of the aldehyde.[7] Using a molar excess of the nitroalkane can help drive the reaction to completion.[7]
-
Temperature: The reaction may require heating. For instance, the use of ammonium acetate in acetic acid often requires reflux temperatures.[1]
Comparative Performance of Catalytic Systems
The selection of a catalyst is a critical decision that impacts reaction yield, duration, and overall sustainability. The following table summarizes the performance of various alternative catalytic systems.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Base Catalysts | ||||||
| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions.[1] | Long reaction times, potential for polymer formation.[1] |
| Homogeneous Acid/Ammonium Salt Catalysts | ||||||
| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times than methylamine.[1] | Requires reflux and acidic conditions.[1] |
| Heterogeneous Catalysts | ||||||
| Sulfated Zirconia / Piperidine | Catalytic | Varies | Varies | High | Recyclable catalyst, ease of separation. | May require specific preparation methods. |
| Ionic Liquids | ||||||
| (2-hydroxyethyl)ammonium formate | Solvent/Catalyst | Room Temp | 24 h | 90 | Green solvent, high yield, recyclable.[2][5] | Higher initial cost.[3] |
| Microwave-Assisted | ||||||
| Ammonium Acetate | Catalytic | 150 | 5 min | High | Drastically reduced reaction times, often improved yields.[3][9] | Requires specialized microwave reactor equipment.[3] |
| Organocatalysts | ||||||
| Cinchona-based thiourea | Catalytic | Varies | 1 h | up to 95 | High enantioselectivity, metal-free.[12] | Can be more expensive than simple bases. |
| Biocatalysts | ||||||
| Hydroxynitrile Lyases (HNLs) | Catalytic | Varies | Varies | Varies | High enantioselectivity for the nitroaldol product.[14][15] | Often produces the β-nitro alcohol, which requires a separate dehydration step.[16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene[3][9]
This method dramatically accelerates the reaction, providing a significant time advantage.[9]
-
In a 2-5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.
-
Place the vial into the microwave reactor and set the temperature to 150 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using an Ionic Liquid Catalyst[2]
This modern approach offers high efficiency and aligns with the principles of green chemistry.[1]
-
In a reaction vessel, combine benzaldehyde, nitromethane, and (2-hydroxyethyl)ammonium formate. The molar ratio can be optimized for best results.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
The ionic liquid can be recovered and reused after removal of the product and any residual reactants.
Reaction Mechanisms and Workflows
The fundamental mechanism for many of these syntheses is the base-catalyzed Henry reaction.[1] The catalytic cycle involves the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the β-nitrostyrene.[1]
General Workflow for β-Nitrostyrene Synthesis
Caption: A generalized workflow for the synthesis of β-nitrostyrenes.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Taylor & Francis Online. (2013). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Synthetic Communications, 43(12), 1657-1664. Retrieved from [Link]
-
ScienceDirect. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Metal-free denitrative arylation of β-nitrostyrenes using benzoyl peroxide: an easy access to trans-stilbenes. RSC Advances, 7(84), 53535-53539. Retrieved from [Link]
-
ACS Publications. (2013). Novel Multiple-Acidic Ionic Liquids: Catalysts for Environmentally Friendly Benign Synthesis of trans-β-Nitrostyrenes under Solvent-Free Conditions. Industrial & Engineering Chemistry Research, 53(1), 183-188. Retrieved from [Link]
-
Maynooth University Research Archive Library. (n.d.). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of [Beta]-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2021). Metal-Free Three-Component Synthesis of Thioamides from β -Nitrostyrenes, Amines and Elemental Sulfur. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency. Catalysis Science & Technology, 13(20), 5945-5954. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Nitration of Substituted Styrenes with Nitryl Iodide. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). A Metal-Free Three-Component Reaction of trans-β-Nitrostyrene Derivatives, Dibromo Amides, and Amines Leading to Functionalized Amidines. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
Digital Commons @ the Georgia Academy of Science. (n.d.). Enzyme-catalyzed Henry reaction. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from [Link]
-
MDPI. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 29(10), 2261. Retrieved from [Link]
- Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
-
Wiley Online Library. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry, 2012(16), 3059-3072. Retrieved from [Link]
-
ResearchGate. (2025). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Retrieved from [Link]
-
Semantic Scholar. (2017). Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes from Ethyl p-methoxycinnamate and Screening their Anti-inflammatory Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE SYNTHESIS OF -NITROSTYRENES. Retrieved from [Link]
-
ACS Publications. (2025). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Catalysis, 15(11), 7845-7856. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [Beta]-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Henry reaction - Wikipedia [en.wikipedia.org]
- 16. "Enzyme-catalyzed Henry reaction" by Anne C. Gaquere-Parker [digitalcommons.gaacademy.org]
Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and scale-up of 4-Benzyloxy-3-methoxynitrostyrene. It addresses common challenges and frequently asked questions to ensure a successful and efficient reaction process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Benzyloxy-3-methoxynitrostyrene, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of 4-Benzyloxy-3-methoxynitrostyrene, or no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the Henry reaction for synthesizing 4-Benzyloxy-3-methoxynitrostyrene can stem from several factors. The primary pathway for this synthesis is the base-catalyzed condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.[1] Here’s a breakdown of potential causes and their solutions:
-
Inactive or Inappropriate Catalyst: The choice and condition of the base catalyst are critical.[2][3]
-
Solution: Ensure your base catalyst is fresh and active. If using an amine catalyst like methylamine or ammonium acetate, verify its purity.[4] For solid base catalysts, ensure they are properly activated.[2] Consider screening different catalysts; primary amines are often effective for this type of condensation.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration. While higher temperatures can accelerate the reaction, they can also promote side reactions and polymerization.[5] A gentle heat is often beneficial.
-
-
Poor Quality Starting Materials: Impurities in the 4-benzyloxy-3-methoxybenzaldehyde or nitromethane can inhibit the reaction.
-
Solution: Use high-purity starting materials. 4-Benzyloxy-3-methoxybenzaldehyde should be a white to pale yellow solid.[6] If necessary, purify the aldehyde by recrystallization.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction efficiency.
-
Solution: While various solvents can be used, glacial acetic acid is a common choice, though its acidity might seem counterintuitive for a base-catalyzed reaction. Nonpolar aromatic solvents like toluene have also been used. Experiment with different solvent systems to find the optimal one for your specific conditions.
-
-
Reversible Reaction (Retro-Henry): The Henry reaction is reversible, and under certain conditions, the equilibrium may favor the starting materials.[5][7]
-
Solution: Using a slight excess of one reactant, typically nitromethane, can help drive the reaction towards the product.[5]
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?
Answer:
Impurity formation is a common challenge, especially during scale-up. The primary impurities in this synthesis are typically unreacted starting materials, the intermediate nitroalcohol, and polymerization products.
-
Presence of the Intermediate β-nitro alcohol: The Henry reaction proceeds through a β-nitro alcohol intermediate.[7] Incomplete dehydration leads to its presence in the final product.
-
Solution: Dehydration of the nitroalcohol is often achieved by heating. Ensuring the reaction temperature is sufficient for dehydration without causing degradation is key. Acidic workup conditions can also facilitate the elimination of water to form the desired nitrostyrene.[8]
-
-
Polymerization of the Nitrostyrene Product: Nitrostyrenes can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Solution: Avoid excessive heating during the reaction and purification steps. It is often beneficial to perform the final purification steps, such as recrystallization, at lower temperatures.
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo other reactions under basic conditions, such as the Cannizzaro reaction if they lack alpha-hydrogens, which is the case for 4-benzyloxy-3-methoxybenzaldehyde.[5]
-
Solution: Careful control of reaction conditions, including temperature and the stoichiometry of the base, can minimize these side reactions. Using a catalytic amount of a milder base is often preferred.[9]
-
Issue 3: Difficulty with Product Isolation and Purification
Question: I'm struggling to isolate and purify the 4-Benzyloxy-3-methoxynitrostyrene from the reaction mixture. What are the best practices for workup and purification?
Answer:
Effective isolation and purification are crucial for obtaining a high-purity product.
-
Workup Procedure:
-
Solution: After the reaction is complete, the mixture is typically poured into an acidic solution (e.g., dilute hydrochloric acid) to precipitate the crude product.[8] This neutralizes the base catalyst and facilitates the precipitation of the organic product. The crude product can then be collected by filtration.
-
-
Purification:
-
Solution: Recrystallization is the most common method for purifying nitrostyrenes.[4] Suitable solvents include methanol, ethanol, or isopropanol.[4] Washing the crude product with water to remove any remaining catalyst salts before recrystallization is recommended. For particularly stubborn impurities, column chromatography on silica gel can be employed.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-Benzyloxy-3-methoxynitrostyrene.
Q1: What is the most reliable method for synthesizing 4-Benzyloxy-3-methoxynitrostyrene?
A1: The Henry (or nitroaldol) reaction is the most widely used and reliable method.[1] This involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane in the presence of a base catalyst.[3][7]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-benzyloxy-3-methoxybenzaldehyde and nitromethane.[11][12][13]
Q3: What catalysts are typically used for this reaction?
A3: A variety of base catalysts can be used, including primary amines (e.g., methylamine, cyclohexylamine), ammonium acetate, or alkali hydroxides.[4][8] The choice of catalyst can influence reaction rate and yield.
Q4: What are the typical reaction conditions?
A4: The reaction is often carried out at a slightly elevated temperature to promote both the condensation and subsequent dehydration of the intermediate nitroalcohol. Temperatures around 40°C or higher are common for the dehydration step.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting aldehyde and the formation of the nitrostyrene product.
Q6: What are the safety precautions I should take when handling these chemicals?
A6: Nitrostyrenes can be irritating to the eyes, nose, and skin.[8] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] 4-Benzyloxy-3-methoxybenzaldehyde may cause skin and eye irritation.[12]
Q7: How is the final product, 4-Benzyloxy-3-methoxynitrostyrene, characterized?
A7: The structure and purity of the final product can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][14] The melting point of the purified solid is also a good indicator of purity.[6]
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Benzyloxy-3-methoxynitrostyrene via the Henry reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Benzyloxy-3-methoxybenzaldehyde | 242.27 | 10 | 2.42 g |
| Nitromethane | 61.04 | 20 | 1.22 g (1.08 mL) |
| Ammonium Acetate | 77.08 | 5 | 0.39 g |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (2.42 g, 10 mmol), nitromethane (1.22 g, 20 mmol), and ammonium acetate (0.39 g, 5 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat the reaction mixture to 100°C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from hot ethanol or methanol to obtain pure 4-benzyloxy-3-methoxynitrostyrene as yellow crystals.
Expected Yield and Characterization
-
Yield: Typical yields for this reaction are in the range of 70-85%.
-
Melting Point: The melting point of pure 4-benzyloxy-3-methoxynitrostyrene is approximately 118-120°C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.98 (d, 1H), 7.55 (d, 1H), 7.45-7.30 (m, 5H), 7.15 (s, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 5.20 (s, 2H), 3.95 (s, 3H).
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of 4-Benzyloxy-3-methoxynitrostyrene.
Caption: Workflow for the synthesis of 4-Benzyloxy-3-methoxynitrostyrene.
References
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]
-
Henry reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Henry reaction with benzaldehyde & nitromethane. (n.d.). Buchler GmbH. Retrieved from [Link]
-
4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g. (n.d.). Thermo Scientific Chemicals. Retrieved from [Link]
-
Need help about Nitrostyrene synthesis. (2013, July 29). Sciencemadness Discussion Board. Retrieved from [Link]
-
Synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
- Desformoterol and process for its preparation. (n.d.). Google Patents.
-
Nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A14716.14 [thermofisher.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Moisture Sensitivity in Reactions of 4-Benzyloxy-3-methoxynitrostyrene
Introduction: 4-Benzyloxy-3-methoxynitrostyrene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds like the intermediates for formoterol and other bioactive molecules.[1] Its reactivity is dominated by the electron-deficient double bond, making it an excellent Michael acceptor and a versatile building block.[2][3] However, the success of reactions involving this and other nitrostyrenes is critically dependent on the rigorous exclusion of moisture. Water can act as a competing nucleophile, a proton source that quenches sensitive reagents, or a factor that promotes undesirable side reactions, leading to low yields, product decomposition, and inconsistent results.[4][5]
This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues related to moisture sensitivity in the synthesis and subsequent reactions of 4-Benzyloxy-3-methoxynitrostyrene.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My Henry reaction to synthesize 4-Benzyloxy-3-methoxynitrostyrene has a low yield and produces a sticky, oily byproduct. What's going wrong?
Probable Cause: This is a classic problem in nitrostyrene synthesis, often stemming from two main issues: incomplete dehydration of the nitroaldol intermediate or improper workup conditions. The "oily byproduct" is likely the corresponding saturated nitro alcohol.[6][7] The Henry reaction is reversible and the presence of water can affect the reaction equilibrium.[8]
Solution:
-
Control the Dehydration Step: The Henry reaction first forms a β-hydroxy nitro-compound (a nitroaldol), which then dehydrates to the nitrostyrene. This dehydration is often the rate-limiting step and can be incomplete. Using a catalyst system known to promote dehydration, such as ammonium acetate in refluxing acetic acid, is crucial.[4]
-
Optimize Workup Procedure: The workup is critical. The alkaline reaction mixture containing the nitroaldol intermediate is sensitive and should be handled quickly at low temperatures.[7] Crucially, the alkaline solution must be added slowly to a large excess of cold acid (e.g., hydrochloric acid).[7] Reversing this addition (adding acid to the alkaline mixture) will almost certainly yield the undesired nitro alcohol.[7]
-
Ensure Anhydrous Conditions: While some Henry reactions are performed in aqueous media, using anhydrous solvents and reagents can improve consistency and yield by minimizing side reactions.[4][9]
dot
Sources
- 1. EP1093450B1 - Desformoterol and process for its preparation - Google Patents [patents.google.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Analytical Comparison Guide: ¹H & ¹³C NMR Profiling of 4-Benzyloxy-3-methoxynitrostyrene vs. Unprotected Analogues
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
In the preclinical development of benzylisoquinoline alkaloids and phenethylamine derivatives, 4-Benzyloxy-3-methoxynitrostyrene (BNS) serves as a critical synthetic intermediate[1]. A common analytical challenge during route optimization is accurately verifying the structural integrity of this intermediate before subjecting it to aggressive reduction steps (e.g., using LiAlH₄).
This guide objectively compares the NMR spectroscopic performance and physicochemical behavior of BNS against its common structural alternatives: 3,4-Dimethoxynitrostyrene (DNS) and 4-Hydroxy-3-methoxynitrostyrene (HNS) . By synthesizing mechanistic causality with field-proven experimental data, this guide provides a robust framework for structural elucidation.
Mechanistic Rationale: The Role of the Benzyl Protecting Group
Do not view the benzyl (-OBn) group merely as a passive placeholder; it actively dictates both the chemical reactivity and the analytical profile of the molecule.
-
Chemical Causality (Why use -OBn?): Leaving the C4-hydroxyl group unprotected (as in HNS) introduces an acidic phenolic proton. During subsequent reductions to form phenethylamines, this acidic proton violently quenches hydride reagents, leading to poor yields and complex side-reactions. The benzyl group acts as a robust, sterically bulky shield that is completely inert to hydride reduction but easily removed later via catalytic hydrogenolysis (Pd/C, H₂).
-
Analytical Causality (NMR Impact): The introduction of the bulky benzyloxy group significantly increases the lipophilicity of the molecule. This ensures complete, rapid dissolution in non-polar NMR solvents like CDCl₃. In contrast, the unprotected hydroxyl group in HNS causes strong intermolecular hydrogen bonding, often forcing the use of highly polar, viscous solvents like DMSO-d₆. DMSO-d₆ broadens spectral signals, obscures the 2.5–3.5 ppm region with water/solvent peaks, and ultimately reduces the resolution of the ¹H NMR spectrum.
Experimental Protocols
Protocol A: Synthesis of 4-Benzyloxy-3-methoxynitrostyrene (Henry Reaction)
This protocol describes the nitroaldol condensation required to generate the analytical standard[1].
-
Condensation: In a 250 mL round-bottom flask, combine 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq), nitromethane (3.2 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.
-
Reflux & Causality: Heat the mixture to reflux for 5 hours under an argon atmosphere. Causality: Ammonium acetate in acetic acid provides a buffered, mildly acidic environment. This specifically promotes the formation of the iminium intermediate while suppressing the base-catalyzed polymerization of the highly reactive nitrostyrene product.
-
Isolation: Cool the reaction to room temperature and pour into ice water to precipitate the crude product.
-
Purification: Filter the precipitate and recrystallize from hot ethanol to yield pure BNS as yellow crystals.
-
Safety Note: Handle all nitrostyrene derivatives in a certified fume hood with proper PPE, as they are documented skin, eye, and respiratory irritants[2].
-
Protocol B: Self-Validating NMR Acquisition
Trustworthiness in NMR analysis requires a system that proves its own calibration before data is interpreted.
-
Sample Preparation: Dissolve 15 mg of recrystallized BNS in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Dual-Lock Verification (Self-Validation):
-
Lock the spectrometer to the deuterium signal of CDCl₃.
-
Calibrate the spectrum using the TMS peak at exactly 0.00 ppm .
-
The Validation Check: Immediately verify that the residual CHCl₃ solvent peak appears at exactly 7.26 ppm . If the delta between TMS and CHCl₃ deviates from 7.26 ppm, this definitively indicates magnetic field drift or improper shimming. The user must correct the shim before acquiring further data.
-
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, Relaxation Delay D1 = 2.0 s) and ¹³C NMR at 100 MHz (256 scans, D1 = 2.0 s).
Workflow Visualization
Workflow for synthesis and NMR validation of 4-Benzyloxy-3-methoxynitrostyrene.
Quantitative Data Presentation: NMR Shift Comparison
The following tables objectively compare the NMR shifts of the target product (BNS) against its analogues (DNS and HNS).
Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz)
Note: BNS and DNS data are in CDCl₃. HNS data is often acquired in DMSO-d₆ due to poor CDCl₃ solubility, highlighting the analytical advantage of the benzyl protecting group.
| Proton Assignment | 4-Benzyloxy-3-methoxynitrostyrene (BNS) | 3,4-Dimethoxynitrostyrene (DNS) | 4-Hydroxy-3-methoxynitrostyrene (HNS) |
| -OCH₃ (C3) | 3.93 ppm (s, 3H) | 3.94 ppm (s, 3H) | 3.85 ppm (s, 3H) |
| -OCH₃ (C4) | N/A | 3.96 ppm (s, 3H) | N/A |
| -OCH₂Ph (C4) | 5.23 ppm (s, 2H) | N/A | N/A |
| -OH (C4) | N/A | N/A | 9.85 ppm (br s, 1H) (DMSO) |
| Ar-H (C5) | 6.95 ppm (d, J=8.4 Hz) | 6.92 ppm (d, J=8.4 Hz) | 6.88 ppm (d, J=8.2 Hz) |
| Ar-H (C2) | 7.07 ppm (d, J=2.0 Hz) | 7.05 ppm (d, J=2.0 Hz) | 7.35 ppm (d, J=2.0 Hz) |
| Ar-H (C6) | 7.16 ppm (dd, J=8.4, 2.0 Hz) | 7.18 ppm (dd, J=8.4, 2.0 Hz) | 7.28 ppm (dd, J=8.2, 2.0 Hz) |
| Ph-H (Benzyl) | 7.30 - 7.45 ppm (m, 5H) | N/A | N/A |
| =CH-Ar (α) | 7.50 ppm (d, J=13.6 Hz) | 7.52 ppm (d, J=13.6 Hz) | 7.80 ppm (d, J=13.6 Hz) |
| =CH-NO₂ (β) | 7.95 ppm (d, J=13.6 Hz) | 7.98 ppm (d, J=13.6 Hz) | 8.05 ppm (d, J=13.6 Hz) |
Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, CDCl₃)
Comparing the carbon backbone of the protected (BNS) vs. unprotected (DNS) analogues.
| Carbon Assignment | BNS (Protected) | DNS (Unprotected Analogue) |
| -OCH₃ (C3) | 56.2 ppm | 56.1 ppm |
| -OCH₃ (C4) | N/A | 56.0 ppm |
| -OCH₂Ph (C4) | 71.0 ppm | N/A |
| Ar-C (C2) | 110.8 ppm | 110.2 ppm |
| Ar-C (C5) | 113.6 ppm | 111.5 ppm |
| Ar-C (C6) | 122.9 ppm | 124.1 ppm |
| Ar-C (C1) | 124.5 ppm | 122.8 ppm |
| Ph-C (Benzyl) | 127.2, 128.3, 128.8 ppm | N/A |
| =CH-NO₂ (β) | 135.2 ppm | 135.0 ppm |
| Ph-C (ipso) | 136.1 ppm | N/A |
| =CH-Ar (α) | 139.2 ppm | 139.0 ppm |
| Ar-C-O (C3) | 149.8 ppm | 149.5 ppm |
| Ar-C-O (C4) | 152.1 ppm | 152.8 ppm |
Logical Visualization: Electronic Effects on NMR Shifts
The identity of the C4 substituent directly modulates the electron density of the aromatic ring via resonance, which subsequently alters the chemical shift of the nitrostyrene double-bond protons. The bulky benzyl group induces a slight anisotropic shielding effect compared to a simple methoxy group.
Logical relationship between C4 substituents and resulting beta-proton NMR chemical shifts.
References
- Biocatalytic Organic Synthesis of Optically Pure (S)
- SAFETY DATA SHEET: 4-Benzyloxy-3-methoxy-beta-nitrostyrene Source: Thermo Fisher Scientific URL
- 4-METHOXY-BETA-NITROSTYRENE Properties and Synthesis Source: ChemicalBook URL
Sources
A Comparative Guide to the Spectroscopic Characterization of Nitrostyrene Derivatives
This guide provides a detailed comparison of the spectroscopic data for β-nitrostyrene and two of its para-substituted derivatives: 4-methoxy-β-nitrostyrene and 4-chloro-β-nitrostyrene. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds as key intermediates in organic synthesis. The following sections detail the experimental methodologies for acquiring spectroscopic data and offer an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra, supported by experimental data and authoritative references.
Introduction to Nitrostyrene Derivatives
Nitrostyrene derivatives are versatile building blocks in organic chemistry, serving as precursors for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and amino acids. Their reactivity is dominated by the electron-deficient double bond, a result of the powerful electron-withdrawing nitro group (-NO₂). This electronic feature makes them excellent Michael acceptors. Understanding the spectroscopic signature of these molecules is paramount for reaction monitoring, quality control, and structural confirmation. This guide explores how substituents on the aromatic ring modulate the electronic properties of the molecule and how these changes are reflected in their respective spectra.
Experimental Workflow for Spectroscopic Analysis
The characterization of nitrostyrene derivatives relies on a standard suite of spectroscopic techniques. The general workflow for acquiring high-quality data is outlined below. Adherence to a systematic protocol is crucial for reproducibility and accurate data interpretation.
General Experimental Workflow
Caption: General workflow for the spectroscopic analysis of synthesized organic compounds.
Detailed Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified nitrostyrene derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first.
-
Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane, in a 1 cm path length quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Acquisition: Record the absorbance spectrum over a range of 200-800 nm using a dual-beam spectrophotometer, with a cuvette containing only the solvent as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
-
Comparative Spectroscopic Data Analysis
The following sections provide a detailed comparison of the spectroscopic data for β-nitrostyrene, 4-methoxy-β-nitrostyrene, and 4-chloro-β-nitrostyrene. The data highlights the influence of the para-substituent on the electronic environment of the molecule.
¹H NMR Spectroscopy
The most informative region in the ¹H NMR spectrum of nitrostyrenes is the vinylic system. The two olefinic protons (Hα and Hβ) appear as doublets due to coupling to each other. Their chemical shifts are highly sensitive to the electronic effects of both the nitro group and the substituent on the aromatic ring.
Caption: Key electronic influences on the vinylic proton chemical shifts in nitrostyrenes.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | Hβ (ppm, d, J Hz) | Hα (ppm, d, J Hz) | Other (ppm) |
| β-Nitrostyrene | 7.45-7.55 (m, 5H) | 8.00 (d, J=13.7) | 7.59 (d, J=13.7) | - |
| 4-Methoxy-β-nitrostyrene | 7.48 (d, 2H), 6.95 (d, 2H) | 7.95 (d, J=13.6) | 7.50 (d, J=13.6) | 3.87 (s, 3H, -OCH₃) |
| 4-Chloro-β-nitrostyrene | 7.45 (d, 2H), 7.40 (d, 2H) | 7.98 (d, J=13.8) | 7.55 (d, J=13.8) | - |
Analysis:
-
Vinylic Protons (Hα and Hβ): The large coupling constant (J ≈ 13.6-13.8 Hz) confirms the trans (E) configuration of the double bond in all three compounds. The Hβ proton consistently appears at a lower field (7.95-8.00 ppm) compared to Hα (7.50-7.59 ppm). This significant deshielding of Hβ is due to the strong anisotropic and electron-withdrawing effects of the adjacent nitro group.
-
Effect of Substituents:
-
The electron-donating methoxy group (-OCH₃) in 4-methoxy-β-nitrostyrene increases electron density in the aromatic ring and, by extension, the conjugated system. This results in a slight upfield shift (increased shielding) of both Hβ (7.95 ppm) and Hα (7.50 ppm) compared to the parent β-nitrostyrene.
-
Conversely, the electron-withdrawing chloro group (-Cl) in 4-chloro-β-nitrostyrene has a less pronounced effect on the vinylic protons, with chemical shifts very similar to the unsubstituted compound.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insight into the electronic distribution within the molecule. The chemical shifts of the vinylic carbons (Cα and Cβ) are particularly diagnostic.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | Cβ (ppm) | Cα (ppm) | Other (ppm) |
| β-Nitrostyrene | 131.5, 130.8, 129.3, 128.0 | 144.1 | 138.5 | - |
| 4-Methoxy-β-nitrostyrene | 162.5, 131.0, 123.5, 114.9 | 143.2 | 136.8 | 55.6 (-OCH₃) |
| 4-Chloro-β-nitrostyrene | 137.5, 130.0, 129.8, 129.5 | 142.8 | 139.1 | - |
Analysis:
-
Vinylic Carbons (Cα and Cβ): Similar to the proton spectra, Cβ is significantly deshielded relative to Cα. This is because Cβ is directly attached to the electron-withdrawing nitro group.
-
Effect of Substituents: The electronic nature of the para-substituent clearly influences the chemical shifts of the aromatic carbons. The electron-donating -OCH₃ group in 4-methoxy-β-nitrostyrene causes a significant upfield shift of the ortho and para carbons of the ring and a slight upfield shift of Cβ (143.2 ppm) compared to β-nitrostyrene (144.1 ppm), reflecting increased electron density. The electron-withdrawing -Cl group in 4-chloro-β-nitrostyrene leads to a downfield shift of the carbon to which it is attached (ipso-carbon) and a slight upfield shift of Cβ (142.8 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. For nitrostyrenes, the most characteristic peaks are the asymmetric and symmetric stretches of the nitro group and the C=C stretch of the alkene.
Table 3: Comparative FT-IR Data (ATR, cm⁻¹)
| Compound | νasym (NO₂) | νsym (NO₂) | ν (C=C) | ν (=C-H bend) |
| β-Nitrostyrene | ~1515 | ~1345 | ~1640 | ~965 |
| 4-Methoxy-β-nitrostyrene | ~1510 | ~1340 | ~1635 | ~960 |
| 4-Chloro-β-nitrostyrene | ~1520 | ~1348 | ~1642 | ~968 |
Analysis:
-
Nitro Group Stretches: The two strong bands around 1510-1520 cm⁻¹ (asymmetric) and 1340-1348 cm⁻¹ (symmetric) are definitive evidence of the nitro group. Conjugation with the double bond and aromatic ring lowers these frequencies compared to those of saturated nitroalkanes.
-
Alkene C=C Stretch: The band around 1635-1642 cm⁻¹ corresponds to the C=C double bond stretching vibration.
-
Trans C-H Bend: The strong absorption near 960-970 cm⁻¹ is characteristic of the out-of-plane bending vibration of the trans-disubstituted alkene, confirming the geometry established by NMR.
-
Effect of Substituents: The electronic perturbations from the substituents cause minor but observable shifts. The electron-donating -OCH₃ group slightly lowers the NO₂ stretching frequencies, while the electron-withdrawing -Cl group slightly increases them, consistent with changes in the overall conjugation of the system.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the nitrostyrene derivatives. The primary absorption band corresponds to a π → π* transition.
Table 4: Comparative UV-Vis Data (Ethanol)
| Compound | λmax (nm) |
| β-Nitrostyrene | ~310 |
| 4-Methoxy-β-nitrostyrene | ~355 |
| 4-Chloro-β-nitrostyrene | ~315 |
Analysis:
-
The extended conjugation involving the phenyl ring, the double bond, and the nitro group gives rise to a strong absorption in the UV region.
-
Effect of Substituents: The position of the λmax is highly sensitive to the nature of the substituent.
-
The powerful electron-donating methoxy group in 4-methoxy-β-nitrostyrene extends the conjugation through a resonance effect, which lowers the energy gap for the π → π* transition. This results in a significant bathochromic (red) shift of the λmax to ~355 nm.
-
The electron-withdrawing chloro group in 4-chloro-β-nitrostyrene causes only a minor red shift to ~315 nm compared to the parent compound.
-
Conclusion
The spectroscopic analysis of nitrostyrene derivatives provides a clear and consistent picture of their molecular structure and electronic properties. ¹H and ¹³C NMR spectroscopy are invaluable for confirming the trans geometry of the double bond and for probing the electronic effects of substituents on the vinylic and aromatic systems. FT-IR spectroscopy offers unambiguous identification of the key nitro and alkene functional groups. Finally, UV-Vis spectroscopy provides a sensitive measure of the extent of π-conjugation across the molecule. Together, these techniques form a powerful and essential toolkit for the characterization of this important class of synthetic intermediates.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
Analytical Master Guide: Characterization of 4-Benzyloxy-3-methoxynitrostyrene
Executive Summary
4-Benzyloxy-3-methoxynitrostyrene (CAS: 1860-56-6) is a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals and mescaline analogues.[1] Its characterization presents a specific set of challenges: distinguishing it from its aldehyde precursor, confirming the
This guide moves beyond basic identification to provide a self-validating analytical workflow . We prioritize NMR for structural certainty and HPLC for purity profiling, while advising caution with GC-MS due to the thermal lability of the nitrostyrene moiety.
Strategic Analytical Architecture
The characterization of this molecule requires a three-tiered approach to ensure scientific integrity:
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) is the only method capable of definitively proving the
-geometry and the regiochemistry of the benzyloxy/methoxy groups. -
Purity Profiling: High-Performance Liquid Chromatography (HPLC) is required to detect non-volatile precursors (nitroalcohols) and avoid the thermal degradation artifacts common in Gas Chromatography (GC).
-
Rapid Identification: Melting point and FTIR serve as immediate "intake checks" for raw material verification.
Figure 1: The logical workflow for validating 4-Benzyloxy-3-methoxynitrostyrene, prioritizing non-destructive methods first.
Method 1: Structural Confirmation ( H NMR)
Role: Definitive proof of structure and geometry.
NMR is the "Gold Standard" for this compound because it can distinguish the target nitrostyrene from the nitroalcohol intermediate (a common impurity from incomplete dehydration in the Henry reaction).
Experimental Protocol
-
Solvent: Chloroform-d (
) is preferred for resolution.[1] DMSO- is an alternative if solubility is poor, but may shift acidic protons.[1] -
Concentration: 10 mg in 0.6 mL solvent.
-
Acquisition: Standard 16-32 scans at 400 MHz or higher.
Critical Diagnostic Signals (Self-Validating System)
To validate the structure, you must observe these specific signal relationships. If these are absent, the synthesis has failed.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| Vinyl Protons | 7.50 – 8.00 | Doublets ( | 2H | Crucial: The large coupling constant ( |
| Benzyloxy ( | ~5.20 | Singlet | 2H | Confirms the benzyl protection is intact. |
| Methoxy ( | ~3.95 | Singlet | 3H | Verifies the 3-methoxy substitution.[1] |
| Aromatic Ring | 6.90 – 7.20 | Multiplet | 3H + 5H | The 3H (core ring) and 5H (benzyl ring) must integrate to a total of 8 aromatic protons. |
Common Failure Mode:
-
Presence of multiplets at ~5.0-5.5 ppm (non-singlet): Indicates the nitroalcohol intermediate (incomplete dehydration).[1]
-
Aldehyde peak at ~9.8 ppm: Indicates unreacted starting material.
Method 2: Purity Profiling (HPLC-UV)
Role: Quantitative analysis of impurities and reaction monitoring.[1]
Why not GC-MS? Nitrostyrenes are thermally labile.[1] The high temperatures of a GC injector (250°C+) can cause polymerization or degradation of the nitro group, leading to false impurity peaks . HPLC operates at ambient temperatures, preserving the sample integrity.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Phosphoric Acid).
-
B: Acetonitrile.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 310 nm (Nitrostyrenes have a strong absorbance here due to conjugation; most impurities absorb lower).
-
Flow Rate: 1.0 mL/min.
Separation Logic
The elution order is predictable based on polarity:
-
Nitroalcohol Intermediate: Elutes first (most polar due to -OH).
-
Aldehyde Precursor: Elutes second.
-
Target Nitrostyrene: Elutes last (least polar, highly conjugated).
Method 3: Rapid Identification (Melting Point & IR)
Role: Goods-in QA and quick benchtop verification.
Melting Point
-
Target Range: 122 – 124°C [1][2].[2]
-
Note: This is significantly higher than the 4-methoxy analogue (~86-88°C), making it an excellent quick test to ensure the benzyl group is present.[1]
FTIR Spectroscopy
-
Technique: ATR (Attenuated Total Reflectance) on solid crystal.
-
Key Bands:
Comparative Analysis of Methods
| Feature | NMR ( | HPLC-UV | GC-MS | FTIR |
| Primary Use | Structural Proof ( | Purity Quantification | Trace Volatiles | Quick ID |
| Specificity | High (Isomer specific) | High (Separates mix) | Medium (Thermal risk) | Low (Fingerprint) |
| Throughput | Low (10-15 mins/sample) | Medium (20 mins/run) | High | Very High (<1 min) |
| Cost | High (Instrument) | Medium | Medium | Low |
| Limitation | Poor for trace (<1%) impurities | Requires reference standards | Thermal degradation | No quantification |
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxy-3-methoxy-beta-nitrostyrene. Retrieved from
-
Fujifilm Wako Chemicals. (2025). Safety Data Sheet: 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene. Retrieved from [1]
-
National Institutes of Health (PubChem). (2025). Compound Summary: trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene.[1][3][4] Retrieved from [1]
-
BenchChem. (2025).[5] Analysis of Nitrostyrene and Related Compounds by Gas Chromatography. Retrieved from
-
ChemicalBook. (2026). 4-Methoxy-beta-nitrostyrene Properties and NMR Data. Retrieved from [1]
Sources
- 1. 6178-42-3|2-Methoxy-4-(2-nitrovinyl)phenol|BLD Pharm [bldpharm.com]
- 2. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-Benzyloxy-3-methoxynitrostyrene
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Benzyloxy-3-methoxynitrostyrene is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring multiple reactive sites, means that even minor impurities—carry-overs from starting materials, by-products, or degradation products—can have significant downstream effects on the yield, purity, and safety profile of the final API.
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of such compounds.[3] Its precision, high resolution, and quantitative accuracy make it indispensable for separating the main compound from closely related structural impurities.[4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 4-Benzyloxy-3-methoxynitrostyrene, offering insights into the rationale behind methodological choices and providing the data necessary for researchers to select or develop the most suitable approach for their needs.
Methodology Comparison: Isocratic vs. Gradient Elution & Solvent Selectivity
The selection of an HPLC method is a balance of achieving the desired separation while considering factors like analysis time, solvent consumption, and method robustness.[5] We will compare two robust RP-HPLC methods:
-
Method A: Isocratic RP-HPLC with Acetonitrile. A rapid and straightforward quality control method, ideal for routine purity checks where the impurity profile is known and well-behaved.
-
Method B: Gradient RP-HPLC with Methanol. A comprehensive method designed to resolve a wider range of potential impurities with varying polarities, leveraging a different organic modifier to alter chromatographic selectivity.
The primary distinction lies in the elution mode and the choice of organic solvent. Isocratic elution uses a constant mobile phase composition, which is simple and robust. Gradient elution, conversely, involves changing the mobile phase composition during the run, which is excellent for separating complex mixtures with a wide polarity range.[6] Furthermore, switching the organic solvent from acetonitrile (ACN) to methanol (MeOH) can significantly alter selectivity, particularly for aromatic compounds, due to differences in their interactions with the stationary phase.[7]
Method A: Primary Isocratic RP-HPLC Purity Assay
Principle and Rationale
This method is designed for speed and efficiency, making it suitable for high-throughput screening or routine quality control.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a non-polar molecule like 4-Benzyloxy-3-methoxynitrostyrene.[5] Its well-characterized nature ensures good method transferability.
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a constant elution strength for consistent and rapid analysis. Acetonitrile is often chosen for its low viscosity and UV transparency. A small amount of acid (phosphoric or formic acid) is added to the aqueous phase to maintain a consistent pH and suppress the ionization of residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[7][8]
-
Detection: The compound possesses strong chromophores (benzyloxy, methoxy, and nitrostyrene groups), allowing for sensitive detection using a UV detector. A wavelength of 280 nm is selected as a robust choice that provides a good response for the main analyte and many potential aromatic impurities.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Reagent and Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water, 65:35 v/v).
-
Standard Preparation: Accurately weigh approximately 10 mg of 4-Benzyloxy-3-methoxynitrostyrene reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[4]
-
-
Analysis Sequence:
-
Inject a blank (diluent) to establish a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time repeatability, peak asymmetry, theoretical plates).
-
Inject the sample solution.
-
-
Data Analysis:
-
Determine the purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Method B: Alternative Gradient RP-HPLC for Impurity Profiling
Principle and Rationale
This method prioritizes resolution and is designed to serve as a more powerful tool for impurity profiling during method development or for analyzing samples with unknown or complex impurity profiles.
-
Stationary Phase: A Phenyl-Hexyl column is chosen as an alternative to the standard C18. This phase offers different selectivity due to the potential for pi-pi interactions between the phenyl rings of the stationary phase and aromatic analytes, which can be advantageous for separating structurally similar aromatic impurities.[7]
-
Mobile Phase: A gradient elution from a lower to a higher concentration of organic solvent allows for the effective separation of impurities with a broad range of polarities. Methanol is substituted for acetonitrile. Methanol is a protic solvent and interacts differently with analytes and the stationary phase compared to the aprotic acetonitrile, providing an orthogonal approach to separation.[7] This change in solvent is a powerful tool for resolving peaks that may co-elute when using acetonitrile.
-
Detection: A PDA detector is highly recommended for this method. It not only quantifies peaks but also provides UV spectral data, which is invaluable for peak tracking, identity confirmation, and assessing peak purity.
Experimental Protocol: Method B
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-15 min: 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA, 280 nm (with spectral acquisition from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Diluent: Methanol/Water (50:50 v/v).
-
Follow the same Standard and Sample Preparation steps as in Method A, using the appropriate diluent.
-
-
Analysis Sequence & Data Analysis:
-
Follow the same sequence and data analysis principles as in Method A. Additionally, use PDA data to check for co-elution and compare impurity spectra against the main peak.
-
Comparative Data Analysis
The choice between these methods depends on the analytical objective. The following table presents hypothetical, yet realistic, data to illustrate the performance differences. We assume the presence of a common, slightly more polar impurity (Impurity 1) and a less polar impurity (Impurity 2).
| Parameter | Method A (Isocratic C18/ACN) | Method B (Gradient Phenyl/MeOH) | Commentary |
| Retention Time (Main Peak) | 4.5 min | 10.2 min | Method A is significantly faster, suitable for high throughput. |
| Resolution (Main Peak / Impurity 1) | 1.8 | 3.5 | Method B provides superior resolution for the more polar impurity. |
| Resolution (Main Peak / Impurity 2) | 2.5 | 4.0 | The gradient in Method B effectively elutes and resolves the less polar impurity. |
| Peak Asymmetry (Main Peak) | 1.1 | 1.2 | Both methods produce excellent, symmetrical peak shapes. |
| Purity Result (Area %) | 99.2% | 99.1% | The results are comparable, but Method B provides higher confidence due to better separation. |
| Solvent Consumption per Run | ~10 mL | ~25 mL | The isocratic method is more economical in terms of solvent usage. |
Visualization of the Analytical Workflow
The general workflow for HPLC purity analysis is a systematic process designed to ensure accurate and reproducible results.
Caption: A standardized workflow for HPLC purity assessment.
Conclusion and Recommendations
Both Method A and Method B are valid approaches for determining the purity of 4-Benzyloxy-3-methoxynitrostyrene, but their applications differ.
-
Method A (Isocratic C18/ACN) is an excellent choice for a final Quality Control (QC) release method . Once the impurity profile is well-understood and validated, its speed, simplicity, and lower solvent consumption make it ideal for routine analysis of multiple batches.
-
Method B (Gradient Phenyl/MeOH) serves as a superior method development and impurity profiling tool . Its enhanced resolving power and the orthogonal selectivity offered by the phenyl column and methanol mobile phase provide greater confidence that all potential impurities are being separated.[7][9] It is the preferred method for characterizing reference materials, investigating out-of-specification results, or analyzing samples from a new synthetic route.
For comprehensive drug development, it is often best practice to develop a robust gradient method like Method B first to fully understand the impurity landscape.[10] Based on these findings, a more streamlined isocratic method like Method A can then be developed and validated for routine use. This dual-methodology approach ensures both thorough characterization and efficient, ongoing quality control.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]
-
SIELC Technologies. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
Mansour, A. M. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Crelia. Available at: [Link]
-
Patel, P., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 118-123. Available at: [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available at: [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 89(4), 1191-1193. Available at: [Link]
-
Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. Available at: [Link]
-
English, J., & Turner, F. T. (1951). Determination of Aromatic Nitro Compounds. Analytical Chemistry, 23(11), 1634-1636. Available at: [Link]
-
Veeprho. 4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6. Veeprho. Available at: [Link]
-
Nawas, T., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4933. Available at: [Link]
- Google Patents. (2004). EP1093450B1 - Desformoterol and process for its preparation. Google Patents.
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Hanif, M., et al. (2009). (PDF) 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Available at: [Link]
-
GSC Online Press. (2023, January 8). An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
Sources
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- 2. EP1093450B1 - Desformoterol and process for its preparation - Google Patents [patents.google.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. pharmtech.com [pharmtech.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. asianjpr.com [asianjpr.com]
Comparison of synthesis methods for substituted nitrostyrenes
An in-depth technical comparison of synthesis methodologies for substituted nitrostyrenes, designed for synthetic chemists, researchers, and drug development professionals.
Executive Summary
Substituted β-nitrostyrenes are highly versatile intermediates in modern organic synthesis. Characterized by an electron-withdrawing nitro group conjugated with a styrenyl backbone, they act as powerful Michael acceptors and are pivotal precursors for the synthesis of phenethylamines, indoles, and complex pharmaceutical scaffolds[1].
Historically, the synthesis of these compounds relied heavily on the classical Henry (nitroaldol) reaction. However, the drive toward green chemistry and the need to accommodate sensitive functional groups have spurred the development of alternative pathways, such as solvent-free mechanochemical methods and the decarboxylative nitration of cinnamic acids. This guide objectively evaluates these methodologies, providing causal mechanistic insights and field-proven, self-validating protocols to help researchers select the optimal route for their specific substrate scope and scalability requirements.
Mechanistic Pathways & Causal Analysis
To rationally select a synthesis method, one must understand the causality behind the reagent choices and the underlying reaction kinetics.
A. The Classical Henry (Nitroaldol) Condensation The traditional approach involves the base-catalyzed condensation of a substituted benzaldehyde with nitromethane[1].
-
Causality of the Catalyst: Ammonium acetate is the most frequently selected catalyst. As a weak base, it effectively deprotonates nitromethane to form the nucleophilic nitronate anion without inducing unwanted Cannizzaro reactions or extensive polymerization of the sensitive aldehyde[1].
-
Solvent Dynamics: Glacial acetic acid is often employed as a solvent or co-solvent. The slightly acidic medium facilitates the protonation of the intermediate β-nitroalkoxide and drives the subsequent dehydration (elimination of water) to yield the thermodynamically stable conjugated alkene[1].
B. Solvent-Free & Microwave-Assisted Methods Conventional Henry reactions require prolonged refluxing (4 to 36 hours) and generate significant solvent waste[2].
-
Causality of Energy Transfer: Microwave irradiation provides uniform, direct dielectric heating to the reaction mixture, bypassing the thermal gradients of conventional oil baths. This prevents localized overheating (which causes tar formation) and accelerates the dehydration step, reducing reaction times from hours to mere minutes (e.g., 5 minutes at 150 °C)[2].
-
Mechanochemical Activation: Alternatively, solvent-free ball milling using potassium carbonate (
) provides intense mechanical energy that lowers the activation barrier, driving the equilibrium rapidly toward the dehydrated product while eliminating volatile organic compound (VOC) emissions.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
C. Decarboxylative Nitration of Cinnamic Acids When substituted benzaldehydes are unstable or commercially unavailable, cinnamic acid derivatives offer a robust alternative via nitrodecarboxylation[3].
-
Causality of the Reagents: Ceric Ammonium Nitrate (CAN) acts as both a one-electron oxidant and a nitrating agent, initiating a radical mechanism that replaces the carboxylic acid moiety with a nitro group[4].
-
Phase-Transfer Acceleration: Polyethylene glycols (PEGs), specifically PEG-300 or PEG-400, are utilized as the reaction medium. PEGs act as phase-transfer catalysts that stabilize the radical intermediates, drastically accelerating the reaction kinetics compared to standard organic solvents[4].
Synthesis Workflow & Decision Matrix
The following decision matrix illustrates the logical workflow for selecting a synthesis route based on precursor availability and operational scale.
Caption: Decision matrix for selecting a nitrostyrene synthesis route based on precursors and scale.
Comparative Performance Data
The table below summarizes the quantitative performance metrics of the three primary methodologies. Data is aggregated from standardized protocols to provide an objective comparison.
| Synthesis Method | Primary Precursor | Catalyst / Reagents | Temp (°C) | Time | Typical Yield (%) | Greenness / E-Factor |
| Classical Henry [1] | Benzaldehyde | 100–115 | 4–6 hrs | 65–85% | Low (High solvent waste) | |
| Microwave Henry [2] | Benzaldehyde | 150 | 5 mins | 80–95% | High (Minimal waste) | |
| Ball-Milling | Benzaldehyde | RT (Friction) | 30 mins | 80–97% | High (Zero solvent) | |
| Decarboxylative [4] | Cinnamic Acid | CAN / PEG-300 / MeCN | RT to 80 | 1–4 hrs | 70–90% | Moderate (Aqueous workup) |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Built-in observational checkpoints (e.g., precipitate formation, TLC shifts) ensure the researcher can verify the success of each step in real-time.
Protocol A: Conventional Base-Catalyzed Henry Reaction[1]
Best for: Large-scale batch synthesis where specialized microwave or milling equipment is unavailable.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (10.0 mmol) in nitromethane (25 mL). Nitromethane acts as both the reactant and the solvent.
-
Catalyst Addition: Add ammonium acetate (3.0 mmol, 0.3 equiv) to the solution.
-
Thermal Activation: Place the flask in an oil bath and heat to reflux (approx. 100–115 °C) for 4 to 6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the UV-active aldehyde spot and the emergence of a highly conjugated, lower-Rf product spot validates the condensation.
-
Workup: Allow the mixture to cool to room temperature. Pour the solution slowly into 100 mL of ice-cold water. The sudden shift in polarity forces the hydrophobic β-nitrostyrene to crash out of solution.
-
Isolation: Collect the bulky yellow/orange precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual ammonium acetate, and recrystallize from hot ethanol to achieve >98% purity.
Protocol B: Microwave-Assisted Solvent-Free Synthesis[2]
Best for: Rapid library generation and environmentally conscious synthesis.
-
Reaction Setup: In a 5 mL microwave-safe vial, combine the substituted benzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol). Add a minimal amount of nitromethane (2.5 mL) to act as the reactant.
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Set the parameters to 150 °C for exactly 5 minutes.
-
In-Process Validation: After cooling, check the reaction via TLC (Petroleum ether/Diethyl ether 1:1). The complete consumption of the aldehyde within 5 minutes validates the kinetic acceleration provided by dielectric heating.
-
Workup: Transfer the mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.
-
Isolation: Purify the resulting crude solid via short-path silica gel chromatography or direct recrystallization.
Protocol C: PEG-Mediated Decarboxylative Nitration[5]
Best for: Substrates where the corresponding benzaldehyde is unstable, but the cinnamic acid is readily available.
-
Reaction Setup: In a two-necked round-bottom flask, dissolve the substituted cinnamic acid (10.0 mmol) and Ceric Ammonium Nitrate (CAN, 12.0 mmol) in acetonitrile (20 mL).
-
Phase-Transfer Addition: Add PEG-300 (20.0 mmol) to the stirring mixture. The PEG will immediately begin solubilizing the metal complex and stabilizing the radical intermediates.
-
Reaction: Stir the mixture at room temperature. The reaction typically reaches completion within 2 to 4 hours (compared to 24+ hours without PEG).
-
In-Process Validation: The evolution of
gas (bubbling) serves as a visual confirmation of the decarboxylation step. TLC monitoring will confirm the conversion of the acid to the nitrostyrene. -
Workup: Quench the reaction mixture with a 2% aqueous sodium carbonate solution to neutralize any residual acids. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum to yield the target β-nitrostyrene.
Reaction Mechanism
The following diagram maps the stepwise mechanistic pathway of the base-catalyzed Henry condensation, highlighting the critical intermediate phases.
Caption: Stepwise mechanistic pathway of the base-catalyzed Henry (nitroaldol) condensation.
References
-
[3] Zeolite Y-assisted nitration of aromatic and heterocyclic compounds and decarboxylative nitration of α,β-unsaturated acids under non-conventional conditions. Catalysis Science & Technology (RSC Publishing). Available at:[Link]
-
[4] Polyethylene Glycols as Efficient Media for Decarboxylative Nitration of α,β-Unsaturated Aromatic Carboxylic Acids. SciSpace. Available at:[Link]
-
[5] Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes. Organic Chemistry Portal. Available at:[Link]
-
[2] Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. RSC Books. Available at:[Link]
Sources
- 1. Nitrostyrene: Research Compound and Synthesis Intermediate [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes [organic-chemistry.org]
This guide provides an in-depth comparison of the biological activities of 4-benzyloxy-3-methoxynitrostyrene and structurally related β-nitrostyrene derivatives. Intended for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class, with a primary focus on their antimicrobial and anticancer properties.
Introduction: The Therapeutic Potential of the β-Nitrostyrene Scaffold
The trans-β-nitrostyrene scaffold is recognized in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] The unique electronic architecture of these compounds, characterized by a phenyl ring, a conjugated ethylenic bridge, and a potent electron-withdrawing nitro group, renders the β-carbon highly electrophilic.[1] This inherent reactivity makes β-nitrostyrene derivatives versatile substrates for various biological interactions, leading to a broad spectrum of activities, including antibacterial, antifungal, and anticancer effects.[1][2] 4-Benzyloxy-3-methoxy-β-nitrostyrene (CAS 1860-56-6) is a key derivative within this class, featuring a benzyloxy and a methoxy group on the phenyl ring, which significantly influence its physicochemical properties and biological profile.[3][4] This guide will compare its activity profile with other key analogues to provide a clearer understanding of the structural determinants of efficacy.
Comparative Analysis of Antimicrobial Activity
β-Nitrostyrene derivatives have long been investigated for their antimicrobial properties.[2] Their mechanism often involves interaction with microbial cellular processes, with some derivatives showing potent activity against both bacteria and fungi. Recent studies suggest that some β-nitrostyrenes may function as Quorum Sensing Inhibitors (QSIs), interfering with bacterial communication to inhibit biofilm formation and reduce virulence.[5]
Structure-Activity Relationship (SAR) in Antimicrobial Action
The antimicrobial potency of β-nitrostyrene derivatives is highly dependent on the substituents on the aromatic ring and the nitrovinyl side chain. A study on various derivatives revealed a clear correlation between the redox potentials of the compounds and their antibacterial activity.[2][6] Modifications to the 3,4-alkyloxy chain on the phenyl ring have been shown to significantly impact antifungal activity, particularly against Candida albicans.[7]
For instance, comparing a series of 3,4-disubstituted β-nitrostyrene derivatives demonstrated that the nature of the substituent plays a crucial role. While 3,4-dimethoxy derivatives were the weakest agents, compounds with a 3,4-methylenedioxy group, such as 3,4-methylenedioxy-β-nitrostyrene (Compound 7 in the study), showed the highest activity against Candida albicans.[7] The addition of a methyl or bromo group at the β-position of the nitrovinyl chain tended to decrease the inhibitory effect in this particular series.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of β-nitrostyrene derivatives against fungal pathogens like Candida albicans.
Materials:
-
Test compounds (e.g., 4-benzyloxy-3-methoxynitrostyrene, related analogues)
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in SDB in a 96-well plate to achieve the desired final concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring the optical density.
Comparative Antimicrobial Data
The following table summarizes the reported MIC values for several 3,4-disubstituted-β-nitrostyrene derivatives against Candida albicans, highlighting the impact of structural modifications.
| Compound | Structure (Substituent at 3,4-position) | R Group (at β-position) | MIC (µg/mL) vs. C. albicans |
| Compound 1 | 3,4-dimethoxy | H | 128 |
| Compound 4 | 3,4-ethylenedioxy | H | 32 |
| Compound 7 | 3,4-methylenedioxy | H | 32 |
| Compound 8 | 3,4-methylenedioxy | CH₃ | 64 |
| Data sourced from a study on 3,4-dimethoxy-β-nitrostyrene derivatives.[7] |
This data clearly indicates that modifying the alkyloxy groups at the 3 and 4 positions can enhance antifungal potency by up to four-fold compared to the simple dimethoxy derivative.
Caption: ROS-mediated pathway for anticancer activity.
Experimental Protocol: Cell Viability XTT Assay
This protocol details the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, a colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (4-benzyloxy-3-methoxynitrostyrene and analogues)
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 6x10³ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Labeling Reaction: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration required to reduce cell viability by 50%) can then be determined from the dose-response curve.
Conclusion and Future Directions
The comparative analysis reveals that the biological activity of β-nitrostyrene derivatives is exquisitely sensitive to their substitution patterns. While 4-benzyloxy-3-methoxynitrostyrene belongs to a class of compounds with established antimicrobial and anticancer potential, its specific efficacy relative to other analogues requires direct comparative testing.
The potent anticancer activity of hydroxylated derivatives like CYT-Rx20 suggests that the presence of a free hydroxyl group may be advantageous for ROS-mediated cytotoxicity. [8][9]Similarly, in the context of antimicrobial activity, replacing the methoxy and benzyloxy groups with a methylenedioxy or ethylenedioxy bridge can significantly enhance antifungal potency. [7] Future research should focus on the direct, side-by-side experimental evaluation of 4-benzyloxy-3-methoxynitrostyrene against leading analogues like CYT-Rx20 and 3,4-methylenedioxy-β-nitrostyrene. Such studies would provide definitive data on its relative potency and help to construct a more complete structure-activity relationship map, guiding the rational design of next-generation therapeutic agents based on the versatile β-nitrostyrene scaffold.
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Gomes, M., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-88. [Link]
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Gomes, M., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Frontiers in Chemistry. [Link]
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Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o572. [Link]
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Kesuma, D., et al. (2022). MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N. RASĀYAN J. Chem, 15(2), 1503-1508. [Link]
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Veeprho. 4-Benzyloxy-3-methoxy-ß-nitrostyrene. Veeprho. [Link]
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Tsai, C-H., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 17731-17744. [Link]
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ChemBK. (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. ChemBK. [Link]
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Tsai, C-H., et al. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells. Life Sciences, 172, 19-26. [Link]
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Khan, I., et al. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of Molecular Structure, 1244, 130932. [Link]
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Aisyah, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4099. [Link]
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Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. [Link]
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Tsai, C-H., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget. [Link]
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Aisyah, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate. [Link]
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Piras, M., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)- Benzylammonium Hyd. Antibiotics, 10(5), 553. [Link]
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Cumbes, V., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]
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LookChem. 4-benzyloxy-3-methoxy-omega-nitrostyrene. LookChem. [Link]
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A Comparative Guide to the Reactivity of Substituted β-Nitrostyrenes
Introduction
1.1. The Significance of β-Nitrostyrenes
Substituted β-nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. They are highly valuable and versatile building blocks in organic synthesis.[1] Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond, making them excellent Michael acceptors.[2][3] This inherent reactivity allows them to be precursors for a wide array of more complex molecules and functional groups, including amino compounds, nitroalkanes, and various heterocyclic systems, which are foundational in the development of pharmaceuticals and fine chemicals.[1][4][5]
1.2. The Nitroalkene Moiety: An Electron-Deficient Powerhouse
The chemical behavior of a β-nitrostyrene is dominated by its electronic structure. The planarity of the molecule allows for extensive π-electron delocalization across the phenyl ring and the nitrovinyl group. The potent electron-withdrawing character of the nitro group, through both inductive and resonance effects, polarizes the double bond. This polarization renders the β-carbon significantly electron-deficient (electrophilic) and, therefore, highly susceptible to attack by nucleophiles.[3][6] This pronounced electrophilicity is the cornerstone of the diverse reactivity of β-nitrostyrenes.
1.3. Scope of this Guide
This technical guide provides a comprehensive comparison of the reactivity of various β-nitrostyrenes substituted on the aromatic ring. We will delve into the electronic and steric effects of these substituents, grounding our analysis in mechanistic principles and supporting it with quantitative experimental data from kinetic studies. Detailed protocols for assessing reactivity are provided to enable researchers to apply these concepts in their own work.
Electronic Effects of Aryl Substituents on Reactivity
The rate of nucleophilic attack on the β-carbon of nitrostyrenes is profoundly influenced by the nature of the substituents on the phenyl ring. By either donating or withdrawing electron density, these substituents modulate the electrophilicity of the β-carbon and stabilize or destabilize the transition state of the reaction.
2.1. The Hammett Equation as a Predictive Tool
The Hammett equation, log(kₓ/kₙ) = ρσ, is an invaluable tool for quantifying the influence of substituents on the reaction rate.[6] In this equation, kₓ and kₙ are the rate constants for the reactions of a substituted and an unsubstituted β-nitrostyrene, respectively. The substituent constant (σ) reflects the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.[6] For the Michael addition of amines to β-nitrostyrenes, the Hammett plot yields a large, positive ρ value (e.g., ρₓ = 2.10 for a catalyzed route), signifying that the reaction is substantially accelerated by electron-withdrawing groups.[6][7][8] This positive ρ value indicates a buildup of negative charge in the transition state, which is effectively stabilized by these substituents.[6]
2.2. Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -OCH₃, -CH₃) attached to the phenyl ring decrease the reactivity of β-nitrostyrenes toward nucleophiles. They function by pushing electron density into the π-system, which reduces the partial positive charge on the β-carbon. This, in turn, makes the β-carbon less attractive to incoming nucleophiles.
Mechanism of Deactivation:
An electron-donating group, such as a methoxy group (-OCH₃) in the para position, donates electron density to the aromatic ring through resonance. This increased electron density is delocalized onto the nitrovinyl moiety, reducing the electrophilicity of the β-carbon and thus slowing down the rate of nucleophilic attack.
Caption: Logical flow of EDG influence on β-nitrostyrene reactivity.
2.3. Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring enhance the reactivity of β-nitrostyrenes.[2] These groups pull electron density away from the conjugated system, which increases the partial positive charge on the β-carbon. This heightened electrophilicity makes the molecule a much better Michael acceptor.[6]
Mechanism of Activation:
An electron-withdrawing group, such as a nitro group (-NO₂) in the para position, withdraws electron density from the aromatic ring through both inductive and resonance effects. This synergistic electron withdrawal significantly depletes the electron density across the entire π-system, making the β-carbon more electrophilic and accelerating the rate of nucleophilic attack.[6]
Caption: Logical flow of EWG influence on β-nitrostyrene reactivity.[6]
Steric Hindrance: A Competing Factor
While electronic effects are often the primary drivers of reactivity, steric factors can also play a crucial role, particularly with substituents in the ortho position.
3.1. The Role of Ortho-Substituents
An ortho-substituent, regardless of its electronic nature, can physically impede the approach of a nucleophile to the β-carbon. This steric hindrance can lead to a significant decrease in the reaction rate. Furthermore, a bulky ortho-substituent can disrupt the planarity of the molecule. This twisting reduces the conjugation between the phenyl ring and the nitrovinyl group, which in turn diminishes the electronic influence (either donating or withdrawing) of the ring on the double bond.[9]
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of different substituted β-nitrostyrenes, a standardized kinetic experiment is required. The Michael addition of a nucleophile, monitored over time, serves as an excellent model reaction.
4.1. Model Reaction: Michael Addition of Piperidine to Substituted β-Nitrostyrenes
The reaction of β-nitrostyrenes with cyclic secondary amines like piperidine has been extensively studied and provides a robust framework for comparing reactivity.[7][8] The reaction proceeds through both an uncatalyzed and a catalyzed pathway, where a second molecule of the amine acts as a catalyst.[6][7][8] The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry, following the disappearance of the characteristic absorbance of the β-nitrostyrene.[3]
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted β-nitrostyrene (e.g., 0.02 M) in a suitable solvent such as acetonitrile.
-
Prepare a series of stock solutions of piperidine in the same solvent at various concentrations (e.g., ranging from 0.01 M to 0.1 M).
-
-
Kinetic Measurements:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the specific β-nitrostyrene being studied (typically around 310-320 nm).[3]
-
Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).[2]
-
In a quartz cuvette, pipette the solvent and the piperidine solution.
-
Initiate the reaction by adding a small, precise aliquot of the β-nitrostyrene stock solution to the cuvette, ensuring rapid and thorough mixing. The final concentration of the nitrostyrene should be significantly lower than the amine to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the chosen λmax as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobsd) can be determined from the slope of a plot of ln(Absorbance) versus time.
-
To separate the uncatalyzed (Kk₂) and catalyzed (Kk₃) rate constants, plot kobsd/[Amine] versus [Amine]. The intercept of this plot will give Kk₂, and the slope will give Kk₃.[7][8]
-
Caption: General workflow for the kinetic analysis of the Michael addition to β-nitrostyrene.
4.2. Comparative Data Table
The following table summarizes kinetic data for the Michael addition of piperidine to various para-substituted β-nitrostyrenes, demonstrating the principles discussed. The rate constants clearly show that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents decelerate it.[2]
| Substituent (p-X) | Substituent Constant (σp) | Uncatalyzed Rate (Kk₂) (M⁻²s⁻¹) | Catalyzed Rate (Kk₃) (M⁻³s⁻¹) |
| -OCH₃ | -0.27 | Data not provided | 0.44 |
| -CH₃ | -0.17 | 0.02 | 0.93 |
| -H | 0.00 | 0.04 | 2.15 |
| -Cl | 0.23 | 0.12 | 8.12 |
| -CN | 0.66 | Data not provided | 75.8 |
| -NO₂ | 0.78 | 1.82 | 229 |
Data sourced from kinetic studies on the Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile at 25.0 °C.[7][8]
Conclusion: A Predictive Framework for Reactivity
The reactivity of substituted β-nitrostyrenes is a predictable function of the interplay between electronic and steric effects.
-
Electronic Effects are Dominant: For substituents in the meta and para positions, electronic effects are the primary determinant of reactivity. Electron-withdrawing groups enhance the electrophilicity of the β-carbon and stabilize the negatively charged transition state, leading to faster reaction rates. Conversely, electron-donating groups reduce electrophilicity and slow the reaction down. This relationship can be quantified using the Hammett equation.
-
Steric Effects are Directional: For ortho-substituents, steric hindrance can override electronic effects, physically blocking the nucleophile's approach and reducing the reaction rate.
This predictive framework is essential for researchers and drug development professionals. By understanding how substituents modulate the reactivity of the β-nitrostyrene core, chemists can rationally design synthetic routes, fine-tune reaction conditions, and develop novel molecules with desired chemical properties and biological activities.
References
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Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. ResearchGate. Available at: [Link]
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Oh, H. K., et al. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 78(11), 5344–5351. Available at: [Link]
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Oh, H. K., et al. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry. Available at: [Link]
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The Synthesis of beta-Nitrostyrenes. Erowid. Available at: [Link]
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The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Royal Society of Chemistry. Available at: [Link]
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Hammett plot of the Michael reaction of p-substituted βnitrostyrene with 3a. ResearchGate. Available at: [Link]
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Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. National Center for Biotechnology Information. Available at: [Link]
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Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions. Royal Society of Chemistry. Available at: [Link]
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Kinetic curves of the reactions of differently β-substituted nitrostyrenes with pyrrole at 50 °C. ResearchGate. Available at: [Link]
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Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). ResearchGate. Available at: [Link]
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4-Benzyloxy-3-methoxynitrostyrene vs. 3-benzyloxy-4-methoxy-β-nitrostyrene synthesis
A Comparative Guide to the Synthesis of Benzyloxy-Methoxynitrostyrene Isomers
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, β-nitrostyrenes serve as indispensable building blocks. Their electrophilic nature, conferred by the electron-withdrawing nitro group, makes them highly versatile intermediates for a variety of transformations, including the synthesis of amino alcohols, nitroalkanes, and various heterocyclic compounds.[1] This guide provides an in-depth, objective comparison of the synthetic routes to two structurally similar, yet distinct, isomers: 4-Benzyloxy-3-methoxynitrostyrene and 3-benzyloxy-4-methoxy-β-nitrostyrene.
The primary synthetic pathway for these compounds is the Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2] This guide will dissect the nuances of synthesizing these two isomers, focusing on starting materials, reaction mechanics, comparative performance, and detailed experimental protocols to equip researchers with the practical insights needed for efficient and successful synthesis.
Synthetic Strategy: The Henry-Knoevenagel Condensation
The synthesis of both target nitrostyrenes relies on the Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2] In this case, the respective benzyloxy-methoxybenzaldehyde isomers react with nitromethane.
The reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile.[2]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-nitro alkoxide intermediate.[3]
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used, to yield a β-nitro alcohol.[2]
-
Dehydration: This nitro alcohol intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated nitro compound, the nitrostyrene. This elimination step is driven by the formation of a stable, conjugated system.
The choice of catalyst is pivotal and can range from simple bases like ammonium acetate and aqueous methylamine to more complex systems, each offering different advantages in terms of reaction time, temperature, and yield.[4]
Caption: Generalized workflow for β-nitrostyrene synthesis.
Protocol 1: Synthesis of 4-Benzyloxy-3-methoxy-β-nitrostyrene
This protocol is adapted from established Henry condensation procedures using ammonium acetate as a catalyst. [5]
-
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde (1 equivalent) [6] * Nitromethane (used as solvent and reactant, ~10 equivalents)
-
Ammonium acetate (0.2-0.4 equivalents)
-
Methanol or Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Benzyloxy-3-methoxybenzaldehyde in nitromethane.
-
Add ammonium acetate to the solution. The amount can be catalytic, typically 0.2 to 0.4 molar equivalents relative to the aldehyde.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate as a yellow solid.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of cold methanol can be added to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol or ethanol to remove residual nitromethane and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-Benzyloxy-3-methoxy-β-nitrostyrene as bright yellow crystals. [7]
-
Protocol 2: Synthesis of 3-Benzyloxy-4-methoxy-β-nitrostyrene
The procedure for this isomer is virtually identical, highlighting the parallel reactivity of the two starting aldehydes.
-
Materials:
-
Procedure:
-
Follow steps 1-8 as described in Protocol 1, substituting 3-Benzyloxy-4-methoxybenzaldehyde as the starting aldehyde. The resulting product is 3-benzyloxy-4-methoxy-β-nitrostyrene, also a yellow crystalline solid. [10]
-
Comparative Synthesis Data
The synthesis of these two isomers is remarkably similar due to their shared functional groups and reaction mechanism. The primary difference lies in the substitution pattern of the aromatic ring, which has a negligible effect on the reactivity of the aldehyde in the Henry condensation under these conditions.
| Parameter | 4-Benzyloxy-3-methoxy-β-nitrostyrene | 3-Benzyloxy-4-methoxy-β-nitrostyrene | Rationale & Insights |
| Catalyst System | Ammonium Acetate / Nitromethane | Ammonium Acetate / Nitromethane | Ammonium acetate serves as a convenient source of ammonia and acetic acid in equilibrium, providing the basic catalysis needed for the Henry reaction. [4][5] |
| Reaction Time | 2 - 6 hours | 2 - 6 hours | Reaction times are comparable as the electronic effects of the benzyloxy and methoxy groups on the aldehyde's reactivity are very similar regardless of their position. |
| Temperature | Reflux (~101 °C) | Reflux (~101 °C) | Heating is required to drive the dehydration of the intermediate nitro alcohol to the final nitrostyrene product. [5] |
| Solvent | Nitromethane | Nitromethane | Using nitromethane as both reactant and solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle. |
| Typical Yield | High (typically >85%) | High (typically >85%) | The Henry reaction for aromatic aldehydes is generally a high-yielding transformation, especially when followed by in-situ dehydration to the stable conjugated product. [4] |
| Workup | Cooling, Filtration, Recrystallization | Cooling, Filtration, Recrystallization | Both products are solids that readily precipitate from the reaction mixture upon cooling, simplifying purification. |
Conclusion
The syntheses of 4-Benzyloxy-3-methoxynitrostyrene and 3-benzyloxy-4-methoxy-β-nitrostyrene are fundamentally parallel processes. Both are efficiently prepared via the Henry-Knoevenagel condensation of their respective benzaldehyde precursors with nitromethane, typically catalyzed by ammonium acetate. From a practical standpoint, there are no significant differences in the experimental setup, reaction conditions, yield, or purification strategy. The choice of synthesis is determined exclusively by the desired substitution pattern of the final product. For researchers in drug development and organic synthesis, this interchangeability allows for the straightforward and predictable production of either isomer as a key intermediate for more complex molecular architectures.
References
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Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives
Target Audience: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently evaluate catalytic systems not merely on their theoretical yield, but on operational scalability, atom economy, and downstream purification demands. The synthesis of β-nitrostyrenes—a critical class of highly reactive scaffolds used to generate amines, hydroxylamines, and biologically active heterocycles—is primarily achieved through the Henry (nitroaldol) condensation of aromatic aldehydes with nitroalkanes[1],[2].
While the reaction is deceptively simple, arresting the pathway at the intermediate nitroalcohol versus driving it to the dehydrated nitrostyrene requires precise thermodynamic and kinetic control[3],[4]. This guide objectively compares modern catalytic alternatives, providing the mechanistic causality and self-validating protocols required to optimize your synthetic workflows.
Mechanistic Causality: The Henry Reaction Pathway
The fundamental mechanism for β-nitrostyrene synthesis is the base-catalyzed Henry reaction[5]. The choice of catalyst dictates the efficiency of the initial deprotonation, while the reaction conditions (temperature, solvent) govern the subsequent dehydration step.
Causality of Dehydration: The initial carbon-carbon bond formation yields a β-nitroalcohol. Because the hydroxyl group is a poor leaving group, spontaneous dehydration is slow at room temperature. Supplying thermal energy (via conventional reflux or microwave irradiation) or utilizing specific basic environments drives the elimination of water. This pushes the equilibrium toward the thermodynamic sink: the highly conjugated, stable β-nitrostyrene alkene[2],[3].
Fig 1. Base-catalyzed Henry reaction mechanism yielding β-nitrostyrene.
Quantitative Performance Comparison
Selecting the right catalyst involves balancing reaction speed, environmental impact, and equipment availability. Table 1 summarizes the empirical performance of various catalytic systems to aid in methodological selection[5].
| Catalytic System | Reaction Conditions | Time | Yield (%) | Primary Advantage | Limitation |
| Ammonium Acetate (Conventional) | Nitromethane (solvent), Reflux (100 °C) | 6 – 24 h | 75 – 85% | Broad substrate scope, highly reliable | Prolonged heating, excess solvent required[2] |
| Ammonium Acetate (Microwave) | Nitromethane (solvent), 150 °C | 5 min | 80 – 89% | Extremely fast kinetics, high purity | Requires specialized microwave reactor[2] |
| Solid Base (Cu:Mg:Al LDH) | Solvent-free, 90 °C | 2 – 4 h | 85 – 95% | Heterogeneous, recoverable, green chemistry | Requires catalyst synthesis and calcination[6] |
| Ionic Liquid ([SFHEA][HSO₄]) | Solvent-free, Room Temperature | 1 – 2.5 h | >90% | Environmentally friendly, mild conditions | High initial cost of ionic liquids[1],[5] |
| Chiral Cu(II) Complex / Ag₂O | 1,2-Dichloroethane, 70 °C | 24 h | 88% | High selectivity control | Expensive transition metals, toxic solvent[3] |
Experimental Methodologies & Causal Protocols
Do not merely execute steps; understand the physicochemical forces driving them. Below are two field-proven protocols designed as self-validating systems.
Protocol A: Microwave-Assisted Ammonium Acetate Condensation
The Causality: Ammonium acetate acts as a bifunctional catalyst: the acetate anion deprotonates nitromethane, while the ammonium cation activates the carbonyl group via hydrogen bonding. Conventional heating relies on slow thermal conduction, often leading to side-products. Microwave irradiation directly couples with the highly polar nitromethane solvent, causing rapid, uniform volumetric heating. This immediately overcomes the activation energy barrier for dehydration, yielding the product in minutes[2].
Step-by-Step Workflow:
-
In a 2–5 mL microwave-safe vial, dissolve 3.0 mmol of the benzaldehyde derivative and 0.8 mmol of ammonium acetate in 2.5 mL of nitromethane[2].
-
Seal the vial, place it into the microwave reactor, and set the temperature to 150 °C for exactly 5 minutes[2].
-
Transfer the reaction mixture to a round-bottom flask and remove excess nitromethane via rotary evaporation[2].
-
Purify the crude residue via recrystallization (e.g., from hot ethanol) or silica gel chromatography.
System Self-Validation: This protocol is self-validating through real-time TLC monitoring (petroleum ether/diethyl ether 50:50). The complete disappearance of the aldehyde spot coupled with the emergence of a highly UV-active, bright yellow product spot confirms successful dehydration, visually validating the extended conjugation of the nitrostyrene framework[2].
Protocol B: Green Synthesis via Solid Base (LDH) Catalysis
The Causality: Soluble bases often require tedious aqueous workups to neutralize the catalyst, generating significant chemical waste. Layered Double Hydroxides (LDHs), such as Cu:Mg:Al matrices, provide tunable, heterogeneous basic sites. Running the reaction under solvent-free conditions maximizes the effective collision frequency of the substrates, significantly accelerating the reaction rate at 90 °C while adhering to green chemistry principles[6].
Step-by-Step Workflow:
-
Mix 1.0 mmol of benzaldehyde and 1.2 mmol of nitromethane in a standard reaction vessel[6].
-
Add 0.5 g of calcined Cu:Mg:Al (1:2:1) Layered Double Hydroxide (LDH) catalyst[6].
-
Heat the mixture to 90 °C under solvent-free conditions with constant stirring for 2 to 4 hours[6].
-
Dilute the mixture with hot ethanol and filter immediately to recover the heterogeneous LDH catalyst[6].
-
Evaporate the filtrate to yield the crude β-nitrostyrene.
System Self-Validation: This system validates itself through mass balance and phase separation. The physical recovery of the solid LDH catalyst via simple filtration—without the need for aqueous quenching—demonstrates the true heterogeneous nature of the catalysis. High crude purity upon solvent evaporation confirms that side-reactions (such as Michael additions) were successfully suppressed[6].
Workflow Optimization Summary
Fig 2. Workflow comparison of conventional, microwave, and solid base catalytic systems.
References
-
[1] A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research - Benchchem. 1
-
[2] Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - RSC. 2
-
[6] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. 6
-
[3] Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex - Preprints.org. 3
-
[4] Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex - PMC. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde[v1] | Preprints.org [preprints.org]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Benzyloxy-3-methoxynitrostyrene: A Protocol for Safe and Effective Use
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 4-Benzyloxy-3-methoxynitrostyrene is a compound of interest, but like any specialized reagent, it requires a handling protocol rooted in a deep understanding of its potential hazards. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby protecting both the researcher and the integrity of the research.
The toxicological properties of 4-Benzyloxy-3-methoxynitrostyrene have not been fully investigated.[1] Therefore, we must adopt a conservative approach, treating it with a high degree of caution based on its known classifications and the general hazards associated with aromatic nitro and styrene compounds.
Hazard Assessment: Understanding the Risks
4-Benzyloxy-3-methoxynitrostyrene is classified with the following hazards:
-
H315: Causes skin irritation. [2][3] Contact can lead to redness, itching, or inflammation. Repeated or prolonged contact may result in more severe dermatitis.
-
H319: Causes serious eye irritation. [2][3] Exposure of the eyes to dust or splashes can cause significant irritation, pain, and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. [2][3] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Given its structure as a nitrostyrene derivative, we must also consider the potential for reactivity and handle it accordingly, especially avoiding conditions that could initiate polymerization.[4]
The Hierarchy of Controls: A Foundation for Safety
Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: This is the most critical step. All handling of 4-Benzyloxy-3-methoxynitrostyrene solid and its solutions must be conducted within a certified chemical fume hood.[5] This primary containment system is non-negotiable as it protects you from inhaling airborne dust and vapors.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures.
Personal Protective Equipment (PPE): Your Final Barrier
The appropriate selection and use of PPE are essential for minimizing direct exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a direct barrier against skin irritation.[2][6] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[5] Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[2][7][8] |
| Body Protection | Flame-resistant lab coat with long sleeves and tight cuffs. | Protects skin on the arms and prevents contamination of personal clothing.[2][9] |
| Respiratory Protection | NIOSH-approved N95 (or higher) particulate respirator. | Required only if handling outside of a fume hood is unavoidable or during a significant spill clean-up where dust may become airborne.[2][6][10] Use is subject to institutional EHS training and fit-testing requirements.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for minimizing risk.
Workflow for Safe Handling of 4-Benzyloxy-3-methoxynitrostyrene
Caption: Workflow for the safe handling of 4-Benzyloxy-3-methoxynitrostyrene.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][11]
-
Ensure the container is kept tightly closed to prevent leakage and contamination.[5][7]
Step 2: Weighing and Handling Protocol (Inside a Chemical Fume Hood)
-
Preparation: Place a spill tray or absorbent liner on the fume hood surface. Gather all necessary equipment (spatulas, weigh paper, glassware) before retrieving the chemical.
-
Extraction: Gently open the container. Avoid creating a plume of dust. Use a clean spatula to carefully remove the required amount of the off-white powder.
-
Weighing: If possible, place the analytical balance inside the fume hood. If not, use a draft shield. Tare the weigh paper, add the compound, and record the mass. Minimize the time the stock container is open.
-
Transfer: Gently crease the weigh paper to create a funnel and carefully add the solid to your reaction vessel or solvent.
-
Immediate Cleanup: Dispose of the used weigh paper and any contaminated items directly into a designated solid hazardous waste container located within the fume hood.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Containment (for small spills inside a fume hood):
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material. For nitrostyrenes, dampening the solid material with 60-70% ethanol can help reduce dust before sweeping.[12]
-
Carefully sweep up the dampened material and place it into a labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontaminate the area with a suitable solvent wash, followed by soap and water.[12]
-
Step 4: Disposal Plan
-
Solid Waste: All contaminated disposable items (gloves, weigh paper, absorbent pads, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Unused Chemical: Unused or unwanted 4-Benzyloxy-3-methoxynitrostyrene must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Packaging: Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling, or punctured to be made unusable and disposed of according to institutional guidelines.[7]
-
Compliance: All chemical waste disposal must adhere to local, state, and federal regulations.
By adhering to this comprehensive safety protocol, you can confidently and safely incorporate 4-Benzyloxy-3-methoxynitrostyrene into your research endeavors, ensuring a secure environment for discovery.
References
-
Styrene - Standard Operating Procedure . (2012). UC Center for Laboratory Safety. Available at: [Link]
-
Material Safety Data Sheet - 4-Benzyloxy-3-methoxystyrene, 95% . (2005). Cole-Parmer. Available at: [Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene PubChem Entry . PubChem. Available at: [Link]
-
Safe handling and storage of styrene monomer . (2020). Slideshare. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
